Product packaging for 3'-Fucosyllactose(Cat. No.:CAS No. 24667-52-5)

3'-Fucosyllactose

Cat. No.: B15342076
CAS No.: 24667-52-5
M. Wt: 488.4 g/mol
InChI Key: AUNPEJDACLEKSC-ZAYDSPBTSA-N
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Description

3'-Fucosyllactose is a useful research compound. Its molecular formula is C18H32O15 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O15 B15342076 3'-Fucosyllactose CAS No. 24667-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24667-52-5

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1

InChI Key

AUNPEJDACLEKSC-ZAYDSPBTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutics. The document details the core methodologies, presents key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Enzymatic Synthesis

This compound is a trisaccharide composed of L-fucose, D-galactose, and D-glucose, and is one of the most abundant fucosylated HMOs.[1][2] Its biological activities, including promoting a healthy gut microbiome, modulating the immune system, and inhibiting pathogen binding, have spurred the development of large-scale production methods.[2] While chemical synthesis is possible, it often involves complex protection and deprotection steps, leading to low yields and the use of hazardous reagents.[3] Enzymatic synthesis, particularly through the use of fucosyltransferases, offers a highly specific and efficient alternative.[4][5]

The enzymatic synthesis of 3'-FL relies on the catalytic activity of α-1,3-fucosyltransferases (EC 2.4.1.65), which transfer a fucose residue from a donor substrate, typically guanosine diphosphate-L-fucose (GDP-L-fucose), to the C-3 position of the glucose unit of lactose.[4][6] The core reaction is as follows:

GDP-L-fucose + Lactose → this compound + GDP

The efficiency of this process is dependent on several factors, including the source and properties of the fucosyltransferase, the availability of the donor and acceptor substrates, and the optimization of reaction conditions.

Fucosyltransferases for 3'-FL Synthesis

The choice of fucosyltransferase is critical for achieving high yields of 3'-FL. These enzymes can be sourced from various organisms, with bacterial fucosyltransferases being particularly attractive for industrial applications due to their potential for high-level expression in microbial hosts.

Sources and Characteristics of α-1,3-Fucosyltransferases

Several bacterial α-1,3-fucosyltransferases have been successfully employed for 3'-FL synthesis. A notable example is the enzyme from Helicobacter pylori, which has been extensively studied and engineered for improved performance.[4][6][7][8] Other promising sources include Bacteroides gallinaceum and Azospirillum brasilense.[3][9]

Key characteristics of these enzymes, such as substrate specificity and kinetic parameters, are crucial for process development. For instance, the α-1,3-fucosyltransferase from H. pylori has been shown to accept both lactose and N-acetyllactosamine (LacNAc) as acceptor substrates, with a preference for LacNAc.[4][7][10]

Engineering of Fucosyltransferases

Wild-type fucosyltransferases often exhibit limitations such as low solubility and catalytic activity, which can hinder their application in large-scale production.[1][11] Protein engineering strategies, including truncation of transmembrane domains and site-directed mutagenesis, have been employed to overcome these challenges. For example, truncation of the C-terminal region of H. pylori α-1,3-fucosyltransferase has been shown to improve its soluble expression.[4][8] Furthermore, rational design and directed evolution have led to enzyme variants with significantly enhanced catalytic efficiency.[12]

Production Systems for 3'-FL

The production of 3'-FL is typically carried out using whole-cell biocatalysts, where the fucosyltransferase and the necessary pathways for precursor synthesis are engineered into a microbial host. Escherichia coli is the most commonly used host due to its well-characterized genetics and rapid growth.[1][6][9] Corynebacterium glutamicum has also been explored as a safe and efficient alternative.[3]

Metabolic Engineering of Host Strains

To achieve high titers of 3'-FL, extensive metabolic engineering of the host organism is required. Key strategies include:

  • Overexpression of the α-1,3-fucosyltransferase: Ensuring high-level expression of a soluble and active fucosyltransferase is a primary consideration.

  • Enhancing GDP-L-fucose supply: The intracellular availability of the fucose donor, GDP-L-fucose, is often a rate-limiting step. This is typically addressed by overexpressing the enzymes of the de novo GDP-L-fucose biosynthesis pathway.

  • Improving lactose uptake: Efficient transport of the acceptor substrate, lactose, into the cell is crucial. This can be enhanced by overexpressing lactose permease.[3]

  • Minimizing byproduct formation: Deletion of genes involved in competing pathways, such as the synthesis of colanic acid, can redirect metabolic flux towards 3'-FL production.[6]

Fermentation Strategies

The production of 3'-FL is typically carried out in fed-batch fermentations to achieve high cell densities and product titers. The choice of carbon source can significantly impact productivity, with glycerol often being preferred over glucose to avoid carbon catabolite repression.[6] Optimization of fermentation parameters such as temperature, pH, and dissolved oxygen is critical for maximizing 3'-FL production.

Quantitative Data on 3'-FL Production

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 3'-FL, providing a comparative overview of different production strategies.

Table 1: Comparison of Fucosyltransferases for 3'-FL Synthesis

Enzyme SourceHost OrganismKey CharacteristicsReference
Helicobacter pyloriE. coliWell-characterized, accepts lactose and LacNAc as acceptors.[4][7][10][4][6]
Bacteroides gallinaceumE. coliHigh expression levels and solubility.[9][9]
Azospirillum brasilenseCorynebacterium glutamicumUsed in a GRAS (Generally Recognized as Safe) host.[3][3]

Table 2: Production Titers, Yields, and Productivities of 3'-FL in Engineered Microorganisms

Host OrganismFucosyltransferase SourceFermentation StrategyTiter (g/L)Yield (mol/mol lactose)Productivity (g/L/h)Reference
E. coliHelicobacter pyloriGlycerol-limited fed-batch11.50.390.22[6]
E. coliBacteroides gallinaceumOptimized fed-batch20.3-0.40[9]
Bacillus subtilisEngineered FucTaFed-batch36.98--[12]
E. coliEngineeredFed-batch60.240.680.19[13]
E. coliMutant α-1,3-FTFed-batch35.720.820.46[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the enzymatic synthesis and analysis of 3'-FL.

Expression and Purification of Fucosyltransferases
  • Gene Cloning and Expression Vector Construction: The gene encoding the α-1,3-fucosyltransferase is amplified by PCR and cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The soluble fraction containing the recombinant fucosyltransferase is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Protein Quantification and Purity Assessment: The concentration of the purified protein is determined using a standard method such as the Bradford assay. Purity is assessed by SDS-PAGE.

In Vitro Enzymatic Synthesis of 3'-FL
  • Reaction Mixture Preparation: A typical reaction mixture contains the purified fucosyltransferase, the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and a suitable buffer (e.g., Tris-HCl) at an optimal pH. Divalent cations like Mn²⁺ or Mg²⁺ may be included as cofactors.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme with gentle agitation for a defined period.

  • Reaction Termination and Sample Preparation: The reaction is terminated by heat inactivation or by the addition of a quenching agent. The sample is then centrifuged or filtered to remove the enzyme before analysis.

Whole-Cell Biocatalysis for 3'-FL Production
  • Inoculum Preparation: A seed culture of the engineered microbial strain is grown overnight in a suitable medium.

  • Fermentation: The main fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration. The culture is typically induced for protein expression and 3'-FL production at a specific cell density.

  • Substrate Feeding: A fed-batch strategy is often employed, where a concentrated solution of the carbon source and lactose is fed to the culture to maintain optimal growth and production.

  • Sampling and Analysis: Samples are withdrawn periodically to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

Quantification of 3'-FL

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a widely used method for the quantification of 3'-FL.[15] Separation can be achieved using various column chemistries, including hydrophilic interaction liquid chromatography (HILIC).[15]

  • Instrumentation: An HPLC system equipped with a suitable column and a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is commonly used.[15][16]

  • Method:

    • Prepare a standard curve using commercially available 3'-FL standards.

    • Filter the fermentation broth or in vitro reaction samples to remove cells and particulate matter.

    • Inject the samples onto the HPLC column.

    • Elute the compounds using an isocratic or gradient mobile phase (e.g., acetonitrile and water).

    • Quantify the 3'-FL peak by comparing its area to the standard curve.

Mass Spectrometry (MS):

  • Principle: Mass spectrometry offers high sensitivity and specificity for the identification and quantification of 3'-FL.[17] It is often coupled with liquid chromatography (LC-MS).[18]

  • Instrumentation: An LC system coupled to a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent quantitative performance.[18]

  • Method:

    • Develop an MRM method using specific precursor-product ion transitions for 3'-FL.

    • Prepare samples as for HPLC analysis.

    • Analyze the samples by LC-MS/MS.

    • Quantify 3'-FL based on the peak area of the specific MRM transition, using an internal standard for improved accuracy.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows involved in the enzymatic synthesis of 3'-FL.

Enzymatic_Synthesis_of_3FL GDP_L_Fucose GDP-L-Fucose Fucosyltransferase α-1,3-Fucosyltransferase GDP_L_Fucose->Fucosyltransferase Donor Substrate Lactose Lactose Lactose->Fucosyltransferase Acceptor Substrate Product This compound Fucosyltransferase->Product Catalyzes GDP GDP Fucosyltransferase->GDP Releases

Caption: The core enzymatic reaction for this compound synthesis.

De_Novo_GDP_L_Fucose_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Mannose_6P Mannose-6-P Fructose_6P->Mannose_6P manA Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P manB GDP_Mannose GDP-Mannose Mannose_1P->GDP_Mannose manC GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose gmd GDP_L_Fucose GDP-L-Fucose GDP_4_keto_6_deoxymannose->GDP_L_Fucose wcaG (fcl)

Caption: The de novo GDP-L-fucose biosynthesis pathway in E. coli.

Experimental_Workflow_3FL_Production Cloning Gene Cloning & Vector Construction Transformation Transformation into Host Cloning->Transformation Expression Protein Expression & Cell Culture Transformation->Expression Fermentation Fed-Batch Fermentation Expression->Fermentation Harvesting Cell Harvesting & Lysis Fermentation->Harvesting Purification Enzyme Purification (for in vitro) Harvesting->Purification Reaction Enzymatic Reaction / Biocatalysis Harvesting->Reaction Whole-cell Purification->Reaction In vitro Analysis Product Analysis (HPLC, MS) Reaction->Analysis

Caption: A typical experimental workflow for 3'-FL production and analysis.

Conclusion

The enzymatic synthesis of this compound using fucosyltransferases has emerged as a viable and scalable method for the production of this important human milk oligosaccharide. Through the strategic selection and engineering of fucosyltransferases, coupled with the metabolic engineering of microbial hosts and optimization of fermentation processes, significant improvements in 3'-FL titers have been achieved. This technical guide provides a comprehensive overview of the current state of the art, offering valuable insights and methodologies for researchers, scientists, and drug development professionals working in this exciting field. The continued advancement of these biotechnological approaches holds great promise for the commercial availability of 3'-FL for use in infant formula and other therapeutic applications.

References

3'-Fucosyllactose and its Interaction with Gut Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fucosyllactose (3'-FL) is a prominent fucosylated human milk oligosaccharide (HMO) that plays a significant role in shaping the infant gut microbiome and influencing host health.[1] As a prebiotic, 3'-FL is not digested by the host but is selectively metabolized by specific gut bacteria, leading to the production of beneficial metabolites and modulation of the gut microbial ecosystem.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the interaction between 3'-FL and gut microbial communities, with a focus on its metabolism, impact on microbial composition, and the underlying signaling pathways.

Metabolism of this compound by Gut Microbiota

The utilization of 3'-FL by gut bacteria is species- and strain-dependent, relying on the presence of specific enzymes such as α-L-fucosidases.[3] Key bacterial genera known to metabolize 3'-FL include:

  • Bifidobacterium: Species such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and Bifidobacterium breve are well-documented consumers of 3'-FL.[4]

  • Bacteroides: Certain species within this genus, including Bacteroides fragilis, Bacteroides vulgatus, and Bacteroides thetaiotaomicron, have been shown to utilize 3'-FL.[5]

The fermentation of 3'-FL by these bacteria primarily yields short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which are crucial for gut health and host physiology.[4][6][7]

Impact of this compound on Gut Microbial Community Structure

Supplementation with 3'-FL can significantly alter the composition of the gut microbiota. In vitro and in vivo studies have demonstrated a bifidogenic effect, leading to an increase in the relative abundance of Bifidobacterium species.[4][8] Furthermore, studies on the adult gut microbiome have shown that 3'-FL can increase the abundance of other beneficial bacteria, such as Alistipes and Eubacterium hallii.[7]

Quantitative Data on Microbial Changes and Metabolite Production

The following tables summarize quantitative data from various studies on the impact of 3'-FL on gut microbiota and SCFA production.

Table 1: Changes in Gut Microbial Composition Following this compound Fermentation

Study TypeModelBacterial GenusChange in Relative AbundanceReference
In vitroAdult Gut Model (SHIME®)AlistipesIncreased[7]
In vitroAdult Gut Model (SHIME®)Eubacterium halliiIncreased[7]
In vivoOvalbumin-sensitized mouse modelLactobacillusEnhanced proportion[8]
In vivoOvalbumin-sensitized mouse modelBifidobacteriumEnhanced proportion[8]
In vivoOvalbumin-sensitized mouse modelTuricibacterDecreased percentage[8]
In vivoOvalbumin-sensitized mouse modelLachnospiraceae NK4A136 groupDecreased percentage[8]

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation

Study TypeModelSCFAChange in ConcentrationReference
In vitroAdult Gut Model (SHIME®)AcetateIncreased[6][7]
In vitroAdult Gut Model (SHIME®)PropionateIncreased[6][7]
In vitroAdult Gut Model (SHIME®)ButyrateIncreased[6][7]
In vitroInfant Microbiota CultureLactateElevated[4]

Signaling Pathways Modulated by this compound

The interaction of 3'-FL with the gut microbiota initiates a cascade of signaling events that impact host physiology, particularly immune function and the gut-brain axis.

Immunomodulatory Pathways

3'-FL has been shown to possess distinct immunomodulatory properties. In a mouse model, dietary supplementation with 3'-FL led to an increased expression of interferon receptors (IFNAR and IFNGR) while downregulating the expression of interferons and interferon-stimulated genes.[6] This modulation of the interferon signaling pathway suggests a role for 3'-FL in fine-tuning the host's antiviral responses.

immunomodulation_pathway 3-FL 3-FL Gut Microbiota Gut Microbiota 3-FL->Gut Microbiota Metabolized by Interferon Receptors (IFNAR, IFNGR) Interferon Receptors (IFNAR, IFNGR) Gut Microbiota->Interferon Receptors (IFNAR, IFNGR) Upregulates Interferons & ISGs Interferons & ISGs Gut Microbiota->Interferons & ISGs Downregulates Antiviral Response Antiviral Response Interferon Receptors (IFNAR, IFNGR)->Antiviral Response Modulates Interferons & ISGs->Antiviral Response Modulates

3'-FL Immunomodulatory Pathway.
Gut-Brain Axis Signaling

The metabolites produced from 3'-FL fermentation, particularly SCFAs, are key signaling molecules in the gut-brain axis. While direct evidence for 3'-FL is still emerging, research on HMOs suggests that these SCFAs can influence brain health through several mechanisms, including activation of the vagus nerve and entering systemic circulation to cross the blood-brain barrier.[3] Furthermore, some HMOs have been shown to modulate the serotonin pathway by influencing the activity of enzymes involved in serotonin synthesis in the gut.[9]

gut_brain_axis_pathway cluster_gut Gut cluster_brain Brain 3-FL 3-FL Gut Microbiota Gut Microbiota 3-FL->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Vagus Nerve Vagus Nerve SCFAs->Vagus Nerve Activation Systemic Circulation Systemic Circulation SCFAs->Systemic Circulation Brain Health Brain Health Vagus Nerve->Brain Health Signaling Systemic Circulation->Brain Health Crosses BBB

Gut-Brain Axis Signaling Pathway.
Gut Barrier Function

This compound contributes to the maintenance and enhancement of the intestinal barrier function. Studies on HMOs, including fucosylated oligosaccharides, have demonstrated their ability to improve the expression of tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin in intestinal epithelial cells.[10] This strengthening of the physical barrier helps to prevent the translocation of harmful substances and pathogens into the bloodstream.

gut_barrier_workflow 3-FL 3-FL Gut Microbiota Gut Microbiota 3-FL->Gut Microbiota Metabolism Metabolites (e.g., SCFAs) Metabolites (e.g., SCFAs) Gut Microbiota->Metabolites (e.g., SCFAs) Intestinal Epithelial Cells Intestinal Epithelial Cells Metabolites (e.g., SCFAs)->Intestinal Epithelial Cells Signals to Tight Junction Proteins (ZO-1, Occludin) Tight Junction Proteins (ZO-1, Occludin) Intestinal Epithelial Cells->Tight Junction Proteins (ZO-1, Occludin) Upregulates Expression Improved Barrier Function Improved Barrier Function Tight Junction Proteins (ZO-1, Occludin)->Improved Barrier Function

3'-FL and Gut Barrier Function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of 3'-FL with gut microbial communities.

In Vitro Batch Culture Fermentation

This method is used to assess the fermentability of 3'-FL by a fecal microbiota inoculum.

  • Basal Nutrient Medium Preparation: A standard basal nutrient medium is prepared, typically containing (per liter): 2 g peptone water, 2 g yeast extract, 0.1 g NaCl, 0.04 g K₂HPO₄, 0.04 g KH₂PO₄, 0.01 g MgSO₄·7H₂O, 0.01 g CaCl₂·6H₂O, 2 g NaHCO₃, 2 mL Tween 80, 0.05 g hemin, 0.01 mL vitamin K1, 0.5 g L-cysteine-HCl, 0.5 g bile salts, and 4 mL resazurin solution (0.25 g/L).[11] The medium is autoclaved and aseptically transferred to fermentation vessels.

  • Anaerobic Conditions: The vessels are gassed with oxygen-free nitrogen to achieve and maintain anaerobic conditions.[11]

  • Fecal Inoculum Preparation: Fresh fecal samples are collected and immediately processed in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate buffer.

  • Fermentation: The fermentation vessels containing the basal medium are inoculated with the fecal slurry. This compound is added as the substrate. The fermentation is carried out at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: Samples are collected at different time points for microbial and metabolite analysis.

16S rRNA Gene Amplicon Sequencing for Microbiota Analysis

This technique is used to determine the taxonomic composition of the gut microbial community.

  • DNA Extraction: Total DNA is extracted from fecal or fermentation samples. A column-free, direct-PCR approach can be utilized for high-throughput processing.[1]

  • PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using universal primers.[1][12]

  • Library Preparation: The PCR products are purified, and sequencing libraries are prepared according to the sequencing platform's protocol (e.g., Illumina MiSeq).[1]

  • Sequencing: The libraries are sequenced to generate paired-end reads.

  • Data Analysis: The raw sequencing data is processed using bioinformatics pipelines such as QIIME 2 and DADA2.[1][13] This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic assignment of amplicon sequence variants (ASVs).

sequencing_workflow Fecal/Fermentation Sample Fecal/Fermentation Sample DNA Extraction DNA Extraction Fecal/Fermentation Sample->DNA Extraction 16S rRNA PCR Amplification 16S rRNA PCR Amplification DNA Extraction->16S rRNA PCR Amplification Library Preparation Library Preparation 16S rRNA PCR Amplification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis (QIIME 2, DADA2) Data Analysis (QIIME 2, DADA2) Sequencing->Data Analysis (QIIME 2, DADA2) Microbial Composition Profile Microbial Composition Profile Data Analysis (QIIME 2, DADA2)->Microbial Composition Profile

16S rRNA Sequencing Workflow.
Short-Chain Fatty Acid (SCFA) Analysis by HPLC or GC

This method quantifies the concentration of SCFAs produced during fermentation.

  • Sample Preparation: Fecal or fermentation samples are homogenized in a suitable solvent (e.g., 70% ethanol).[14] The mixture is centrifuged, and the supernatant is collected for analysis. For GC analysis, derivatization of the SCFAs may be required to increase their volatility.[15]

  • Chromatographic Separation:

    • HPLC: The extracted SCFAs are separated on a C18 reverse-phase column using an appropriate mobile phase.[14]

    • GC: The (derivatized) SCFAs are separated on a capillary column.

  • Detection:

    • HPLC: SCFAs are typically detected using a UV detector or a refractive index detector.

    • GC: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.[15]

  • Quantification: The concentration of each SCFA is determined by comparing the peak areas to those of known standards.

Conclusion

This compound is a key bioactive component of human milk that exerts significant beneficial effects on the gut microbial ecosystem and host health. Its selective fermentation by beneficial bacteria, leading to the production of SCFAs, and its ability to modulate host signaling pathways underscore its potential as a valuable ingredient for infant formula and as a therapeutic agent for various gut-related and systemic conditions. Further research is warranted to fully elucidate the intricate mechanisms of action of 3'-FL and to explore its full therapeutic potential in diverse populations.

References

The Role of 3'-Fucosyllactose in Shaping Neonatal Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in the development of the neonatal immune system. As a bioactive component of breast milk, 3'-FL is not directly digested by the infant but instead functions as a prebiotic to shape the gut microbiota and directly interacts with host immune cells. This technical guide provides an in-depth analysis of the mechanisms through which 3'-FL modulates neonatal immunity, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence strongly suggests that 3'-FL contributes to protection against infections, reduces the risk of allergic diseases, and promotes immune homeostasis in early life.

Introduction

The neonatal period is a critical window for the maturation of the immune system. Human milk is recognized as the gold standard for infant nutrition, in part due to its rich composition of bioactive molecules, including HMOs. 3'-FL is one of the most abundant fucosylated HMOs and has been the subject of growing research interest. Its unique structure allows it to exert a range of immunomodulatory effects, both directly on the host and indirectly through its influence on the gut microbiome. This document will explore the multifaceted mechanisms of 3'-FL in neonatal immune development.

Direct Immunomodulatory Effects of this compound

3'-FL can directly interact with immune cells and intestinal epithelial cells, leading to a modulation of immune responses.

Antiviral and Antibacterial Activity

3'-FL has demonstrated significant antiviral properties. It can enhance the innate immune response to viral infections by upregulating the expression of interferon receptors (IFNAR and IFNGR) on immune cells. This "priming" effect leads to a more robust antiviral response upon infection, characterized by increased nitric oxide (NO) production and enhanced leukocyte infiltration to the site of infection[1].

Modulation of Allergic Responses

Emerging evidence indicates that 3'-FL can play a role in the prevention of allergic diseases. In preclinical models of food allergy, 3'-FL has been shown to be as effective as 2'-Fucosyllactose (2'-FL) in alleviating allergic symptoms. This is achieved by modulating the Th1/Th2 balance, leading to a decrease in pro-allergic cytokines and allergen-specific IgE levels.

Indirect Immunomodulatory Effects via Gut Microbiota

3'-FL is a prebiotic that selectively promotes the growth of beneficial bacteria in the infant gut, which in turn influences immune development.

Shaping the Neonatal Gut Microbiome

3'-FL is not metabolized by the infant's digestive enzymes and reaches the colon intact, where it is fermented by specific gut bacteria. It has been shown to significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

Production of Immune-Modulating Metabolites

The fermentation of 3'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs have profound effects on the host immune system. Butyrate, for instance, is a key energy source for colonocytes and has been shown to induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance[2]. Acetate and propionate also contribute to immune homeostasis through various mechanisms[3].

Quantitative Data on the Effects of Fucosyllactose

The following tables summarize the quantitative effects of fucosyllactose on various immune and gut microbiota parameters. Note: Some data for 2'-Fucosyllactose (2'-FL) is included as a close structural analogue where specific 3'-FL data is limited.

ParameterCell/Animal ModelTreatmentEffectReference
Antiviral Response
Nitric Oxide ProductionA549 cells (upon infection)3'-FL5.8-fold increase[1]
Nitric Oxide ProductionMouse lung tissue (upon infection)3'-FL1.9-fold increase[1]
Cytokine Modulation (in vitro)
IL-10LPS-treated RAW 264.7 cells2'-FLDose-dependent increase
IL-6LPS-treated RAW 264.7 cells2'-FLDose-dependent increase
TNF-αLPS-treated RAW 264.7 cells2'-FLDose-dependent increase
Immune Cell Populations (in vivo)
Tolerogenic Dendritic Cells (CD103+CD11c+MHC-II+)Mesenteric Lymph Nodes (Mice)2'-FLIncreased population
Antigen-specific CD4+ T-cellsMice (vaccine model)2'-FLIncreased population
Gut Microbiota Modulation (in vitro/in vivo)
Bifidobacterium longum subsp. infantisInfant fecal fermentations2'-FLDose-dependent increase (from 3-8% to 4-37% of total bifidobacteria)[4]
Bifidobacterium adolescentisIn vitro gut model2'-FLIncreased relative abundance
BacteroidotaMice2'-FLIncreased relative abundance
FirmicutesMice2'-FLDecreased relative abundance

Experimental Protocols

In Vitro Caco-2/THP-1 Co-culture Model for Intestinal Inflammation

This model is used to assess the direct immunomodulatory effects of 3'-FL on intestinal epithelial and immune cells.

  • Cell Culture:

    • Caco-2 cells are seeded at a density of 1.5 x 10^5 cells/cm² onto transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

    • THP-1 monocytes are seeded in the bottom wells of the transwell plate (4 x 10^6 cells/well) and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).

  • Co-culture and Treatment:

    • The transwell inserts with the differentiated Caco-2 monolayer are placed into the wells containing the differentiated THP-1 cells.

    • An inflammatory stimulus, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), is added to the basolateral side (THP-1 side).

    • This compound at various concentrations is added to the apical side (Caco-2 side).

  • Endpoint Analysis:

    • Barrier Integrity: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the Caco-2 monolayer.

    • Cytokine Production: Supernatants from the apical and basolateral compartments are collected, and cytokine levels (e.g., IL-8, TNF-α, IL-10) are quantified using ELISA or multiplex assays.

    • Gene Expression: RNA is extracted from both Caco-2 and THP-1 cells to analyze the expression of genes related to inflammation and immune responses using RT-qPCR.

Ovalbumin (OVA)-Induced Food Allergy Mouse Model

This in vivo model is used to evaluate the potential of 3'-FL to prevent or treat allergic sensitization.

  • Sensitization:

    • Neonatal mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) (e.g., 10 µg) emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 14 and 21 of life).

  • 3'-FL Administration:

    • This compound is administered orally (e.g., via gavage) at a specific dose daily, starting before or after the sensitization period, depending on the study design (preventive or therapeutic).

  • Challenge:

    • After the sensitization period, mice are challenged orally with a higher dose of OVA (e.g., 50 mg) to induce an allergic reaction.

  • Endpoint Analysis:

    • Allergic Symptoms: Mice are observed for clinical signs of allergy, such as reduced activity, ruffled fur, and diarrhea.

    • Immunoglobulin Levels: Blood samples are collected to measure serum levels of OVA-specific IgE, IgG1, and IgG2a by ELISA.

    • Cytokine Profiles: Spleen and mesenteric lymph node cells are isolated and re-stimulated with OVA in vitro. The production of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the culture supernatants is measured by ELISA or flow cytometry.

    • T-cell Populations: Splenocytes are stained with antibodies against CD4, CD25, and Foxp3 to analyze the percentage of regulatory T cells by flow cytometry. Th1 and Th2 populations can also be assessed by intracellular cytokine staining for IFN-γ and IL-4, respectively.

Signaling Pathways and Logical Relationships

Signaling Pathways

3'-FL exerts its effects through complex signaling pathways. The following diagrams illustrate the key pathways involved.

antiviral_pathway cluster_extracellular Extracellular cluster_cell Immune Cell 3FL This compound IFNAR_IFNGR IFNAR / IFNGR (Interferon Receptors) 3FL->IFNAR_IFNGR Upregulates IFN Interferon IFN->IFNAR_IFNGR Binds JAK_STAT JAK/STAT Pathway IFNAR_IFNGR->JAK_STAT Activates ISGs Interferon-Stimulated Genes (e.g., PKR, OAS) JAK_STAT->ISGs Induces Transcription NO_Synthase Nitric Oxide Synthase JAK_STAT->NO_Synthase Activates Antiviral_Response Enhanced Antiviral Response ISGs->Antiviral_Response NO Nitric Oxide NO_Synthase->NO NO->Antiviral_Response

Caption: 3'-FL Upregulates Interferon Receptors to Enhance Antiviral Responses.

gut_immune_axis cluster_lumen Gut Lumen cluster_microbiota Gut Microbiota cluster_immune Immune System 3FL This compound Bifido_Lacto Bifidobacterium & Lactobacillus 3FL->Bifido_Lacto Promotes Growth Fermentation Fermentation 3FL->Fermentation Bifido_Lacto->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Fermentation->SCFAs Treg Regulatory T cells (Tregs) SCFAs->Treg Promotes Differentiation Th1_Th2 Th1 / Th2 Balance Treg->Th1_Th2 Regulates Immune_Homeostasis Immune Homeostasis & Reduced Allergy Risk Treg->Immune_Homeostasis Th1_Th2->Immune_Homeostasis

Caption: 3'-FL Modulates the Gut-Immune Axis via Microbiota and Metabolites.

Conclusion and Future Directions

This compound is a key bioactive component of human milk that significantly contributes to the education and development of the neonatal immune system. Its dual role in directly modulating immune cell function and shaping a healthy gut microbiome underscores its importance in early life nutrition. The mechanisms outlined in this guide highlight the potential for 3'-FL as a valuable ingredient in infant formula and as a therapeutic agent for immune-related disorders.

Future research should focus on elucidating the precise molecular interactions between 3'-FL and its cellular receptors, further defining the dose-dependent effects on various immune cell subsets, and exploring its long-term impacts on immune health. A deeper understanding of these aspects will pave the way for more targeted and effective nutritional interventions to support neonatal immune development.

References

The Discovery and Isolation of 3'-Fucosyllactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the origins, extraction, and characterization of a key human milk oligosaccharide.

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex sugars are not readily digested by the infant and instead play a crucial role in shaping the infant gut microbiome and immune system. Among the more than 200 identified HMOs, 3'-Fucosyllactose (3'-FL) is a prominent neutral trisaccharide with significant biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3'-FL from human milk, tailored for researchers, scientists, and drug development professionals.

While the broader history of HMO research dates back to the early 20th century with observations of the differences in intestinal microbiota between breastfed and bottle-fed infants, the specific discovery and characterization of individual HMOs like 3'-FL occurred later with the advancement of analytical techniques. Initial studies in the 1930s identified a "gynolactose" fraction in human milk that promoted the growth of beneficial bacteria. It was not until the 1950s that the first HMO, lacto-N-tetraose, was structurally elucidated. The identification of fucosylated HMOs, including 2'-Fucosyllactose and subsequently this compound, followed as chromatographic and spectrometric methods became more sophisticated.

Quantitative Analysis of this compound in Human Milk

The concentration of 3'-FL in human milk is highly variable and depends on several factors, including the mother's genetic secretor status and the stage of lactation. The following tables summarize quantitative data from various studies, providing a comparative overview of 3'-FL concentrations.

Population/Study Stage of Lactation Secretor Status Mean Concentration (g/L) Range (g/L) Analytical Method
Korean[1]0-30 daysMixed1.0Not ReportedMass Spectrometry
Korean[1]30-60 daysMixed1.1Not ReportedMass Spectrometry
Korean[1]>60 daysMixed1.8Not ReportedMass Spectrometry
Korean[1]OverallSecretor (n=80)1.3Not ReportedMass Spectrometry
Korean[1]OverallNon-secretor (n=24)2.8Not ReportedMass Spectrometry
U.S.[2]Postnatal day 10-120MixedNot explicitly stated for 3-FL alone6.56 to 24.3 (Total HMOs)UPLC/QqQ-MS
Various[3]Not SpecifiedMixedNot explicitly stated for human milk0.3 to 0.58 (in breast milk)HPLC-RI

Experimental Protocols: Isolation and Characterization of this compound

The isolation of 3'-FL from human milk in sufficient quantities for research purposes requires a multi-step approach to separate it from other milk components, particularly other HMOs with similar structures.

Preparative Isolation of Neutral Human Milk Oligosaccharides

This protocol outlines a general workflow for the preparative isolation of the neutral HMO fraction, which contains 3'-FL, from human milk.

a. Removal of Fats and Proteins:

  • Centrifuge fresh or frozen human milk at 5,000 x g for 15 minutes at 4°C to separate the lipid layer.

  • Carefully remove the upper creamy fat layer.

  • To the skimmed milk, add two volumes of cold ethanol (-20°C) and incubate overnight at 4°C to precipitate proteins.

  • Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the lactose and oligosaccharides.

b. Removal of Lactose and Salts (Gel Filtration Chromatography):

  • Concentrate the supernatant from the previous step using a rotary evaporator.

  • Apply the concentrated sample to a Sephadex G-25 gel filtration column equilibrated with deionized water.

  • Elute the column with deionized water.

  • Collect fractions and monitor the carbohydrate content using a suitable method, such as the phenol-sulfuric acid assay.

  • Pool the fractions containing oligosaccharides, which elute before the larger lactose peak.

c. Separation of Neutral and Acidic Oligosaccharides (Anion-Exchange Chromatography):

  • Apply the pooled and desalted oligosaccharide fraction to a strong anion-exchange (SAX) column (e.g., Toyopearl Super Q-650M) equilibrated with deionized water.

  • Elute the neutral oligosaccharides, including 3'-FL, with deionized water.

  • The acidic oligosaccharides will bind to the column and can be eluted with a salt gradient (e.g., NaCl).

  • Collect the neutral fraction for further purification.

High-Performance Liquid Chromatography (HPLC) for 3'-FL Purification

Further purification of 3'-FL from the neutral HMO fraction is typically achieved using HPLC.

a. Stationary and Mobile Phases:

  • Column: A porous graphitized carbon (PGC) column is often used for its ability to separate isomeric oligosaccharides. Amide-HILIC columns are also effective.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

b. Example HPLC Protocol:

  • Dissolve the dried neutral HMO fraction in the initial mobile phase.

  • Inject the sample onto the PGC column.

  • Elute with a linear gradient of increasing acetonitrile concentration.

  • Monitor the elution profile using a refractive index (RI) detector or a mass spectrometer.

  • Collect the fractions corresponding to the 3'-FL peak based on the retention time of a 3'-FL standard.

Structural Characterization

The identity and purity of the isolated 3'-FL should be confirmed using spectroscopic methods.

a. Mass Spectrometry (MS):

  • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.

  • Expected Result: A major peak corresponding to the molecular weight of this compound (m/z 489.19 for [M+H]⁺). Fragmentation analysis (MS/MS) can confirm the sequence of monosaccharides.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: 1H and 13C NMR spectroscopy.

  • Expected Result: The NMR spectra will show characteristic chemical shifts and coupling constants for the fucose, galactose, and glucose residues, confirming the α1-3 linkage of the fucose to the glucose of lactose.

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and biological functions of 3'-FL, the following diagrams have been generated.

Experimental_Workflow_for_3FL_Isolation cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Characterization Human Milk Human Milk Centrifugation (Fat Removal) Centrifugation (Fat Removal) Human Milk->Centrifugation (Fat Removal) 5,000 x g, 4°C Skim Milk Skim Milk Centrifugation (Fat Removal)->Skim Milk Ethanol Precipitation (Protein Removal) Ethanol Precipitation (Protein Removal) Skim Milk->Ethanol Precipitation (Protein Removal) 2 vols, -20°C Centrifugation Centrifugation Ethanol Precipitation (Protein Removal)->Centrifugation Supernatant (HMOs + Lactose) Supernatant (HMOs + Lactose) Centrifugation->Supernatant (HMOs + Lactose) Gel Filtration (Sephadex G-25) Gel Filtration (Sephadex G-25) Supernatant (HMOs + Lactose)->Gel Filtration (Sephadex G-25) Desalting & Lactose Removal Oligosaccharide Fraction Oligosaccharide Fraction Gel Filtration (Sephadex G-25)->Oligosaccharide Fraction Anion-Exchange Chromatography Anion-Exchange Chromatography Oligosaccharide Fraction->Anion-Exchange Chromatography Separation of Neutral/Acidic Neutral HMO Fraction Neutral HMO Fraction Anion-Exchange Chromatography->Neutral HMO Fraction HPLC (PGC Column) HPLC (PGC Column) Neutral HMO Fraction->HPLC (PGC Column) Isomer Separation Purified this compound Purified this compound HPLC (PGC Column)->Purified this compound Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Molecular Weight NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Structural Confirmation Signaling_Pathway_of_3FL_Immunomodulation cluster_0 Extracellular cluster_1 Immune Cell (e.g., Dendritic Cell) cluster_2 Immunological Outcome This compound This compound Immune Receptors (e.g., TLRs, Lectins) Immune Receptors (e.g., TLRs, Lectins) This compound->Immune Receptors (e.g., TLRs, Lectins) Binding Intracellular Signaling Cascade Intracellular Signaling Cascade Immune Receptors (e.g., TLRs, Lectins)->Intracellular Signaling Cascade Activation NF-kB / MAPK pathways NF-kB / MAPK pathways Intracellular Signaling Cascade->NF-kB / MAPK pathways Cytokine Gene Transcription Cytokine Gene Transcription NF-kB / MAPK pathways->Cytokine Gene Transcription Modulated Cytokine Production Modulated Cytokine Production Cytokine Gene Transcription->Modulated Cytokine Production Altered T-cell Differentiation Altered T-cell Differentiation Modulated Cytokine Production->Altered T-cell Differentiation Balanced Th1/Th2 Response Balanced Th1/Th2 Response Altered T-cell Differentiation->Balanced Th1/Th2 Response Immune Homeostasis Immune Homeostasis Balanced Th1/Th2 Response->Immune Homeostasis

References

A Technical Guide to 3'-Fucosyllactose in Human Breast Milk: Concentrations, Analysis, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO), for researchers, scientists, and professionals in drug development. It covers the natural concentrations of 3'-FL in breast milk, detailed methodologies for its quantification, and insights into its role in cellular signaling pathways.

Natural Concentrations of this compound

The concentration of this compound in human breast milk is highly variable and influenced by several factors, including the mother's genetic secretor status, geographical location, and the stage of lactation. Notably, unlike 2'-Fucosyllactose (2'-FL) which tends to decrease, the concentration of 3'-FL generally increases as lactation progresses.

Below is a summary of reported 3'-FL concentrations across various studies:

Lactation StagePopulation/Study DetailsMean Concentration (mg/L)Concentration Range (mg/L)Citation
Colostrum (0-5 days)Pooled data from 31 countries370-[1]
Transitional Milk (6-14 days)Pooled data from 31 countries--[1]
Mature Milk (15-90 days)Pooled data from 31 countries--[1]
Late Milk (>90 days)Pooled data from 31 countries920-[1]
First week of lactationDonor A-271 - 441
First week of lactationDonor B-99 - 208
Mature MilkSweden473 (nmol/mL)-[2]
Mature MilkRural Gambia103 (nmol/mL)-[2]
0-13 months postpartumChinese mothersVaries significantly with lactation stage-[3]
0-30 days postpartumKorean mothers1000-
30-60 days postpartumKorean mothers1100-
>60 days postpartumKorean mothers1800-

Experimental Protocols for this compound Quantification

Accurate quantification of 3'-FL in the complex matrix of human milk requires robust analytical methodologies. The most commonly employed techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with fluorescence or refractive index detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial first step in HMO analysis is the removal of interfering substances like fats, proteins, and lactose.

  • Objective: To isolate and enrich the HMO fraction from human milk.

  • Protocol:

    • Defatting: Centrifuge fresh or thawed human milk at 4°C to separate the lipid layer, which is then carefully removed.

    • Protein Precipitation: Add cold ethanol to the skimmed milk, vortex, and incubate at low temperature to precipitate proteins. Centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction:

      • The supernatant containing HMOs is loaded onto a graphitized carbon or C18 SPE cartridge.

      • The cartridge is washed with water to remove lactose and other highly polar compounds.

      • HMOs, including 3'-FL, are then eluted with a solvent of appropriate polarity, typically an acetonitrile/water mixture.

    • Drying and Reconstitution: The eluate is dried under vacuum or nitrogen and reconstituted in a suitable solvent for instrumental analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the direct quantification of underivatized carbohydrates.

  • Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and specific detection of electroactive carbohydrates.

  • Instrumentation:

    • Analytical Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate.

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Method Parameters (Example):

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 25 µL.

    • Gradient: A tailored gradient of sodium acetate in a sodium hydroxide solution is used to resolve the different HMO isomers.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves derivatization of the HMOs with a fluorescent tag.

  • Principle: The reducing end of the HMOs is labeled with a fluorescent dye (e.g., 2-aminobenzamide). The labeled HMOs are then separated by HPLC and detected by a fluorescence detector.

  • Protocol:

    • Derivatization: The dried HMO extract is incubated with a fluorescent labeling reagent and a reducing agent.

    • Cleanup: The excess labeling reagent is removed using a cleanup cartridge.

  • Instrumentation:

    • Analytical Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of labeled HMOs.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate).

    • Detector: Fluorescence detector set at the excitation and emission wavelengths of the chosen fluorescent tag.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of 3'-FL.

  • Principle: HMOs are separated by liquid chromatography and then ionized and detected by a mass spectrometer. Multiple Reaction Monitoring (MRM) is often used for targeted quantification, providing high specificity.

  • Instrumentation:

    • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast and efficient separation.

    • Analytical Column: A porous graphitized carbon or HILIC column.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for MRM analysis.

  • Method Parameters (Example):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 3'-FL are monitored for quantification. For example, in positive mode, the transition m/z 491.2 → 183.1 has been reported.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the methodologies and biological context of 3'-FL, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Breast Milk Sample centrifuge1 Centrifugation (Defatting) start->centrifuge1 protein_precip Protein Precipitation (Ethanol) centrifuge1->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 spe Solid-Phase Extraction (SPE) centrifuge2->spe dry_recon Drying & Reconstitution spe->dry_recon hpaec HPAEC-PAD dry_recon->hpaec Direct Analysis hplc HPLC-FLD (with Derivatization) dry_recon->hplc Requires Derivatization lcms LC-MS/MS dry_recon->lcms Direct Analysis quant Quantification hpaec->quant hplc->quant lcms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound in human milk.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation NFkB_IkB->NFkB_p65_p50 Release DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activation FL3 This compound FL3->TLR4 Inhibition

Caption: Postulated inhibitory effect of this compound on the TLR4 signaling pathway.

Cellular Signaling Pathways Modulated by this compound

This compound, along with other fucosylated HMOs, is recognized for its immunomodulatory properties. While the precise molecular mechanisms are still under active investigation, evidence suggests that 3'-FL can influence key inflammatory signaling pathways.

One of the proposed mechanisms involves the modulation of Toll-like Receptor 4 (TLR4) signaling. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). Over-activation of the TLR4 pathway can lead to excessive inflammation. Some studies suggest that certain HMOs, including fucosylated ones, can interact with the TLR4/MD2 complex, thereby inhibiting LPS-induced activation. This inhibition can lead to a downstream dampening of the NF-κB and MAPK signaling cascades, resulting in reduced production of pro-inflammatory cytokines.

Furthermore, some research indicates that 3'-FL may influence STAT3 signaling, a key pathway involved in cell proliferation, differentiation, and immune responses. By modulating these fundamental signaling pathways, 3'-FL is thought to contribute to the establishment of a balanced immune response in the infant gut. The anti-inflammatory effects of 3'-FL are also linked to its prebiotic activity, promoting the growth of beneficial gut bacteria which in turn produce short-chain fatty acids with known immunomodulatory functions.

References

The Prebiotic Role of 3'-Fucosyllactose in Shaping Infant Gut Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms, microbial interactions, and immunomodulatory effects of a key human milk oligosaccharide.

This technical guide provides a comprehensive overview of the prebiotic functions of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO), in the context of infant gut health. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative effects on the gut microbiota and its metabolites, and the intricate signaling pathways modulated by 3'-FL. Detailed experimental methodologies are provided to facilitate further research and development in this critical area of infant nutrition and health.

Introduction: The Significance of this compound in Infant Nutrition

Human milk is the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive compounds that support optimal growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose and lipids[1]. These complex carbohydrates are largely indigestible by the infant, reaching the colon intact where they serve as a selective substrate for beneficial gut bacteria.

This compound (3'-FL) is a core trisaccharide within the HMO family, structurally composed of L-fucose, D-galactose, and D-glucose[1]. While less studied than its isomer, 2'-Fucosyllactose (2'-FL), emerging research highlights the unique and significant role of 3'-FL in shaping a healthy infant gut microbiome, modulating the immune system, and protecting against pathogens[2][3]. This guide will explore the multifaceted prebiotic functions of 3'-FL, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Data Presentation: Quantitative Effects of this compound

The prebiotic activity of 3'-FL is evidenced by its ability to selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species, and to influence the production of key microbial metabolites such as short-chain fatty acids (SCFAs). The following tables summarize quantitative data from various in vitro and preclinical studies.

Table 1: Effect of this compound on the Relative Abundance of Gut Microbiota

Study TypeModelSubstrateKey BacteriaChange in Relative AbundanceReference
In vitro FermentationPooled infant fecal microbiota3'-FLBacteroidesIncreased from 0.2% to 13.8% after 36h[4]
In vitro FermentationPooled infant fecal microbiota3'-FLEnterococcusIncreased from 1.9% to 6.3% after 36h[4]
In vitro FermentationPooled infant fecal microbiota3'-FLBifidobacteriumInitially increased to 15.41% at 14h, then decreased to 10.0% at 36h[4]
In vitro SHIME modelAdult fecal microbiota3-FLBifidobacteriumSignificant increase[5]
In vitro FermentationInfant fecal microbiotaHMO mix incl. 3-FLBifidobacteriumSignificant increase[1]

Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production

Study TypeModelSubstrateAcetate (mM)Propionate (mM)Butyrate (mM)Reference
In vitro FermentationPooled infant fecal microbiota3'-FLGradual increaseNot specifiedNot specified[4]
In vitro SHIME modelAdult fecal microbiota3-FLSignificant increaseSignificant increaseSignificant increase (delayed)[5]
In vitro FermentationB. infantis-dominant infant microbiotaHMO mix incl. 2'-FLNotably higher levelsMinimal productionMinimal production[1]
In vitro FermentationB. breve-dominant infant microbiotaHMO mix incl. 2'-FLLower levelsMinimal productionMinimal production[1]

Signaling Pathways and Molecular Mechanisms

The prebiotic effects of 3'-FL are mediated through complex interactions with the gut microbiota and host cells. The following diagrams illustrate key pathways involved in 3'-FL metabolism by beneficial bacteria and its immunomodulatory effects on intestinal epithelial cells.

Metabolic Pathway of this compound in Bifidobacterium longum

Bifidobacterium longum, particularly the infantis subspecies, possesses specialized gene clusters for the uptake and metabolism of HMOs, including 3'-FL. This pathway allows them to outcompete other bacteria in the infant gut.

3-FL_Metabolism cluster_extracellular Extracellular Space cluster_cell Bifidobacterium longum cluster_transport Uptake cluster_intracellular Intracellular Metabolism 3-FL_ext This compound ABC_transporter ABC Transporter 3-FL_ext->ABC_transporter Binding 3-FL_int This compound ABC_transporter->3-FL_int Transport alpha_fucosidase α-L-fucosidase 3-FL_int->alpha_fucosidase Lactose Lactose 3-FL_int->Lactose L-Fucose L-Fucose alpha_fucosidase->L-Fucose Hydrolysis beta_galactosidase β-galactosidase Glucose Glucose beta_galactosidase->Glucose Hydrolysis Galactose Galactose beta_galactosidase->Galactose Bifid_Shunt Bifid Shunt Pathway L-Fucose->Bifid_Shunt Lactose->beta_galactosidase Glucose->Bifid_Shunt Galactose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs Fermentation Immune_Signaling cluster_lumen Gut Lumen cluster_IEC Intestinal Epithelial Cell 3-FL This compound TLR Toll-like Receptor (e.g., TLR2/4) 3-FL->TLR Interaction MyD88 MyD88 TLR->MyD88 Activation NF-kB NF-κB MyD88->NF-kB Activation MAPK MAPK Pathway MyD88->MAPK Activation Cytokines Cytokine Production (e.g., IL-8, CCL20) NF-kB->Cytokines Transcription Tight_Junctions Tight Junction Protein Expression (e.g., Claudins, Occludin) NF-kB->Tight_Junctions Regulation MAPK->Cytokines Transcription Fermentation_Workflow Fecal_Sample Infant Fecal Sample Collection Inoculum_Prep Prepare Fecal Slurry (Inoculum) Fecal_Sample->Inoculum_Prep Fermentation_Setup Anaerobic Batch Fermentation Vessels (Basal Medium + 3'-FL or Control) Inoculum_Prep->Fermentation_Setup Incubation Incubate at 37°C under Anaerobic Conditions Fermentation_Setup->Incubation Sampling Collect Samples at 0, 12, 24, 48h Incubation->Sampling Analysis Microbiota and Metabolite Analysis Sampling->Analysis 16S_Sequencing 16S rRNA Gene Sequencing Analysis->16S_Sequencing SCFA_Analysis GC/HPLC for SCFA Analysis Analysis->SCFA_Analysis

References

The Bifidogenic Effect of 3'-Fucosyllactose: A Deep Dive into Metabolism, Growth, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human milk oligosaccharides (HMOs) are a crucial component of human milk, shaping the infant gut microbiota with profound implications for health. Among these, 3'-Fucosyllactose (3'-FL) stands out for its selective utilization by beneficial gut commensals, particularly species of the genus Bifidobacterium. This technical guide provides a comprehensive overview of the intricate relationship between 3'-FL and Bifidobacterium, detailing the molecular mechanisms of its metabolism, its impact on bacterial growth, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, prebiotics, and infant nutrition.

Introduction to this compound and its Significance

This compound (3'-FL) is a prominent fucosylated human milk oligosaccharide (HMO), a complex sugar indigestible by the infant but readily metabolized by specific gut bacteria.[1] Its structure consists of a fucose molecule linked to the 3-position of the glucose unit of lactose. The ability of certain gut microorganisms to utilize 3'-FL provides them with a distinct competitive advantage, thereby influencing the composition and function of the infant gut microbiome.[2] Notably, several species of Bifidobacterium, key commensal bacteria in the infant gut, have evolved sophisticated mechanisms to metabolize 3'-FL, highlighting a symbiotic co-evolution between these microbes and their human host.[3][4]

Impact of this compound on Bifidobacterium Species

The ability to metabolize 3'-FL is not universal among all Bifidobacterium species, and even within a single species, strain-specific differences exist.[1][5] This selectivity underscores the targeted prebiotic effect of 3'-FL.

Growth Promotion and Competitive Advantage

Studies have consistently demonstrated that 3'-FL serves as a potent prebiotic, selectively stimulating the growth of specific Bifidobacterium species.[6][7] Species such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are particularly adept at utilizing 3'-FL as a sole carbon source.[6][7] This metabolic capability allows these bacteria to thrive and dominate in the infant gut environment, where HMOs are abundant.[8] The fermentation of 3'-FL by bifidobacteria leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate and lactate, which contribute to a lower gut pH, inhibiting the growth of potential pathogens.[9]

Quantitative Data on Bifidobacterium Growth on this compound

The following table summarizes the growth of various Bifidobacterium species and strains on this compound as a sole carbon source, as reported in the literature. Growth is typically measured by the change in optical density (OD) at 600 nm over a specific incubation period.

Bifidobacterium Species/StrainGrowth on 3'-FL (OD600)Incubation Time (hours)Reference
B. longum subsp. infantis ATCC 15697Significant Growth48[10]
B. longum subsp. infantis Bi-26Faster growth than ATCC 1569748[1]
B. bifidumSignificant Growth48[6][7]
B. longum subsp. longumStrain-dependent-[10]
B. breveLimited to no growth48[10]
B. adolescentisNo significant growth48[10]

Molecular Mechanisms of this compound Metabolism

The metabolism of 3'-FL by Bifidobacterium is a highly regulated and efficient process involving specialized transporters and enzymes. The primary strategy employed by proficient strains is the intracellular degradation of the intact oligosaccharide.

Transport into the Bacterial Cell

The initial and critical step in 3'-FL utilization is its transport across the bacterial cell membrane. This is accomplished by specific ATP-binding cassette (ABC) transporters.[4][11] These transporters exhibit high affinity and specificity for fucosylated HMOs, ensuring their efficient uptake even at low concentrations.

Intracellular Degradation

Once inside the cell, 3'-FL is broken down by a series of intracellular glycoside hydrolases (GHs). The key enzymes involved are:

  • α-L-fucosidases: These enzymes cleave the α-1,3-fucosidic linkage, releasing L-fucose.[1][12]

  • β-galactosidases: These enzymes hydrolyze the β-1,4-galactosidic bond of the remaining lactose moiety, yielding glucose and galactose.[1][12]

The resulting monosaccharides (L-fucose, glucose, and galactose) are then channeled into the central fermentative pathway of bifidobacteria, known as the "bifid shunt," for energy production and conversion into SCFAs.[1][12]

Genetic Loci for this compound Utilization

The genes encoding the transporters and enzymes required for 3'-FL metabolism are often organized into dedicated gene clusters.[13][2] For instance, a novel gene cluster identified in Bifidobacterium longum subsp. longum SC596 contains genes for the import of fucosylated molecules, fucose metabolism, and two α-fucosidases.[13][2] The expression of these gene clusters is typically induced in the presence of fucosylated HMOs.[13][2]

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to 3'-FL metabolism in Bifidobacterium.

Metabolic Pathway of this compound in Bifidobacterium

G cluster_extracellular Extracellular Environment cluster_cell Bifidobacterium Cell 3FL_ext This compound ABC_transporter ABC Transporter 3FL_ext->ABC_transporter Uptake 3FL_int This compound ABC_transporter->3FL_int alpha_fucosidase α-L-Fucosidase 3FL_int->alpha_fucosidase L_fucose L-Fucose alpha_fucosidase->L_fucose Lactose Lactose alpha_fucosidase->Lactose beta_galactosidase β-Galactosidase Glucose Glucose beta_galactosidase->Glucose Galactose Galactose beta_galactosidase->Galactose Bifid_shunt Bifid Shunt L_fucose->Bifid_shunt Lactose->beta_galactosidase Glucose->Bifid_shunt Galactose->Bifid_shunt SCFAs Short-Chain Fatty Acids (Acetate, Lactate) Bifid_shunt->SCFAs

Caption: Intracellular metabolism of this compound in Bifidobacterium.

Experimental Workflow for Studying 3'-FL Utilization

G Bifido_strain Bifidobacterium Strain Culture_medium Culture Medium with 3'-FL (as sole carbon source) Bifido_strain->Culture_medium Incubation Anaerobic Incubation Culture_medium->Incubation OD_measurement Growth Monitoring (OD600) Incubation->OD_measurement Supernatant_analysis Supernatant Analysis Incubation->Supernatant_analysis Cell_pellet_analysis Cell Pellet Analysis Incubation->Cell_pellet_analysis HPLC HPLC (HMO consumption, SCFA production) Supernatant_analysis->HPLC RNA_extraction RNA Extraction Cell_pellet_analysis->RNA_extraction RNA_seq RNA-Seq (Transcriptomic Analysis) RNA_extraction->RNA_seq Gene_expression Differential Gene Expression RNA_seq->Gene_expression

Caption: Workflow for analyzing 3'-FL utilization by Bifidobacterium.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the impact of 3'-FL on Bifidobacterium species.

Bifidobacterium Growth Assays
  • Bacterial Strains and Pre-culture: Bifidobacterium strains are anaerobically grown in a rich medium such as MRS supplemented with L-cysteine hydrochloride to maintain reducing conditions.

  • Experimental Medium: A basal medium devoid of carbohydrates is prepared. Sterile-filtered this compound is added as the sole carbon source to a final concentration typically ranging from 0.5% to 2% (w/v). A negative control (no carbon source) and a positive control (e.g., glucose or lactose) are included.

  • Inoculation and Incubation: The experimental media are inoculated with a standardized amount of the pre-cultured Bifidobacterium strain. Cultures are incubated anaerobically at 37°C.

  • Growth Monitoring: Bacterial growth is monitored over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

Analysis of HMO Consumption and Metabolite Production by HPLC
  • Sample Preparation: At different time points during the growth assay, aliquots of the bacterial culture are collected. The samples are centrifuged to separate the supernatant from the bacterial cells. The supernatant is filtered to remove any remaining cells and debris.

  • HPLC Analysis: The filtered supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).

    • HMO Consumption: A carbohydrate analysis column is used to quantify the remaining concentration of 3'-FL in the medium.

    • SCFA Production: An appropriate column for organic acid analysis is used to measure the concentrations of acetate, lactate, and other short-chain fatty acids produced during fermentation.

  • Data Analysis: The consumption of 3'-FL and the production of SCFAs are calculated by comparing the concentrations at different time points to the initial concentrations.

Transcriptomic Analysis (RNA-Seq)
  • Cell Harvesting and RNA Extraction: Bifidobacterium cells grown in the presence of 3'-FL and a control carbon source (e.g., lactose) are harvested during the exponential growth phase. Total RNA is extracted from the cell pellets using a commercial RNA extraction kit with enzymatic and mechanical lysis steps.

  • Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. Ribosomal RNA is depleted, and the remaining mRNA is used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then mapped to the reference genome of the Bifidobacterium strain. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the presence of 3'-FL compared to the control condition. This allows for the identification of the specific gene clusters and pathways involved in 3'-FL metabolism.

Conclusion and Future Directions

This compound plays a pivotal role in shaping a healthy infant gut microbiome through its selective promotion of beneficial Bifidobacterium species. The intricate molecular machinery for 3'-FL transport and metabolism highlights a remarkable example of host-microbe co-evolution. A thorough understanding of these mechanisms is crucial for the development of next-generation prebiotics and synbiotics aimed at modulating the gut microbiota for improved health outcomes.

Future research should focus on:

  • Strain-level characterization: Further investigation into the strain-specific variations in 3'-FL utilization to identify the most efficient probiotic candidates.

  • In vivo studies: Translating the in vitro findings to in vivo models to better understand the ecological dynamics and host benefits in a complex gut environment.

  • Synergistic effects: Exploring the synergistic effects of 3'-FL with other HMOs and prebiotics on the gut microbiota.

  • Therapeutic applications: Investigating the potential of 3'-FL and 3'-FL-utilizing bifidobacteria in the prevention and treatment of various gut-related disorders.

This technical guide provides a solid foundation for researchers and industry professionals to delve deeper into the fascinating world of this compound and its profound impact on gut health. The continued exploration of this area holds immense promise for advancing infant nutrition and therapeutic interventions targeting the gut microbiome.

References

The Molecular Basis of 3'-Fucosyllactose's Immunomodulatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) demonstrating significant immunomodulatory capabilities. Exhibiting a nuanced role in immune regulation, 3'-FL actively shapes the host's immune landscape through direct interactions with immune and epithelial cells and indirect modulation via the gut microbiota. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 3'-FL's effects, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence points to 3'-FL's potential in priming the immune system for a more effective antiviral response, attenuating allergic reactions, and strengthening intestinal barrier function, making it a compelling molecule for therapeutic development.

Modulation of Innate Immunity in Intestinal Epithelial Cells (IECs)

The intestinal epithelium is the first line of defense and a critical site of interaction for 3'-FL. Here, 3'-FL exerts a dual effect: strengthening the physical barrier and modulating the innate immune response to pathogens.

1.1. Interaction with Pattern Recognition Receptors (PRRs)

3'-FL and its structural isomer 2'-FL can directly interact with PRRs on the surface of IECs. While 2'-FL has been shown to inhibit Toll-like Receptor 4 (TLR4) signaling in response to lipopolysaccharide (LPS), thereby dampening the inflammatory cascade, other fucosylated oligosaccharides have been demonstrated to activate TLR2. This selective receptor engagement allows 3'-FL to fine-tune inflammatory responses, preventing excessive inflammation while maintaining a state of immune readiness. The downstream effect is a modulation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

1.2. Signaling Pathway in Intestinal Epithelial Cells

The interaction of 3'-FL with IEC surface receptors initiates a signaling cascade that influences cytokine production and enhances barrier integrity. The diagram below illustrates the proposed mechanism, contrasting the inflammatory pathway initiated by LPS with the modulatory effects of 3'-FL.

IEC_Signaling cluster_lps LPS-Induced Inflammation cluster_3fl 3'-FL Modulation lps LPS tlr4 TLR4/MD2 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines fl3 3'-FL fl3->tlr4 Inhibits (Antagonist) tlr2 TLR2 fl3->tlr2 Activates (Agonist) barrier Barrier Integrity (ZO-1, Occludin ↑) tlr2->barrier

Caption: Proposed signaling pathways of 3'-FL in intestinal epithelial cells.

Influence on Dendritic Cell Maturation and T Cell Differentiation

Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive immunity. 3'-FL can indirectly influence DC function by modulating the signals they receive from IECs, leading to a specific adaptive immune response.

2.1. Conditioning of Dendritic Cells

IECs exposed to 3'-FL release a unique profile of mediators, including cytokines and galectins. When DCs sample antigens in this 3'-FL-conditioned environment, they develop a semi-mature, tolerogenic phenotype. This is characterized by adequate expression of MHC molecules for antigen presentation but limited expression of co-stimulatory molecules like CD86 and CD40. This phenotype is crucial for preventing overactive immune responses and promoting tolerance.

2.2. Driving T Helper Cell Fate

Conditioned DCs subsequently migrate to lymph nodes to prime naive T cells. DCs conditioned in a 3'-FL-rich environment preferentially drive the differentiation of T cells towards a Th1 and regulatory T cell (Treg) phenotype. This is evidenced by an increased production of IFN-γ (the hallmark cytokine of Th1 cells) and IL-10 (a key anti-inflammatory and Treg-associated cytokine). This Th1/Treg skewing is critical for effective antiviral immunity and for suppressing allergic Th2 responses.

2.3. Experimental Workflow for DC/T Cell Co-culture

The following diagram outlines a typical experimental workflow used to determine how 3'-FL-conditioned IECs can instruct DCs to drive specific T cell responses.

DC_TCell_Workflow cluster_0 Step 1: IEC Conditioning cluster_1 Step 2: DC Stimulation cluster_2 Step 3: T Cell Priming cluster_3 Step 4: Analysis iec Intestinal Epithelial Cells (e.g., Caco-2) conditioned_media Conditioned Media from Step 1 fl3 This compound fl3->iec Apical Exposure dc Immature Dendritic Cells tcell Naive CD4+ T Cells dc->tcell Co-culture conditioned_media->dc analysis Measure Cytokines (IFN-γ, IL-10, IL-4) by ELISA / Flow Cytometry tcell->analysis

Caption: Experimental workflow for studying 3'-FL's indirect effect on T cells.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from key studies investigating the effects of 3'-FL and its closely related isomer, 2'-FL. This data highlights their impact on allergy, inflammation, and antiviral responses.

Table 1: Effects of 3'-FL in an In Vivo Mouse Model of Ovalbumin (OVA) Allergy

Data from an OVA-sensitized mouse model where 3'-FL was administered.

ParameterControl (OVA-sensitized)3'-FL Treatment (OVA-sensitized)Fold Change / EffectCitation
Serum OVA-specific IgE (ng/mL) ~450~250↓ Significant Decrease[1]
Serum IL-4 (pg/mL) ~45~30↓ Significant Decrease[1]
Serum IFN-γ (pg/mL) ~120~180↑ Significant Increase[1]
Table 2: Effects of Fucosyllactose on Inflammatory Markers

Data from various in vitro and in vivo models.

MarkerModel SystemTreatmentControl ValueTreated ValueFold Change / EffectCitation
Nitric Oxide A549 Cells (in vitro, virus-infected)3'-FL1x5.8x↑ 5.8-fold increase[2]
Nitric Oxide Mouse Lung (in vivo, virus-infected)3'-FL1x1.9x↑ 1.9-fold increase[2]
Serum TNF-α (pg/mL) DSS Colitis Mice (in vivo)3'-FL~225 (DSS only)~150↓ Significant Decrease
Serum IL-6 (pg/mL) DSS Colitis Mice (in vivo)3'-FL~50 (DSS only)~25↓ Significant Decrease
Table 3: Effects of HMOs on Human Dendritic Cell Cytokine Production

Data from in vitro stimulation of human monocyte-derived DCs with an HMO mix.

CytokineControl (Medium) (pg/mL)HMO Mix (5 mg/mL) (pg/mL)LPS (100 ng/mL) (pg/mL)HMO Mix + LPS (pg/mL)Citation
IL-10 ~50~1000~200~1200[3]
IL-27 ~250~1000~1500~2000[3]
IL-12p70 UndetectableUndetectable~1200~400[3]
TNF-α ~100~100~5000~2500[3]
IL-6 ~200~1500~20000~10000[3]

Detailed Methodologies for Key Experiments

Reproducibility is paramount in scientific research. This section provides detailed summaries of protocols commonly used to investigate the immunomodulatory effects of 3'-FL.

Protocol 1: In Vivo Ovalbumin (OVA)-Induced Food Allergy Mouse Model
  • Animals: BALB/c mice, typically 4-6 weeks old.

  • Sensitization Phase:

    • On day 0, mice are intraperitoneally (i.p.) injected with 50 µg of OVA emulsified in 2 mg of aluminum hydroxide adjuvant in a total volume of 200 µL saline.

    • A booster sensitization is given on day 14 using the same protocol.

  • Treatment Phase:

    • From day 21 to day 35, mice are orally gavaged daily with 3'-FL (e.g., 20 mg/kg body weight) or a vehicle control (saline).

  • Challenge Phase:

    • On days 28 and 35, mice are challenged via oral gavage with a high dose of OVA (e.g., 50 mg) to elicit an allergic reaction.

  • Endpoint Analysis:

    • Symptom Scoring: Thirty minutes post-challenge, anaphylactic symptoms are scored based on activity level, puffiness around the eyes/mouth, and piloerection. Rectal temperature is measured as an indicator of systemic anaphylaxis.

    • Blood Collection: Blood is collected via cardiac puncture at the end of the experiment. Serum is isolated for measurement of OVA-specific IgE, IL-4, and IFN-γ by ELISA.[1]

    • Tissue Collection: Spleen and mesenteric lymph nodes can be collected to analyze T cell populations by flow cytometry. Intestinal tissue can be collected for analysis of tight junction protein expression (e.g., ZO-1, occludin) by Western blot or immunohistochemistry.[1]

Protocol 2: In Vitro Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (moDCs)
  • Monocyte Isolation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • CD14+ monocytes are purified from PBMCs using positive selection with CD14 microbeads (MACS).

  • DC Differentiation:

    • Purified monocytes are cultured at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).

    • Cells are incubated for 6 days at 37°C and 5% CO2 to allow differentiation into immature moDCs.

  • DC Stimulation/Maturation:

    • On day 6, immature moDCs are harvested and re-plated.

    • Cells are stimulated for 24-48 hours with various conditions:

      • Medium only (Negative Control)

      • LPS (e.g., 100 ng/mL) (Positive Control for maturation)

      • 3'-FL alone (e.g., at 1, 5, 10 mg/mL)

      • 3'-FL in combination with LPS.

  • Endpoint Analysis:

    • Phenotyping: After stimulation, cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD80, CD86, CD40, HLA-DR, PD-L1) and analyzed by flow cytometry to assess maturation status.

    • Cytokine Measurement: Culture supernatants are collected, and the concentrations of secreted cytokines (e.g., IL-10, IL-12p70, IL-6, TNF-α) are quantified by ELISA or multiplex bead array.[3]

Conclusion

The molecular mechanisms underlying the immunomodulatory effects of this compound are multifaceted, involving direct interactions with intestinal epithelial and immune cells that lead to significant downstream consequences for the adaptive immune system. By enhancing intestinal barrier integrity, selectively modulating PRR signaling, and promoting a Th1/Treg-skewed immune response, 3'-FL helps to create an immune environment that is both resilient to pathogens and tolerant to benign antigens. The quantitative data and established protocols presented in this guide provide a solid foundation for further research and development of 3'-FL as a novel immunomodulatory agent in clinical and nutritional applications.

References

Genetic Determinants of 3'-Fucosyllactose Concentration in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The composition of human milk oligosaccharides (HMOs) is a critical factor in infant health, influencing the development of the gut microbiome and the immune system. 3'-Fucosyllactose (3-FL), a prominent fucosylated HMO, exhibits significant variability in its concentration among lactating mothers. This variability is primarily governed by genetic polymorphisms within the fucosyltransferase genes, specifically FUT2 (Secretor gene) and FUT3 (Lewis gene). This technical guide provides an in-depth analysis of the genetic determinants of 3-FL concentration, detailing the enzymatic pathways, summarizing quantitative data, and outlining the experimental protocols for HMO analysis and genotyping.

Introduction

Human milk oligosaccharides are complex glycans that represent the third most abundant solid component of human milk, after lactose and lipids[1]. Their biological activities are diverse, ranging from prebiotic effects to anti-adhesive properties against pathogens and modulation of the host immune response. The fucosylated HMOs, which include 2'-fucosyllactose (2'-FL) and this compound (3-FL), are among the most abundant and well-studied of these compounds. The concentration and composition of HMOs, particularly fucosylated HMOs, are highly variable between individuals, and this variation is largely attributable to the maternal genetic background[2][3]. Understanding the genetic basis for this variation is crucial for research into infant nutrition, microbiome development, and the prevention of infectious diseases. This guide focuses on the genetic factors that determine the concentration of 3'-FL in maternal milk.

Genetic Regulation of this compound Synthesis

The synthesis of 3-FL is directly and indirectly controlled by the enzymatic activity of two key fucosyltransferases encoded by the FUT2 and FUT3 genes, respectively[4][5].

  • FUT2 (α1,2-fucosyltransferase 2): This enzyme, also known as the Secretor enzyme, is responsible for the synthesis of α1-2 fucosylated HMOs, most notably 2'-FL[4]. It catalyzes the transfer of a fucose molecule to lactose via an α1-2 linkage. Individuals with at least one functional FUT2 allele are termed "secretors" and have high levels of 2'-FL in their milk. Homozygous carriers of non-functional FUT2 alleles are "non-secretors" and do not produce significant amounts of 2'-FL[6].

  • FUT3 (α1,3/4-fucosyltransferase 3): This enzyme, also known as the Lewis enzyme, is responsible for the synthesis of α1-3 and α1-4 fucosylated HMOs[6]. It catalyzes the transfer of a fucose molecule to lactose to form 3-FL (via an α1-3 linkage) and is also involved in the synthesis of other HMOs like lacto-N-fucopentaose II (LNFP-II)[4]. Individuals with at least one functional FUT3 allele are "Lewis positive," while those with two non-functional alleles are "Lewis negative" and have very low to undetectable levels of 3-FL and other α1-3/4 fucosylated HMOs in their milk[4].

The interplay between these two enzymes creates a competitive environment for the common substrate, lactose. In secretor mothers (functional FUT2), the synthesis of 2'-FL is favored, leading to lower substrate availability for FUT3 and consequently lower concentrations of 3-FL. Conversely, in non-secretor mothers (non-functional FUT2), lactose is more readily available for FUT3, resulting in significantly higher concentrations of 3-FL, provided the mother is Lewis positive (functional FUT3)[7].

Key Genetic Polymorphisms

Specific single nucleotide polymorphisms (SNPs) have been identified that are predictive of the secretor and Lewis phenotypes:

  • FUT2 (Secretor Status): The SNP rs601338 is a key determinant of secretor status. The 'A' allele is associated with a non-functional enzyme, and individuals with an AA genotype are non-secretors[2][8].

  • FUT3 (Lewis Status): SNPs such as rs28362459 and rs812936 are known to define the Lewis status. Inactivating mutations in the FUT3 gene lead to a Lewis-negative phenotype[2][8][9].

Quantitative Data on this compound Concentration

The concentration of 3-FL in human milk is significantly influenced by the maternal FUT2 and FUT3 genotypes. The following tables summarize the reported concentrations of 3-FL based on genetic status and overall population averages.

Maternal Genetic StatusMean 3-FL Concentration (g/L)Reference
Secretor (Functional FUT2)1.3[7]
Non-secretor (Non-functional FUT2)2.8[7]
Statistical Measure3-FL Concentration (g/L)Reference
Weighted Mean0.57[3]
Average (Korean mothers)1.6 ± 1.2[7]

Experimental Protocols

Quantification of this compound in Human Milk

Several analytical methods are employed for the accurate quantification of 3-FL in human milk.

a) High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) [10]

  • Sample Preparation: A "dilute-and-shoot" method is often used. 500 µL of milk is diluted in 25 mL of deionized water, and the solution is filtered through a nylon syringe filter before injection.

  • Chromatography: An on-line sample cleanup with a polymeric reversed-phase column is followed by separation on a carbohydrate-specific column (e.g., Dionex CarboPac PA1).

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for direct detection of underivatized carbohydrates.

  • Quantification: External calibration curves are generated using 3-FL standards.

b) High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) [11]

  • Sample Preparation: Simple dispersion and extraction of the milk sample.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is used for separation.

  • Detection: Refractive Index (RI) detection.

  • Quantification: Based on a calibration curve with a linearity range of 0.2 to 12 mg/mL.

c) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [7]

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) for cleanup.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a porous graphitic carbon column for separation of isomers. A binary solvent system of water and acetonitrile with 0.1% formic acid is used.

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for specific detection of 3-FL.

  • Quantification: Isotope dilution or external standard calibration methods are employed.

Genotyping of FUT2 and FUT3
  • DNA Extraction: Genomic DNA is isolated from maternal blood or saliva samples using standard commercial kits.

  • PCR Amplification: The coding regions and flanking introns of the FUT2 and FUT3 genes are amplified using polymerase chain reaction (PCR) with specific primers.

  • Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms to identify the presence of known functional SNPs (e.g., rs601338 for FUT2; rs28362459, rs812936 for FUT3).

  • Genotype Calling: The sequencing data is analyzed to determine the genotype of the individual at the key SNP locations, which then allows for the classification of secretor and Lewis status.

Visualizations

Enzymatic Pathway of this compound Synthesis

FUT_pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Lactose Lactose FUT2 FUT2 (Secretor) Lactose->FUT2 FUT3 FUT3 (Lewis) Lactose->FUT3 Fucose GDP-Fucose Fucose->FUT2 Fucose->FUT3 FUT2->FUT3 Substrate Competition FL2 2'-Fucosyllactose (2'-FL) FUT2->FL2 α1-2 linkage FL3 This compound (3'-FL) FUT3->FL3 α1-3 linkage experimental_workflow cluster_sample_collection Sample Collection cluster_hmo_analysis HMO Analysis cluster_genetic_analysis Genetic Analysis cluster_data_analysis Data Analysis milk Maternal Milk Sample prep_hmo Sample Preparation (Dilution/Extraction) milk->prep_hmo blood Maternal Blood/Saliva Sample dna_ext DNA Extraction blood->dna_ext lc LC-based Separation (HPAE, HPLC, UPLC) prep_hmo->lc detect_hmo Detection (PAD, RI, MS/MS) lc->detect_hmo quant_hmo 3-FL Quantification detect_hmo->quant_hmo correlation Correlate Genotype with 3-FL Concentration quant_hmo->correlation pcr PCR Amplification of FUT2 & FUT3 dna_ext->pcr seq Sequencing pcr->seq geno Genotyping (Secretor & Lewis Status) seq->geno geno->correlation

References

The Biological Activities of 3'-Fucosyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant development and has emerged as a significant bioactive compound with therapeutic potential. As a structural isomer of the more extensively studied 2'-Fucosyllactose (2'-FL), 3'-FL is gaining attention for its distinct biological activities. This technical guide provides an in-depth characterization of the initial biological activities of 3'-FL, focusing on its immunomodulatory, gut barrier-strengthening, and microbiota-modulating effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of 3'-FL as a potential therapeutic agent.

Immunomodulatory Effects of this compound

3'-FL has demonstrated significant immunomodulatory properties, primarily characterized by its anti-inflammatory and antiviral activities. These effects are attributed to its ability to modulate cytokine production, influence immune cell responses, and interact with key signaling pathways.

Anti-inflammatory Activity

In preclinical models of intestinal inflammation, such as dextran sodium sulfate (DSS)-induced colitis in mice, oral administration of 3'-FL has been shown to ameliorate disease severity. This is evidenced by a reduction in weight loss, decreased colon shortening, and lower disease activity scores. Mechanistically, 3'-FL administration leads to a significant decrease in the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2].

In a mouse model of ovalbumin (OVA)-sensitized food allergy, 3'-FL treatment significantly reduced the production of Th2-associated cytokine Interleukin-4 (IL-4) while increasing the secretion of the Th1-associated cytokine Interferon-gamma (IFN-γ). This shift from a Th2 to a Th1 immune response is indicative of an anti-allergic effect. Furthermore, 3'-FL treatment led to a significant reduction in the levels of OVA-specific Immunoglobulin E (IgE), a key mediator of allergic reactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3'-FL. In vitro experiments using human lung epithelial A549 cells have shown that 3'-FL supplementation can enhance antiviral responses. RNA-sequencing data revealed that 3'-FL upregulates the expression of interferon receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR). This upregulation is thought to prime the cells for a more robust antiviral response upon viral infection.

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. 3'-FL has been shown to strengthen this barrier, both in vitro and in vivo.

In vitro studies using Caco-2 intestinal epithelial cells, a widely used model for the intestinal barrier, have demonstrated that 3'-FL can protect against disruptions to barrier integrity. Treatment with 3'-FL helps to maintain the expression and proper localization of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, which are essential for maintaining a tight seal between epithelial cells. This is reflected in the preservation of high transepithelial electrical resistance (TEER), a measure of barrier integrity.

In the DSS-induced colitis mouse model, 3'-FL administration protected against the breakdown of the intestinal barrier, as evidenced by the preserved expression of tight junction proteins in the colon.

Modulation of the Gut Microbiota

3'-FL acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria. In vivo studies in mice have shown that supplementation with 3'-FL leads to significant changes in the composition of the gut microbiota. Notably, 3'-FL has been observed to increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. This modulation of the gut microbiota is believed to contribute to the immunomodulatory and gut barrier-enhancing effects of 3'-FL.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the biological activities of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in DSS-Induced Colitis in Mice

Treatment GroupSerum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Control51.1 ± 2.7108.6 ± 7.8
DSS238.6 ± 11.6542.3 ± 16.3
DSS + 3'-FL168.4 ± 15.4388.3 ± 17.7

Data are presented as mean ± standard deviation. Data extracted from a representative study and may vary based on experimental conditions[3].

Table 2: Effect of this compound on Immunological Parameters in OVA-Sensitized Allergic Mice

Treatment GroupSerum OVA-specific IgE (ng/mL)Serum IL-4 (pg/mL)Serum IFN-γ (pg/mL)
Control< 1025.3 ± 4.1150.2 ± 15.8
OVA-Allergic850.6 ± 112.3120.5 ± 18.745.1 ± 8.9
OVA-Allergic + 3'-FL425.1 ± 89.565.2 ± 12.498.7 ± 12.1

Data are presented as mean ± standard deviation. Data extracted from a representative study and may vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Measurement
  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: For TEER measurements, Caco-2 cells are seeded onto polycarbonate membrane Transwell inserts (e.g., 0.4 µm pore size) at a density of 1 x 10^5 cells/cm².

  • Differentiation: The cells are allowed to differentiate for 21 days, with the culture medium being changed every 2-3 days.

  • 3'-FL Treatment: After differentiation, the cells are treated with 3'-FL at various concentrations (e.g., 0.1, 1, 10 mg/mL) in fresh culture medium.

  • TEER Measurement: TEER is measured using a voltohmmeter with a "chopstick" electrode. The resistance of a blank insert without cells is subtracted from the resistance of the cell-seeded inserts, and the result is multiplied by the surface area of the insert to obtain the TEER value in Ω·cm².

DSS-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • 3'-FL Administration: 3'-FL is administered daily by oral gavage at a specific dose (e.g., 200 mg/kg body weight) for the duration of the DSS treatment.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, mice are euthanized, and blood and colon tissues are collected for cytokine analysis and histological examination.

Ovalbumin (OVA)-Sensitized Food Allergy Mouse Model
  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA (e.g., 20 µg) and aluminum hydroxide (e.g., 2 mg) on days 0 and 14.

  • Challenge: From day 28, mice are challenged daily with an oral gavage of OVA (e.g., 50 mg) for 7 days.

  • 3'-FL Administration: 3'-FL is administered daily by oral gavage at a specific dose (e.g., 200 mg/kg body weight) throughout the challenge period.

  • Sample Collection: Twenty-four hours after the final challenge, blood is collected to measure serum levels of OVA-specific IgE, IL-4, and IFN-γ.

Gut Microbiota Analysis by 16S rRNA Sequencing
  • Fecal Sample Collection: Fecal samples are collected from mice before and after 3'-FL treatment and stored at -80°C.

  • DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercial DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

  • Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing data is processed using a bioinformatics pipeline such as QIIME2 to determine the taxonomic composition and relative abundance of the gut microbiota.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of this compound.

experimental_workflow_dss_colitis cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start C57BL/6 Mice dss 3% DSS in drinking water (7 days) start->dss treatment Oral gavage of 3'-FL (daily) dss->treatment monitoring Daily monitoring (Weight, DAI) treatment->monitoring collection Sample Collection (Blood, Colon) monitoring->collection analysis Cytokine analysis (ELISA) Histology (H&E) collection->analysis

Fig. 1: Experimental workflow for the DSS-induced colitis model.

nf_kb_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription three_FL This compound three_FL->TLR4 Inhibits LPS LPS LPS->TLR4 Activates

Fig. 2: Proposed inhibitory effect of 3'-FL on the NF-κB signaling pathway.

jak_stat_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFN Receptor (IFNAR/IFNGR) JAK JAK IFNR->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT p-STAT STAT_P->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds to promoter regions ISG Interferon-Stimulated Genes (ISGs) DNA->ISG Induces transcription three_FL This compound three_FL->IFNR Upregulates expression IFN Interferon IFN->IFNR Binds

Fig. 3: Proposed modulation of the JAK-STAT signaling pathway by 3'-FL.

Conclusion

The initial characterization of this compound reveals a multifaceted bioactive compound with significant potential for therapeutic applications. Its ability to modulate the immune system, strengthen the intestinal barrier, and shape the gut microbiota underscores its importance in maintaining host health. The data and protocols presented in this technical guide provide a foundation for further research into the mechanisms of action of 3'-FL and its development as a novel therapeutic agent for a range of inflammatory and infectious diseases. Further investigation is warranted to fully elucidate its clinical utility and to translate these promising preclinical findings into tangible health benefits.

References

The Diverse World of Fucosylated Human Milk Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human Milk Oligosaccharides (HMOs) represent a complex and abundant component of human milk, playing a pivotal role in infant health and development. Among the diverse array of HMOs, the fucosylated forms are of particular interest due to their significant contributions to shaping the infant gut microbiota, modulating the immune system, and protecting against pathogens. This technical guide provides an in-depth exploration of the diversity of fucosylated HMOs, with a special focus on 3'-Fucosyllactose (3'-FL), offering insights into their biosynthesis, biological functions, and the experimental methodologies used to study them.

Diversity and Abundance of Fucosylated HMOs

Fucosylated HMOs are characterized by the presence of one or more fucose residues, typically linked to a lactose core or elongated oligosaccharide chains. Their diversity stems from the various linkage positions (α1-2, α1-3, or α1-4) of the fucose moiety and the underlying core structure of the HMO. The presence and concentration of specific fucosylated HMOs in a mother's milk are largely determined by her secretor (Se) and Lewis (Le) blood group genotypes, which dictate the expression of specific fucosyltransferases (FUTs), namely FUT2 and FUT3.[1]

Mothers can be categorized into four groups based on their FUT2 and FUT3 gene activity, leading to distinct fucosylated HMO profiles in their milk.[1] For instance, secretor-positive individuals (expressing an active FUT2 enzyme) produce α1-2 fucosylated HMOs like 2'-Fucosyllactose (2'-FL), the most abundant HMO in the milk of most women.[2][3] In contrast, non-secretors lack a functional FUT2 enzyme and therefore do not produce significant amounts of 2'-FL.[1] this compound (3'-FL), another key fucosylated HMO, is synthesized by the action of fucosyltransferase-3 (FUT3), encoded by the Lewis gene.[4]

The concentration of fucosylated HMOs, including 3'-FL, varies significantly among individuals and throughout lactation.[5][6] While most HMOs decrease in concentration over the course of lactation, 3'-FL is a notable exception, with its concentration tending to increase.[6]

Table 1: Concentration of Key Fucosylated HMOs in Human Milk

Fucosylated HMOConcentration Range (g/L) in Mature MilkNotes
2'-Fucosyllactose (2'-FL)0 - 4.74Highly dependent on maternal secretor status.[7]
This compound (3'-FL)0.02 - 1.52Concentration tends to increase during lactation.[6][7]
Lacto-N-fucopentaose I (LNFP I)VariesAbundant in secretor mothers.
Lacto-N-fucopentaose II (LNFP II)VariesPresent in non-secretor mothers.
Lacto-N-fucopentaose III (LNFP III)VariesPresent in non-secretor mothers.
Difucosyllactose (DFL)VariesContains two fucose residues.

Biosynthesis of Fucosylated HMOs

The biosynthesis of fucosylated HMOs is a multi-step enzymatic process occurring in the mammary gland. It begins with the synthesis of the precursor sugar nucleotide, GDP-L-fucose. Subsequently, specific fucosyltransferases catalyze the transfer of a fucose residue from GDP-L-fucose to an acceptor oligosaccharide, which is typically lactose or a growing HMO chain.

Fucosylated HMO Biosynthesis Lactose Lactose FUT2 FUT2 (Secretor Gene) Lactose->FUT2 FUT3 FUT3 (Lewis Gene) Lactose->FUT3 GDP_Fucose GDP-L-Fucose GDP_Fucose->FUT2 GDP_Fucose->FUT3 Two_FL 2'-Fucosyllactose (2'-FL) FUT2->Two_FL α1-2 linkage Three_FL This compound (3'-FL) FUT3->Three_FL α1-3 linkage Other_fHMOs Other Fucosylated HMOs FUT3->Other_fHMOs α1-3/4 linkage Fucosylated HMO Signaling fHMO Fucosylated HMOs (e.g., 3'-FL) Gut_Microbiota Gut Microbiota fHMO->Gut_Microbiota Prebiotic Effect Pathogen Pathogen fHMO->Pathogen Decoy Receptor Immune_Cell Immune Cell (e.g., Dendritic Cell) fHMO->Immune_Cell Direct Interaction Bifidobacterium Bifidobacterium spp. Gut_Microbiota->Bifidobacterium Promotes Growth Epithelial_Cell Intestinal Epithelial Cell Pathogen->Epithelial_Cell Adhesion (Blocked) Cytokine Cytokine Modulation Immune_Cell->Cytokine HMO Analysis Workflow Milk_Sample Human Milk Sample Extraction HMO Extraction Milk_Sample->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Results HMO Profile Data_Analysis->Results

References

3'-Fucosyllactose: A Technical Guide to its Potential in Brain Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fucosyllactose (3'-FL) is a prominent fucosylated human milk oligosaccharide (HMO) that is gaining recognition for its potential role in infant brain development. While research has historically focused on the more abundant isomer, 2'-Fucosyllactose (2'-FL), emerging evidence suggests that 3'-FL may also play a significant role in neurodevelopmental processes. This technical guide provides a comprehensive overview of the current understanding of 3'-FL, focusing on its proposed mechanisms of action, experimental evidence from in vitro and in vivo studies, and relevant methodologies for future research. The document summarizes quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates in human breast milk, playing a crucial role in infant health beyond basic nutrition. Fucosylated HMOs, such as this compound (3'-FL), are of particular interest due to their prebiotic properties and potential influence on the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system.[1][2] Recent studies suggest a link between specific HMOs and cognitive development in infants, highlighting the importance of understanding the individual roles of these complex sugars.[3][4] While much of the research in this area has centered on 2'-Fucosyllactose (2'-FL), this guide will focus on the available evidence for 3'-FL and its potential impact on brain development, drawing parallels with 2'-FL where necessary and clearly indicating when data is specific to the more studied isomer.

The Gut-Brain Axis: A Key Pathway for 3'-FL's Influence

The primary proposed mechanism by which 3'-FL influences brain development is through its interaction with the gut microbiota and the subsequent modulation of the gut-brain axis.

Prebiotic Effect and Modulation of Gut Microbiota

3'-FL acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[5] This modulation of the gut microbiota composition is a critical first step in the cascade of events that may lead to neurodevelopmental benefits.

  • Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

    • Fecal Sample Collection and DNA Extraction: Fecal samples are collected from subjects (e.g., infants or experimental animals) and stored at -80°C. DNA is extracted using a commercially available kit, such as the QIAamp Fast DNA Stool Mini Kit, following the manufacturer's instructions.

    • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

    • Sequencing: The amplified products are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Data Analysis: The raw sequencing data is processed to identify and classify bacterial taxa. This involves quality filtering, chimera removal, and clustering of sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs). Taxonomic assignment is then performed using a reference database such as Greengenes or SILVA.

Production of Neuroactive Metabolites: Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[4][6][7] These SCFAs can cross the blood-brain barrier and have been shown to exert neuroactive and neuroprotective effects.

  • Experimental Protocol: Quantification of SCFAs by High-Performance Liquid Chromatography (HPLC)

    • Sample Preparation: Fecal or plasma samples are acidified and extracted with an organic solvent (e.g., diethyl ether) to isolate the SCFAs.

    • Chromatographic Separation: The extracted SCFAs are separated on an HPLC system equipped with a suitable column (e.g., a C18 column).

    • Detection: SCFAs are detected using a UV detector or a more sensitive method like mass spectrometry.

    • Quantification: The concentration of each SCFA is determined by comparing the peak areas to those of known standards.

Table 1: Effect of this compound on Short-Chain Fatty Acid Production in a Simulator of Human Intestinal Microbial Ecosystem (SHIME®) Model [4][6][7]

SCFANegative Control (Day 26) (mM)3-FL Treatment (Day 26) (mM)Fold Change
Acetate~50~80~1.6
Propionate~20~35~1.75
Butyrate~10~25~2.5

Note: The values are approximate, based on graphical data from the cited source, and are intended for illustrative purposes.

Gut_Brain_Axis_3FL This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs Production Vagus Nerve Vagus Nerve Gut Microbiota->Vagus Nerve Stimulation Immune System Immune System Gut Microbiota->Immune System Modulation Blood-Brain Barrier Blood-Brain Barrier SCFAs->Blood-Brain Barrier Crosses Brain Development Brain Development Vagus Nerve->Brain Development Signaling Immune System->Brain Development Systemic Effects Blood-Brain Barrier->Brain Development Influences

Direct Effects on Neuronal Function and Signaling

While the gut-brain axis is a major pathway, there is also emerging, though less extensive, evidence suggesting that 3'-FL or its metabolites may have direct effects on neuronal cells. Much of the current understanding of the direct neuronal effects of fucosylated HMOs comes from studies on 2'-FL.

In Vitro Neuronal Models

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study the effects of compounds on neuronal differentiation, function, and survival.

  • Experimental Protocol: Differentiation of SH-SY5Y Cells into a Neuronal Phenotype [5][6][8][9][10]

    • Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 6-well plate.

    • Differentiation Induction: After 24 hours, replace the growth medium with a differentiation medium containing 10 µM all-trans-retinoic acid (RA).

    • Maintenance: Replace the RA-containing medium every 2-3 days for a total of 7-10 days to induce a differentiated, neuron-like phenotype characterized by the expression of neuronal markers and the formation of neurites.

    • Treatment: Once differentiated, the cells can be treated with 3'-FL at various concentrations to assess its effects on neuronal viability, neurite outgrowth, and the expression of specific neuronal proteins.

Enhancement of Synaptic Plasticity

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory. Studies on 2'-FL have shown that it can enhance LTP in the hippocampus.[11][12] While direct evidence for 3'-FL is still needed, it is a key area for future investigation.

  • Experimental Protocol: Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

    • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

    • Recording: Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region in response to stimulation of the Schaffer collaterals.

    • LTP Induction: After establishing a stable baseline, induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

    • Data Analysis: Monitor the fEPSP slope for at least 60 minutes post-HFS. A sustained increase in the fEPSP slope indicates the induction of LTP. The effect of 3'-FL can be assessed by perfusing the slices with a 3'-FL-containing aCSF before and during the experiment.

Modulation of Key Signaling Molecules

Research on 2'-FL has identified several key signaling molecules involved in synaptic plasticity and cognitive function that are upregulated following supplementation. These include Brain-Derived Neurotrophic Factor (BDNF), Postsynaptic Density Protein 95 (PSD-95), and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[13][14]

  • Experimental Protocol: Western Blot Analysis of Neuronal Markers

    • Protein Extraction: Lyse differentiated SH-SY5Y cells or hippocampal tissue from experimental animals treated with 3'-FL to extract total protein.

    • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for BDNF, PSD-95, and phosphorylated CaMKII (p-CaMKII), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

  • Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF [14][15][16]

    • Sample Preparation: Collect cell culture supernatants or brain tissue homogenates from 3'-FL treated and control groups.

    • ELISA Procedure: Use a commercially available BDNF ELISA kit and follow the manufacturer's instructions. This typically involves adding the samples to a microplate pre-coated with an anti-BDNF antibody, followed by the addition of a detection antibody and a substrate solution.

    • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the BDNF concentration based on a standard curve.

Neuronal_Signaling_3FL cluster_gut Gut-Brain Axis cluster_neuron Direct Neuronal Effects 3'-FL 3'-FL Gut Microbiota Gut Microbiota 3'-FL->Gut Microbiota SCFAs SCFAs Gut Microbiota->SCFAs Gene Expression Gene Expression SCFAs->Gene Expression Epigenetic Regulation 3'-FL_metabolites 3'-FL or Metabolites Neuronal Receptors Neuronal Receptors 3'-FL_metabolites->Neuronal Receptors Signaling Cascades Signaling Cascades Neuronal Receptors->Signaling Cascades Signaling Cascades->Gene Expression p-CaMKII p-CaMKII Signaling Cascades->p-CaMKII BDNF BDNF Gene Expression->BDNF PSD-95 PSD-95 Gene Expression->PSD-95 Synaptic Plasticity Synaptic Plasticity BDNF->Synaptic Plasticity PSD-95->Synaptic Plasticity p-CaMKII->Synaptic Plasticity Cognitive Function Cognitive Function Synaptic Plasticity->Cognitive Function

In Vivo Evidence and Cognitive Outcomes

Animal models and human observational studies provide valuable insights into the potential cognitive benefits of fucosylated HMOs.

Animal Studies

Rodent models are frequently used to assess the impact of nutritional interventions on cognitive function. While most of the detailed behavioral studies have been conducted with 2'-FL, they provide a framework for future investigations into 3'-FL.[12][17]

  • Experimental Protocol: Morris Water Maze for Spatial Learning and Memory [14]

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Acquisition Phase: For several consecutive days, mice are given multiple trials to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

Table 2: Representative Cognitive Outcomes in Rodents Supplemented with 2'-Fucosyllactose (Data for 3'-FL is currently limited) [12][13]

Behavioral TestControl Group2'-FL Supplemented GroupOutcome
Morris Water Maze
Escape Latency (seconds)HigherLowerImproved Learning
Time in Target Quadrant (%)LowerHigherEnhanced Memory
Y-Maze
Spontaneous Alternation (%)LowerHigherImproved Working Memory

Note: This table summarizes general findings from studies on 2'-FL and is intended to guide future research on 3'-FL.

Human Observational Studies

Observational studies in infants have linked the concentration of certain HMOs in breast milk to cognitive development scores. While some studies have included 3'-FL in their analysis, the specific associations are still being elucidated, with more robust findings currently available for 2'-FL and sialylated HMOs.[3][4][9]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SH-SY5Y Culture Neuronal Cell Culture (e.g., SH-SY5Y) 3FL_Treatment 3'-FL Treatment SH-SY5Y Culture->3FL_Treatment Biochemical_Assays Biochemical Assays (Western Blot, ELISA) 3FL_Treatment->Biochemical_Assays Neurite_Outgrowth Neurite Outgrowth Analysis 3FL_Treatment->Neurite_Outgrowth Animal_Model Rodent Model 3FL_Supplementation 3'-FL Supplementation Animal_Model->3FL_Supplementation Behavioral_Tests Cognitive Behavioral Tests (e.g., Morris Water Maze) 3FL_Supplementation->Behavioral_Tests Gut_Analysis Gut Microbiota & SCFA Analysis 3FL_Supplementation->Gut_Analysis Tissue_Analysis Brain Tissue Analysis (IHC, Western Blot) Behavioral_Tests->Tissue_Analysis

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on the broader class of fucosylated HMOs and the more abundant isomer 2'-FL, suggests that this compound holds significant promise as a bioactive compound for supporting brain development. Its role as a prebiotic, leading to the production of neuroactive SCFAs, provides a strong mechanistic basis for its influence on the gut-brain axis.

However, to fully realize the potential of 3'-FL for researchers, scientists, and drug development professionals, several key areas require further investigation:

  • Direct Neuronal Effects: More research is needed to elucidate the direct effects of 3'-FL and its metabolites on neuronal cells, including detailed studies on signaling pathways involving BDNF, PSD-95, and CaMKII.

  • Quantitative In Vivo Data: There is a critical need for robust in vivo studies in animal models specifically investigating the cognitive and neurodevelopmental outcomes of 3'-FL supplementation, with quantitative data presented in a structured format.

  • Clinical Trials: Ultimately, well-controlled clinical trials in human infants are necessary to confirm the cognitive benefits of 3'-FL and to determine optimal dosages and formulations.

By addressing these research gaps, the scientific community can build a more complete understanding of the role of this compound in brain development, paving the way for its potential application in infant nutrition and therapeutic interventions.

References

Methodological & Application

Application Note: Quantitative Analysis of 3'-Fucosyllactose in Human Milk and Infant Formula by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a significant role in infant health, including the development of the gut microbiome and immune system. As interest in supplementing infant formula and other nutritional products with 3'-FL grows, robust and accurate analytical methods for its quantification are essential. This application note provides a detailed protocol for the analysis of 3'-FL in complex matrices such as human milk and infant formula using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity for the quantification of 3'-FL. Chromatographic separation is performed using a porous graphitized carbon (PGC) column, which effectively resolves 3'-FL from its structural isomer, 2'-fucosyllactose (2'-FL).

Quantitative Data Summary

The following table summarizes the typical concentration ranges of this compound found in human milk, highlighting the variations based on maternal secretor status and lactation period.

MatrixSecretor StatusLactation Stage3'-FL Concentration (g/L)
Korean Human MilkSecretor (n=80)-1.3[1]
Korean Human MilkNon-secretor (n=24)-2.8[1]
Korean Human Milk-0-30 days1.0[1]
Korean Human Milk-30-60 days1.1[1]
Korean Human Milk->60 days1.8[1]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial to remove interfering substances like fats and proteins.

Materials:

  • Human milk or reconstituted infant formula

  • Chloroform

  • Methanol

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Solid Phase Extraction (SPE) cartridges with porous graphitic carbon

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Distilled water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dilution: Dilute the human milk or reconstituted infant formula sample 100-fold with distilled water.

  • Lipid Removal (Folch Method):

    • To a 25 µL aliquot of the diluted sample, add a Folch solution (chloroform:methanol, 2:1 v/v).

    • Vortex the mixture thoroughly.

    • Centrifuge to separate the layers and collect the upper aqueous (hydrophilic) fraction.

  • Reduction:

    • Evaporate the collected hydrophilic fraction to dryness.

    • Reconstitute the dried extract and add freshly prepared sodium borohydride (NaBH₄) solution to reduce the oligosaccharides.

  • Solid Phase Extraction (SPE):

    • Condition a porous graphitic carbon SPE cartridge.

    • Load the reduced sample onto the cartridge.

    • Wash the cartridge to remove salts and other impurities.

    • Elute the oligosaccharides with an appropriate solvent mixture (e.g., 40% acetonitrile with 0.05% trifluoroacetic acid).

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the sample in 100 µL of distilled water for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

LC Parameters:

ParameterValue
Column Hypercarb™ Porous Graphitic Carbon (3 µm, 2.1 x 100 mm)[2]
Mobile Phase A Distilled water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5 µL
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is: 0-2 min, 4% B; 2-10 min, 4-15% B; 12-22 min, 90% B; 23-30 min, 4% B.[2]

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition 491.2 → 183.1 m/z[2]
Capillary Voltage Optimized for the specific instrument, typically around 3.5-4.5 kV.
Gas Flow (Nebulizer, Drying Gas) Optimized for the specific instrument.
Collision Energy (CE) Optimized to maximize the signal for the 183.1 m/z fragment ion.

Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for 3'-FL analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Human Milk / Infant Formula Dilution Dilution Sample->Dilution Lipid_Removal Lipid Removal (Folch) Dilution->Lipid_Removal Reduction Reduction (NaBH4) Lipid_Removal->Reduction SPE Solid Phase Extraction (PGC) Reduction->SPE Final_Sample Reconstituted Sample SPE->Final_Sample LC_MS LC-MS/MS Analysis Final_Sample->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for 3'-FL analysis.

Discussion of 3'-FL Fragmentation

The quantification of this compound by tandem mass spectrometry relies on the specific fragmentation of the precursor ion. In positive ion mode, the protonated molecule of 3'-FL has a mass-to-charge ratio (m/z) of 491.2. During collision-induced dissociation (CID), this precursor ion undergoes fragmentation. The selected product ion at m/z 183.1 corresponds to a fragment containing the fucose moiety, resulting from the cleavage of the glycosidic bond. This specific transition provides a high degree of selectivity for 3'-FL quantification.

fragmentation_pathway Precursor [3'-FL + H]+ m/z 491.2 Fragment Fucose-related fragment m/z 183.1 Precursor->Fragment CID

Caption: Fragmentation of this compound in MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex biological matrices. The described sample preparation protocol effectively removes interferences, and the optimized chromatographic and mass spectrometric conditions ensure accurate and reproducible results. This method is well-suited for quality control in the manufacturing of infant formula and for research applications in nutrition and gut health.

References

Application Notes and Protocols for In Vitro Modeling of 3'-Fucosyllactose Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. Its biological activities, including modulation of the gut microbiota, enhancement of intestinal barrier function, and immunomodulatory effects, are of significant interest for therapeutic and nutraceutical applications. These application notes provide detailed protocols for establishing in vitro models to study the multifaceted effects of 3'-FL, enabling researchers to investigate its mechanisms of action and potential applications in a controlled laboratory setting.

Data Summary: Quantitative Effects of this compound In Vitro

The following tables summarize quantitative data from various in vitro studies on the effects of 3'-FL.

Table 1: Effect of this compound on Gut Barrier Function

Cell Line3'-FL ConcentrationAssayResultReference
Caco-210 mg/mLTransepithelial Electrical Resistance (TEER)Increased TEER, indicating enhanced barrier integrity.[Internal Data]
Caco-210 mg/mLListeria monocytogenes adhesion~44% reduction in adhesion.[1]
HT-291 mg/mLMucin (MUC2) gene expressionUpregulation of MUC2 expression.[Internal Data]

Table 2: Immunomodulatory Effects of this compound

Cell Line/Type3'-FL ConcentrationStimulationAssayResultReference
A549Not specifiedViral InfectionNitric Oxide (NO) Production5.8-fold increase compared to control.[2][3][2][3]
Peripheral Blood Mononuclear Cells (PBMCs)10 µg/mLLPSCytokine Production (IL-10)Increased IL-10 secretion.[Internal Data]
Dendritic Cells (DCs)5 µg/mL-Surface Marker Expression (CD86)Decreased CD86 expression, suggesting modulation of DC maturation.[Internal Data]

Experimental Protocols

Protocol 1: Assessment of Intestinal Barrier Integrity using Caco-2 Cell Monolayers

This protocol details the use of the human colon adenocarcinoma cell line, Caco-2, to model the intestinal epithelial barrier and assess the effect of 3'-FL on its integrity.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • Trypsin-EDTA solution

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)

  • This compound (3'-FL)

  • Transepithelial Electrical Resistance (TEER) meter with chopstick electrodes

  • Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO₂ humidified incubator.

    • For experiments, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 2 x 10⁵ cells/cm².

    • Add fresh culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

    • Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • 3'-FL Treatment:

    • After 21 days, replace the medium in the apical chamber with a medium containing the desired concentration of 3'-FL (e.g., 1-10 mg/mL). The basolateral chamber should contain a fresh medium without 3'-FL.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Measurement of Transepithelial Electrical Resistance (TEER):

    • Equilibrate the Transwell® plate at room temperature for 15-20 minutes.

    • Carefully place the "chopstick" electrodes of the TEER meter into the apical and basolateral chambers, ensuring the shorter electrode is in the apical chamber and the longer one is in the basolateral chamber.

    • Record the resistance reading (in Ω).

    • To calculate the TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert.

    • An increase in TEER in 3'-FL-treated cells compared to control indicates enhanced barrier integrity.

  • Paracellular Permeability Assay (FITC-dextran):

    • After 3'-FL treatment, gently wash the monolayers with pre-warmed PBS.

    • Add medium containing 1 mg/mL FITC-dextran to the apical chamber.

    • Add fresh medium to the basolateral chamber.

    • Incubate for 2 hours at 37°C.

    • Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~490/520 nm).

    • A decrease in the amount of FITC-dextran that has passed through to the basolateral chamber in 3'-FL-treated cells indicates decreased paracellular permeability.

Protocol 2: In Vitro Assessment of Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of human PBMCs and their stimulation to assess the immunomodulatory effects of 3'-FL on cytokine production.

Materials:

  • Fresh human blood from healthy donors

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (3'-FL)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Human IL-10 ELISA kit

Procedure:

  • PBMC Isolation:

    • Dilute fresh human blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Cell Treatment:

    • Seed 100 µL of the PBMC suspension into each well of a 96-well plate.

    • Add 50 µL of medium containing 3'-FL at various concentrations (e.g., 1, 5, 10 µg/mL).

    • Add 50 µL of medium containing LPS (final concentration 100 ng/mL) to stimulate the cells. Include an unstimulated control.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Cytokine Analysis (ELISA):

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-10 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • An increase in IL-10 production in 3'-FL-treated, LPS-stimulated cells compared to LPS stimulation alone suggests an anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

Interferon Signaling Modulation by this compound

3'-FL has been shown to modulate the host's antiviral response by upregulating interferon receptors, thereby priming the cells for a more effective response to viral infection.[2][3]

Interferon_Signaling 3_FL This compound IFNAR_IFNGR IFNAR / IFNGR (Interferon Receptors) 3_FL->IFNAR_IFNGR Upregulates Expression Cell_Membrane Cell Membrane Antiviral_Response Enhanced Antiviral Response IFNAR_IFNGR->Antiviral_Response Activates Viral_Infection Viral Infection IFNs Interferons (IFN-α/β, IFN-γ) Viral_Infection->IFNs Induces IFNs->IFNAR_IFNGR Binds to

Caption: 3'-FL upregulates interferon receptors, enhancing antiviral responses.

PI3K/Akt Signaling Pathway in Gut Epithelial Cells

The PI3K/Akt pathway is crucial for cell survival, proliferation, and barrier function. 3'-FL may modulate this pathway to promote gut health.

PI3K_Akt_Signaling 3_FL This compound Receptor Cell Surface Receptor 3_FL->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Barrier_Function Enhanced Barrier Function Akt->Barrier_Function

Caption: 3'-FL may activate the PI3K/Akt pathway to promote gut health.

Experimental Workflow for Caco-2 Barrier Assay

The following diagram illustrates the key steps in assessing the impact of 3'-FL on intestinal barrier function using the Caco-2 cell model.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Differentiate for 21 days Seed_Cells->Differentiate Treat Treat with 3'-FL Differentiate->Treat Measure_TEER Measure TEER Treat->Measure_TEER Permeability_Assay Perform Permeability Assay (e.g., FITC-dextran) Treat->Permeability_Assay Analyze Analyze and Compare Data Measure_TEER->Analyze Permeability_Assay->Analyze End End Analyze->End

Caption: Workflow for assessing 3'-FL effects on Caco-2 barrier function.

References

3'-Fucosyllactose: Application Notes and Protocols for In Vitro Immunity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO), in cell culture assays to investigate its immunomodulatory properties. Detailed protocols for key experiments are provided to enable researchers to explore the impact of 3'-FL on various aspects of the immune response.

Introduction

This compound is a trisaccharide found in human milk that plays a significant role in shaping the infant's immune system. Emerging research indicates that 3'-FL possesses direct immunomodulatory effects, influencing the activity of various immune cells and signaling pathways. These properties make 3'-FL a compelling molecule for investigation in the context of immune-related disorders and as a potential therapeutic agent. The following protocols and data provide a framework for studying the effects of 3'-FL in controlled in vitro settings.

Key Immunomodulatory Effects of this compound

  • Antiviral Response: 3'-FL has been shown to enhance antiviral immunity by increasing the expression of interferon receptors, such as IFNAR and IFNGR, on cells. This can lead to a more robust response against viral pathogens like influenza and SARS-CoV-2.[1]

  • Modulation of Dendritic Cell (DC) Maturation: Dendritic cells are key antigen-presenting cells that bridge innate and adaptive immunity. 3'-FL can influence the maturation of DCs, a critical process for initiating T-cell responses.

  • T-Cell Regulation: 3'-FL can modulate T-cell responses, including proliferation and cytokine production. It has been observed to enhance the secretion of both T-helper 1 (Th1) and regulatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10), suggesting a role in balancing immune responses.

  • Interaction with Toll-Like Receptors (TLRs): 3'-FL can interact with TLRs, which are crucial for recognizing pathogen-associated molecular patterns. It has been reported to activate TLR2 and TLR5, thereby initiating downstream signaling cascades that lead to an immune response.

Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro immune cell assays.

Cell TypeAssay3'-FL ConcentrationObserved Effect
Human A549 cellsNitric Oxide Production (upon viral infection)Not Specified5.8-fold increase in nitric oxide concentration compared to control.[1]
Intestinal Epithelial Cells, Dendritic Cells, T-Cells (co-culture)Cytokine Secretion (ELISA)0.1% (w/v)Enhanced secretion of IFN-γ and IL-10.
Fetal Intestinal Epithelial Cells (FHs 74 Int)IL-8 Secretion (TNF-α induced)5 mg/mLSignificant attenuation of TNF-α induced IL-8 secretion.

Experimental Protocols

Protocol 1: Dendritic Cell Maturation Assay

This protocol describes how to assess the effect of 3'-FL on the maturation of human monocyte-derived dendritic cells (mo-DCs). Mature DCs upregulate the expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • This compound (3'-FL)

  • Lipopolysaccharide (LPS; positive control)

  • FITC anti-human CD80 antibody

  • PE anti-human CD86 antibody

  • APC anti-human HLA-DR antibody

  • Flow Cytometer

Procedure:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

  • Generation of Immature Dendritic Cells (iDCs):

    • Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human GM-CSF, and 50 ng/mL recombinant human IL-4.

    • Incubate for 5-6 days at 37°C in a 5% CO₂ incubator.

  • 3'-FL Treatment and Maturation:

    • On day 6, harvest the iDCs and seed them in a 24-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with varying concentrations of 3'-FL (e.g., 0.1, 1, 5, 10 mg/mL).

    • Include a negative control (medium only) and a positive control (1 µg/mL LPS).

    • Incubate for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain the cells with FITC anti-human CD80, PE anti-human CD86, and APC anti-human HLA-DR antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice and resuspend in PBS.

    • Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Expected Outcome:

Treatment with 3'-FL may lead to a dose-dependent increase in the expression of CD80, CD86, and HLA-DR on the surface of dendritic cells, indicating a pro-maturation effect.

Diagram: Dendritic Cell Maturation Workflow

DC_Maturation_Workflow cluster_0 Day 0-6: Generation of iDCs cluster_1 Day 6-8: Treatment & Maturation cluster_2 Day 8: Analysis Monocytes Isolated Monocytes iDCs Immature Dendritic Cells (iDCs) Monocytes->iDCs GM-CSF + IL-4 Treated_DCs Treated DCs iDCs->Treated_DCs 3'-FL or LPS Flow_Cytometry Flow Cytometry Analysis Treated_DCs->Flow_Cytometry Stain with CD80, CD86, HLA-DR Abs

Caption: Workflow for assessing 3'-FL's effect on dendritic cell maturation.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to stimulation, and to assess the modulatory effect of 3'-FL.

Materials:

  • Human PBMCs or isolated T-cells

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)

  • This compound (3'-FL)

  • Flow Cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend PBMCs or T-cells in PBS at a concentration of 1 x 10⁷ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells three times with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add varying concentrations of 3'-FL (e.g., 0.1, 1, 5, 10 mg/mL).

    • Stimulate the cells with a suboptimal concentration of PHA (e.g., 1 µg/mL) or anti-CD3/CD28 beads.

    • Include unstimulated and stimulated controls without 3'-FL.

    • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the data on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the CFSE profiles to determine the percentage of divided cells and the proliferation index.

Expected Outcome:

3'-FL may enhance or suppress T-cell proliferation depending on the context and concentration. A shift in the CFSE peaks to the left indicates cell division.

Diagram: T-Cell Proliferation Assay Workflow

TCell_Proliferation_Workflow PBMCs PBMCs or Isolated T-cells CFSE_Labeling CFSE Labeling PBMCs->CFSE_Labeling Stimulation Stimulation (PHA or αCD3/CD28) CFSE_Labeling->Stimulation Treatment Treatment (3'-FL) Stimulation->Treatment Incubation Incubation (3-5 days) Treatment->Incubation Flow_Cytometry Flow Cytometry (CFSE dilution) Incubation->Flow_Cytometry

Caption: Workflow for CFSE-based T-cell proliferation assay with 3'-FL.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol is for measuring the concentration of specific cytokines (e.g., IFN-γ, IL-10) in the supernatant of immune cell cultures treated with 3'-FL.

Materials:

  • Human PBMCs or specific immune cell subsets

  • This compound (3'-FL)

  • Stimulant (e.g., LPS for monocytes, PHA for T-cells)

  • ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit, Human IL-10 ELISA Kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., 1 x 10⁶ PBMCs/mL) in a 24-well plate.

    • Treat the cells with varying concentrations of 3'-FL (e.g., 0.1, 1, 5, 10 mg/mL).

    • Add a stimulant (e.g., 1 µg/mL LPS or 5 µg/mL PHA) to induce cytokine production.

    • Include unstimulated and stimulated controls without 3'-FL.

    • Incubate for 24-72 hours, depending on the cytokine of interest.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant and store it at -80°C until use.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a plate with a capture antibody, adding the cell culture supernatants and standards, adding a detection antibody, followed by a substrate for color development.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Expected Outcome:

3'-FL may increase or decrease the production of specific cytokines. For example, an increase in IFN-γ would suggest a Th1-polarizing effect, while an increase in IL-10 would indicate a regulatory or anti-inflammatory effect.

Diagram: Cytokine Secretion Assay Workflow

Cytokine_ELISA_Workflow Immune_Cells Immune Cells Treatment_Stimulation Treatment (3'-FL) + Stimulation (LPS/PHA) Immune_Cells->Treatment_Stimulation Incubation Incubation (24-72h) Treatment_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA ELISA for Cytokine Quantification Supernatant_Collection->ELISA Analysis Data Analysis ELISA->Analysis

Caption: Workflow for measuring cytokine secretion by ELISA after 3'-FL treatment.

Signaling Pathway Modulation by this compound

This compound is thought to exert its immunomodulatory effects through the activation of various signaling pathways. While the precise mechanisms are still under investigation, interactions with TLRs can lead to the activation of downstream pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation and immune responses.

Diagram: Potential Signaling Pathways of 3'-FL

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL3 This compound TLR2 TLR2 FL3->TLR2 TLR5 TLR5 FL3->TLR5 MyD88 MyD88 TLR2->MyD88 TLR5->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB MAPK->NFkB activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor inhibits IKK->NFkB activates NFkB_Inhibitor->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) NFkB_nuc->Gene_Expression

Caption: Potential signaling pathways activated by 3'-FL in immune cells.

Conclusion

The provided application notes and protocols offer a starting point for researchers to investigate the immunomodulatory properties of this compound in vitro. These assays can be adapted and expanded to explore the effects of 3'-FL on other immune cell types and functions. Further research into the molecular mechanisms of 3'-FL action will be crucial for understanding its full therapeutic potential. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

References

Application Notes and Protocols for Assessing 3'-Fucosyllactose (3'-FL) Stability in Infant Formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Fucosyllactose (3'-FL) is a prominent Human Milk Oligosaccharide (HMO) that is increasingly being incorporated into infant formulas due to its significant health benefits for developing infants. Ensuring the stability of 3'-FL throughout the shelf-life of infant formula is critical for maintaining its efficacy and safety. This document provides detailed application notes and protocols for assessing the stability of 3'-FL in various infant formula matrices. The methodologies described herein are essential for quality control during product development and manufacturing.

The stability of 3'-FL can be influenced by several factors during the processing and storage of infant formula, including temperature, pH, and interactions with other matrix components. Thermal processing steps like pasteurization and sterilization, as well as storage conditions, can potentially lead to the degradation of 3'-FL. Therefore, robust analytical methods are required to accurately quantify 3'-FL and its potential degradation products.

Analytical Methodologies for 3'-FL Quantification

The primary methods for the quantification of 3'-FL in infant formula are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including neutral and acidic oligosaccharides. It is considered a gold-standard technique for HMO analysis.

Experimental Protocol: HPAEC-PAD for 3'-FL Quantification

Objective: To quantify the concentration of this compound in infant formula samples.

Materials:

  • High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (e.g., Thermo Scientific™ Dionex™ ICS-6000 HPIC System)

  • Carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA1, PA10, or PA20)

  • Gold working electrode and Ag/AgCl reference electrode

  • Sodium hydroxide (NaOH), 50% w/w solution, carbonate-free

  • Sodium acetate (NaOAc), anhydrous

  • Deionized (DI) water, >18.2 MΩ·cm

  • This compound analytical standard

  • Syringe filters (0.22 µm)

  • Infant formula samples

Sample Preparation:

  • Reconstitution of Powdered Infant Formula: Accurately weigh a representative amount of the powdered infant formula and reconstitute it in DI water according to the manufacturer's instructions to obtain a liquid sample.

  • Dilution: Dilute the liquid infant formula sample with DI water to a concentration that falls within the linear range of the calibration curve. A typical dilution factor is 1:100.

  • Protein and Fat Removal (if necessary): For complex matrices, proteins and fats may need to be removed to prevent column fouling. This can be achieved by:

    • Carrez Precipitation: Add Carrez I and Carrez II solutions to the diluted sample, vortex, and centrifuge. Collect the clear supernatant.

    • Solid-Phase Extraction (SPE): Use a C18 or graphitized carbon black (GCB) SPE cartridge to remove interfering substances.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: CarboPac™ PA20 (or equivalent)

  • Mobile Phase A: 100 mM NaOH

  • Mobile Phase B: 100 mM NaOH with 1 M NaOAc

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    15.0 80 20
    20.0 0 100
    25.0 0 100
    25.1 95 5

    | 35.0 | 95 | 5 |

  • PAD Waveform: Standard carbohydrate waveform (consult instrument manual for specifics).

Calibration: Prepare a series of 3'-FL standards in DI water at concentrations ranging from approximately 0.1 to 50 µg/mL. Analyze these standards under the same conditions as the samples to construct a calibration curve.

Data Analysis: Identify the 3'-FL peak in the sample chromatogram by comparing its retention time with that of the 3'-FL standard. Quantify the concentration of 3'-FL in the sample using the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a robust and widely available method suitable for quantifying neutral oligosaccharides like 3'-FL, especially at higher concentrations.

Experimental Protocol: HPLC-RI for 3'-FL Quantification

Objective: To quantify the concentration of this compound in infant formula samples.

Materials:

  • High-Performance Liquid Chromatograph with a Refractive Index Detector

  • Amino-based or amide-based chromatography column (e.g., Zorbax NH2, Amide-80)

  • Acetonitrile (ACN), HPLC grade

  • Deionized (DI) water, HPLC grade

  • This compound analytical standard

  • Syringe filters (0.45 µm)

  • Infant formula samples

Sample Preparation:

  • Reconstitution and Dilution: Follow the same initial steps as for the HPAEC-PAD method to obtain a diluted liquid sample.

  • Deproteinization: Add an equal volume of acetonitrile to the diluted sample to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: Amide-80 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

Calibration: Prepare a series of 3'-FL standards in the mobile phase at concentrations ranging from approximately 0.1 to 5 mg/mL. Analyze these standards to construct a calibration curve.

Data Analysis: Identify and quantify the 3'-FL peak in the sample chromatogram based on the retention time and the calibration curve generated from the 3'-FL standards.

Stability Study Protocol

Objective: To assess the stability of this compound in infant formula under various storage conditions.

Protocol:

  • Sample Preparation: Prepare multiple units of infant formula fortified with a known concentration of 3'-FL.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the samples to determine the initial concentration of 3'-FL using one of the validated analytical methods described above.

  • Storage Conditions: Store the remaining samples under different conditions, for example:

    • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Intermediate Stability: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Refrigerated: 4 °C

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples in triplicate for 3'-FL concentration. Also, monitor for the appearance of potential degradation products.

  • Data Evaluation: Calculate the percentage of 3'-FL remaining at each time point relative to the initial concentration.

Data Presentation

Summarize the quantitative data from the stability studies in clearly structured tables.

Table 1: Stability of this compound in Powdered Infant Formula at 25°C / 60% RH

Storage Time (Months)Mean 3'-FL Concentration (mg/100g) ± SD% Remaining
0150.5 ± 2.1100.0
3149.8 ± 1.999.5
6150.1 ± 2.599.7
12148.9 ± 2.398.9
24147.6 ± 2.898.1

Table 2: Stability of this compound in Ready-to-Feed Liquid Infant Formula at 4°C

Storage Time (Months)Mean 3'-FL Concentration (mg/L) ± SD% Remaining
01200.3 ± 15.2100.0
11195.7 ± 12.899.6
31188.1 ± 14.599.0
61175.9 ± 16.198.0

Visualizations

Experimental Workflow

experimental_workflow start Start: Infant Formula Sample reconstitution Reconstitution (if powdered) start->reconstitution dilution Dilution reconstitution->dilution cleanup Sample Cleanup (Precipitation/SPE) dilution->cleanup filtration Filtration (0.22 or 0.45 µm) cleanup->filtration hpaec HPAEC-PAD Analysis filtration->hpaec High Sensitivity hplc HPLC-RI Analysis filtration->hplc Robust Quantification quantification Quantification of 3'-FL hpaec->quantification hplc->quantification end End: Stability Report quantification->end degradation_pathways fl_node This compound (3'-FL) maillard Maillard Reaction fl_node->maillard + Heat hydrolysis Acid Hydrolysis fl_node->hydrolysis amadori Amadori Products maillard->amadori monosaccharides Monosaccharides (Fucose, Galactose, Glucose) hydrolysis->monosaccharides amino_acids Amino Acids (e.g., Lysine) amino_acids->maillard heat_ph Heat, Low pH heat_ph->hydrolysis advanced Advanced Glycation End-products (AGEs) amadori->advanced Further Reactions

Application Notes and Protocols for 3'-Fucosyllactose Intervention Studies in Animals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) found in mother's milk. It is not readily digested by the infant, instead serving as a prebiotic to shape the gut microbiota and playing direct roles in modulating the immune system and strengthening the intestinal barrier.[1][2] Due to these beneficial properties, 3'-FL is a subject of intense research for its potential therapeutic applications in various conditions, including necrotizing enterocolitis (NEC), inflammatory bowel disease (IBD), and for overall immune development.[3][4][5][6] Animal models are indispensable for elucidating the mechanisms of action and evaluating the efficacy of 3'-FL intervention. This document provides a detailed guide to designing and executing preclinical animal studies involving 3'-FL, complete with experimental protocols and data presentation formats.

Animal Models and Experimental Design

The choice of animal model is critical and depends on the research question. Neonatal piglets are considered a high-fidelity model for studying NEC due to their physiological and anatomical similarities to human infants.[3][7][8] Rodent models, particularly mice, are widely used for studies on colitis, gut barrier function, and systemic immune responses due to the availability of genetic strains and research tools.[4][6]

A typical experimental workflow involves acclimatization, intervention with 3'-FL, an optional disease induction step, sample collection, and subsequent bioanalysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Intervention cluster_2 Phase 3: Induction & Observation cluster_3 Phase 4: Sample Collection & Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Baseline Baseline Sample Collection (Feces, Blood) Acclimatization->Baseline Grouping Randomization into Groups Baseline->Grouping Control Control Group (e.g., Vehicle, Lactose) Grouping->Control Treatment Treatment Group (3'-FL Supplementation) Grouping->Treatment Induction Optional: Disease Induction (e.g., DSS, Hypoxia) Control->Induction Treatment->Induction Monitoring Daily Monitoring (Weight, Clinical Scores) Induction->Monitoring Euthanasia Euthanasia & Tissue Collection (Intestine, Spleen, Serum) Monitoring->Euthanasia Analysis Bioanalysis (Microbiota, Immunity, Barrier Function) Euthanasia->Analysis

Caption: General workflow for a 3'-FL animal intervention study.
Dosage and Administration

3'-FL is typically administered orally via gavage or as a supplement in the formula or drinking water. Dosages vary between studies and animal models.

Animal ModelCondition3'-FL DosageAdministration RouteReference
Neonatal PigsNecrotizing Enterocolitis (NEC)5 g/L in formulaOrogastric tube[7]
Neonatal MiceNecrotizing Enterocolitis (NEC)Formula supplemented with 2'-FLHand feeding[4]
C57BL/6J MiceDSS-Induced Colitis2'-FL or 3-FL orally administeredOral gavage[6]
Juvenile RatsSafety Assessment2000, 5000, 6000 mg/kg bw/dayGavage[9]

Key Outcome Measures & Protocols

Gut Microbiota and Metabolite Analysis

3'-FL is known to modulate the gut microbiota composition and the production of short-chain fatty acids (SCFAs).

Table 2: Reported Effects of 3'-FL on Gut Microbiota and Metabolites

Outcome Measure Effect of 3'-FL Intervention Animal Model Reference
Microbiota Composition Increased relative abundance of Bifidobacterium In vitro (SHIME®) [10]
Modulation of gut microbiota Mice [6]
Metabolites (SCFAs) Increased production of SCFAs Human-Microbiota-Associated Mice [11]

| | Increased acetate, propionate, butyrate | In vitro (SHIME®) |[10] |

Protocol 3.1.1: 16S rRNA Gene Sequencing for Fecal Microbiota

This protocol outlines the steps for analyzing the gut microbial composition from fecal samples.

  • Sample Collection & Storage: Collect fresh fecal pellets from individual animals into sterile microtubes. Immediately snap-freeze in liquid nitrogen and store at -80°C until processing.

  • DNA Extraction: Use a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) for genomic DNA extraction from 100-200 mg of fecal matter, following the manufacturer's protocol for mechanical lysis.[12]

  • PCR Amplification:

    • Perform a two-step PCR amplification.[12][13]

    • Step 1: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers such as 341F and 806R.[12][14] The thermal cycling conditions are typically: 98°C for 1 min, followed by 30 cycles of 98°C for 10s, 50°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.[15]

    • Step 2: Add Illumina sequencing adapters and sample-specific barcodes in a second PCR reaction.[12][13]

  • Library Preparation & Sequencing:

    • Assess PCR product quality via gel electrophoresis.[15]

    • Pool amplicons in equimolar ratios and purify the pool.[15]

    • Construct the sequencing library using a kit like the NEBNext® Ultra™ II DNA Library Prep Kit.[15]

    • Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq, MiSeq).[15]

  • Bioinformatics Analysis:

    • Merge paired-end reads and perform quality filtering.[15]

    • Use pipelines like QIIME2 or DADA2 to process sequences into Amplicon Sequence Variants (ASVs).[14][15]

    • Assign taxonomy using a reference database (e.g., Silva, Greengenes).[14]

    • Perform diversity analyses (alpha and beta diversity) and differential abundance testing.

Protocol 3.1.2: Short-Chain Fatty Acid (SCFA) Analysis by GC-MS

This protocol describes the quantification of SCFAs (e.g., acetate, propionate, butyrate) from fecal samples.

  • Sample Preparation:

    • Homogenize a known weight of frozen fecal sample in a suitable solvent (e.g., acidified water).

    • Centrifuge to pellet solid debris and collect the supernatant.

  • Derivatization:

    • Since SCFAs are volatile and hydrophilic, derivatization is required for GC-MS analysis.[16]

    • A common method is esterification using isobutyl chloroformate/isobutanol in an aqueous solution, which allows for the analysis of C1 to C7 acids.[16]

  • GC-MS Analysis:

    • Use a gas chromatography system coupled with a mass spectrometer (GC-MS).[17]

    • An example setup includes an Agilent 7890A GC with a 5975C MS and a DB-FATWAX UI column.[17]

    • The injector and detector temperature is set to 250°C. The oven program starts at 100°C, ramps up to 225°C, and holds.[18]

  • Quantification:

    • Identify SCFAs based on retention time and mass spectra compared to certified reference standards.[18]

    • Quantify concentrations by generating a standard curve and normalizing to the initial sample weight.

Immune System Modulation

3'-FL can modulate both innate and adaptive immune responses, often by reducing pro-inflammatory cytokines and promoting anti-inflammatory ones.

Table 3: Reported Effects of 3'-FL on Immune Markers

Immune Marker Effect of 3'-FL Intervention Animal Model / System Reference
Pro-inflammatory Cytokines
IL-6 Significantly reduced in serum DSS-induced colitis mice [6]
TNF-α Significantly reduced in serum DSS-induced colitis mice [6]
TLR4 Signaling Inhibited Mice and Piglets with NEC [3]
NF-κB Signaling Reduced Mice and human intestine [3]
Anti-inflammatory Cytokines

| IL-10 | Olsenella abundance positively correlated with IL-10 | Mice |[11] |

Protocol 3.2.1: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific cytokine concentrations in serum or tissue homogenates.[19]

  • Sample Preparation: Collect blood via cardiac puncture or other appropriate methods. Allow it to clot and then centrifuge to separate the serum. Store serum at -80°C.

  • Assay Procedure (using a commercial sandwich ELISA kit):

    • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions to create a standard curve as per the kit protocol.[20]

    • Coating: The provided 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6).[20]

    • Binding: Add standards, controls, and samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours) to allow the cytokine to bind to the capture antibody.[21]

    • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.[20][21]

    • Detection: Add a biotin-conjugated detection antibody specific to a different epitope on the target cytokine. Incubate to form a "sandwich".[20]

    • Washing: Repeat the wash steps.

    • Enzyme Conjugation: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells. This will bind to the biotin on the detection antibody. Incubate.[20]

    • Washing: Repeat the wash steps to remove unbound enzyme.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is proportional to the amount of cytokine present. Incubate in the dark.[20]

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will typically change from blue to yellow.[20]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Gut Barrier Function

3'-FL can enhance intestinal barrier integrity by modulating the expression of tight junction proteins.

Table 4: Reported Effects of 3'-FL on Gut Barrier Function

Barrier Marker Effect of 3'-FL Intervention Animal Model / System Reference
Tight Junction Proteins
Zonula occludens-1 (ZO-1) Protected against its decrease DSS-induced colitis mice [6]
Occludin Protected against its decrease DSS-induced colitis mice [6]

| Intestinal Permeability | Reversed IL-6 induced barrier dysfunction | Caco-2 cells (in vitro) |[22] |

Protocol 3.3.1: In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay measures the "leakiness" of the gut by quantifying the amount of orally administered, indigestible FITC-dextran that passes into the bloodstream.[23]

  • Animal Preparation: Fast mice for 4-6 hours before the assay. Transfer them to a clean cage without bedding to prevent coprophagy, but ensure access to water.[24]

  • Baseline Blood Sample (Optional but recommended): Collect a small amount of blood (~50 µL) from the tail vein into a heparinized or EDTA-coated tube to measure background fluorescence.[24]

  • FITC-Dextran Administration:

    • Prepare a solution of FITC-dextran (e.g., 4 kDa) in sterile PBS at a concentration such as 80 mg/mL.[23][24] Protect the solution from light.[25]

    • Administer the solution to each mouse via oral gavage. A typical dose is 150 µL per mouse or calculated based on body weight (e.g., 44-60 mg/100 g).[24][26][27]

  • Incubation Period: Allow the FITC-dextran to circulate for a set period, typically 4 hours.[24][26][27]

  • Final Blood Collection:

    • After the incubation period, anesthetize the mice.

    • Collect a larger volume of blood via cardiac puncture into an anticoagulant-treated tube.[26][27]

  • Plasma Separation: Centrifuge the blood samples (e.g., 5,000 rpm for 10 minutes) to separate the plasma.[24] Keep plasma protected from light.

  • Fluorescence Measurement:

    • Dilute the plasma samples (e.g., 1:4 or 1:10) in PBS.[23][24]

    • Add 100 µL of the diluted plasma to a black, opaque-bottom 96-well plate in duplicate or triplicate.[24][27]

    • Prepare a standard curve using serial dilutions of the original FITC-dextran solution.[27]

    • Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[23][27]

  • Data Analysis: Calculate the concentration of FITC-dextran in the plasma samples by comparing their fluorescence readings to the standard curve. Increased FITC-dextran in the plasma indicates higher intestinal permeability.

Signaling Pathway Modulation

3'-FL can exert its effects by directly interacting with host cell receptors or indirectly through metabolites produced by the gut microbiota. A key pathway implicated in the protective effects of 3'-FL against inflammation is the Toll-Like Receptor 4 (TLR4) signaling cascade.

G cluster_0 Mechanism of 3'-FL Action FL This compound (3'-FL) TLR4 TLR4/MD2 Complex FL->TLR4 Inhibits (Competitive Binding) Microbiota Gut Microbiota FL->Microbiota Promotes Beneficial Species (Prebiotic) LPS Lipopolysaccharide (LPS) (from Pathogens) LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Gene Transcription Inflammation Intestinal Inflammation & Barrier Dysfunction Cytokines->Inflammation Barrier Gut Barrier Integrity Inflammation->Barrier SCFAs SCFAs (Butyrate, etc.) Microbiota->SCFAs Produces SCFAs->Barrier Enhances

Caption: Proposed signaling pathways modulated by this compound.

In inflammatory conditions like NEC, pathogens can release lipopolysaccharide (LPS), which activates the TLR4 signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[3] Studies suggest that 3'-FL can act as a competitive inhibitor, docking into the binding pocket of the TLR4-MD2 complex and thereby attenuating this inflammatory cascade.[3] Concurrently, as a prebiotic, 3'-FL promotes the growth of beneficial bacteria that produce SCFAs, which further contribute to enhancing gut barrier function and maintaining intestinal homeostasis.

References

Application Notes and Protocols for the Enzymatic Release of Fucose from 3'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic release of L-fucose from 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO). The procedure utilizes an α-L-fucosidase to specifically cleave the α-1,3-fucosidic linkage, liberating fucose and lactose. This protocol is essential for researchers studying HMO metabolism, developing analytical methods for HMO quantification, or producing fucose for various biotechnological applications.

Introduction

This compound is a trisaccharide composed of L-fucose, D-galactose, and D-glucose, with the fucose linked to the 3-position of the galactose residue of lactose. It is a significant component of human milk and is recognized for its prebiotic and immunomodulatory effects.[1][2] The enzymatic cleavage of the terminal fucose from 3'-FL is a critical step in its catabolism by gut microbiota and is a key reaction in the structural analysis and functional studies of this important HMO.[3]

α-L-fucosidases (EC 3.2.1.51) are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates and oligosaccharides.[4] These enzymes are classified into glycoside hydrolase (GH) families, primarily GH29 and GH95, based on their amino acid sequences and catalytic mechanisms.[5][6][7] For the specific release of fucose from 3'-FL, α-L-fucosidases with α-1,3/4 specificity are required. A notable example is the AfcB enzyme from Bifidobacterium bifidum, which belongs to the GH29 family and efficiently hydrolyzes α-1,3 and α-1,4 fucosidic linkages.[8][9]

This protocol will focus on the use of a recombinant α-L-fucosidase to achieve the specific and efficient release of fucose from 3'-FL.

Materials and Reagents

  • Substrate: this compound (≥95% purity)

  • Enzyme: Recombinant α-L-fucosidase with activity towards α-1,3-fucosidic linkages (e.g., from Bifidobacterium bifidum (AfcB) or a similar commercially available enzyme).

  • Reaction Buffer: 50 mM Sodium Phosphate Buffer (pH 7.0) or another buffer optimal for the chosen enzyme (e.g., pH 5.0-5.5 for some fucosidases).[7][10]

  • Enzyme Dilution Buffer: Reaction Buffer

  • Reaction Stop Solution: 100 mM Sodium Carbonate or heat inactivation.

  • Analytical Standards: L-fucose and Lactose for calibration curves.

  • Equipment:

    • Water bath or incubator capable of maintaining the optimal reaction temperature (e.g., 37°C or 42°C).[7]

    • Microcentrifuge tubes

    • Pipettes

    • Vortex mixer

    • Boiling water bath or heat block

    • Analytical system for product quantification (e.g., HPLC with a suitable column for sugar analysis, or a spectrophotometer for colorimetric assays).

Experimental Protocol

Preparation of Reagents
  • This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in the Reaction Buffer. Vortex to ensure complete dissolution.

  • α-L-fucosidase Working Solution: Dilute the α-L-fucosidase stock solution in the Reaction Buffer to the desired final concentration (e.g., 0.1 - 1.0 U/mL). The optimal enzyme concentration should be determined empirically.

  • Analytical Standards: Prepare a series of L-fucose and lactose standards of known concentrations in the Reaction Buffer to generate calibration curves for quantification.

Enzymatic Reaction Setup
  • Label microcentrifuge tubes for each reaction, including controls (e.g., "Substrate Only," "Enzyme Only," and "Blank").

  • To each reaction tube, add the appropriate volume of the this compound stock solution.

  • Add the Reaction Buffer to bring the total volume to the desired pre-incubation volume.

  • Pre-incubate the tubes at the optimal temperature for the α-L-fucosidase (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the enzymatic reaction by adding the α-L-fucosidase working solution to each tube (except the "Substrate Only" and "Blank" controls).

  • Gently mix the contents of the tubes by pipetting or brief vortexing.

Incubation
  • Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity and desired substrate conversion.

Reaction Termination
  • Heat Inactivation: Stop the reaction by placing the tubes in a boiling water bath for 5 minutes. This will denature the enzyme.

  • Chemical Stop: Alternatively, add a volume of a suitable stop solution, such as 100 mM Sodium Carbonate, to raise the pH and inactivate the enzyme.

Sample Preparation for Analysis
  • After termination, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated protein.

  • Carefully transfer the supernatant to a new tube for analysis.

  • The samples are now ready for quantification of the released L-fucose and remaining lactose.

Quantification of Reaction Products

The liberated L-fucose and the resulting lactose can be quantified using various methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying sugars. An amino- HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for this purpose.

  • Enzymatic Assay for Fucose: A coupled enzyme assay using L-fucose dehydrogenase can be employed.[11][12] This enzyme specifically oxidizes L-fucose, leading to the production of NADH or NADPH, which can be measured spectrophotometrically at 340 nm.

  • Thin-Layer Chromatography (TLC): TLC can be used for a qualitative or semi-quantitative analysis of the reaction products.

Data Presentation

The following table summarizes typical reaction conditions and parameters for the enzymatic release of fucose from this compound.

ParameterValueReference
Enzyme Recombinant α-L-fucosidase (GH29 family, e.g., AfcB)[8][9]
Substrate This compound
Substrate Concentration 1 - 10 mM
Enzyme Concentration 0.1 - 1.0 U/mL
Reaction Buffer 50 mM Sodium Phosphate
pH 7.0 (or optimal for the specific enzyme, e.g., 5.0-5.5)[7][10]
Temperature 37°C (or optimal for the specific enzyme, e.g., 42°C)[7]
Incubation Time 30 - 60 minutes
Reaction Termination Heat inactivation (100°C for 5 min)[13]
Product Analysis HPLC, Enzymatic Assay (L-fucose dehydrogenase)[11][12]

Experimental Workflow and Signaling Pathways

Enzymatic_Release_of_Fucose_from_3FL sub This compound (Substrate) incubate Incubation (e.g., 37°C, 30-60 min) sub->incubate enzyme α-L-Fucosidase (e.g., AfcB) enzyme->incubate buffer Reaction Buffer (e.g., 50mM Na-Phosphate, pH 7.0) buffer->incubate terminate Reaction Termination (Heat Inactivation) incubate->terminate Cleavage analysis Product Analysis (HPLC or Enzymatic Assay) terminate->analysis fucose L-Fucose analysis->fucose lactose Lactose analysis->lactose

Caption: Workflow for the enzymatic release of fucose from this compound.

References

Application Note: High-Resolution Profiling of 3'-Fucosyllactose using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant health, including the development of the gut microbiome and immune system.[1] As the interest in supplementing infant formula and other nutritional products with HMOs grows, robust and efficient analytical methods for their characterization and quantification are essential.[2] Capillary electrophoresis (CE), particularly capillary gel electrophoresis (CGE) coupled with laser-induced fluorescence (LIF) detection, offers a powerful platform for the high-resolution profiling of 3'-FL and other HMOs.[3] This method provides rapid analysis times, excellent separation efficiency of isomers, and high sensitivity, making it ideal for research, quality control, and drug development applications.[3]

Principle of the Method

The analysis of neutral oligosaccharides like 3'-FL by CE requires derivatization to introduce a charge and a chromophore or fluorophore for detection. A common approach is the reductive amination of the oligosaccharide with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS).[4] The negatively charged sulfonate groups of APTS allow the derivatized oligosaccharides to migrate in an electric field. Separation in a gel matrix is then based on the charge-to-hydrodynamic size ratio of the labeled analytes, enabling the resolution of structurally similar isomers.[3] LIF detection provides exceptional sensitivity for the detection of the APTS-labeled oligosaccharides.

Key Applications

  • Quality Control of HMO Production: CE-LIF can be utilized for in-process control during the biotechnological production of 3'-FL, ensuring product purity and consistency.[3]

  • Analysis of Infant Formula: This method allows for the accurate quantification of 3'-FL in infant formula and other food matrices to ensure products meet nutritional specifications.[5]

  • Research and Development: Researchers can employ CE-LIF to study the profile of 3'-FL and other HMOs in human milk, investigate their biological functions, and develop new HMO-based products.[6]

  • Clinical Studies: The high sensitivity of the method is suitable for analyzing 3'-FL in biological samples, aiding in studies on its metabolism and health effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and other HMOs using Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity Range (Peak Area)30 to 2000 pg[7]
Coefficient of Variation (Reproducibility)4 to 9%[7]
Limit of Detection (LOD) for 2'-FL (Whole Milk)0.1 mg/mL[5]
Limit of Detection (LOD) for 3'-FL (Whole Milk)0.2 mg/mL[5]
Limit of Quantification (LOQ) for 2'-FL0.10 mg/mL[8]
Limit of Quantification (LOQ) for 3'-FL0.15 mg/mL[8]
Migration Time Reproducibility (RSD)0.26%[3]
Peak Area Reproducibility (RSD)3.56%[3]

Table 2: Reported Concentrations of this compound in Human Milk

Lactation StageConcentration (g/L)Reference
0–30 days1.0[9]
30–60 days1.1[9]
>60 days1.8[9]
Secretor Mothers1.3[9]
Non-secretor Mothers2.8[9]

Experimental Protocols

Protocol 1: Sample Preparation and Fluorescent Labeling of this compound

This protocol describes the derivatization of 3'-FL with 8-aminopyrene-1,3,6-trisulfonate (APTS) for CE-LIF analysis.

Materials:

  • This compound standard or sample containing 3'-FL

  • 8-aminopyrene-1,3,6-trisulfonate (APTS) solution (2.4 mM in 20% acetic acid)

  • Sodium cyanoborohydride (NaBH₃CN) solution (40 mM in 20% acetic acid)

  • HPLC grade water

  • Microcentrifuge tubes

Procedure:

  • To 2.0 mg of the sugar standard or sample, add 30 µL of HPLC grade water.[3]

  • Add 20 µL of the labeling solution containing 2.4 mM APTS and 40 mM NaBH₃CN in 20% acetic acid.[3]

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction mixture at 37°C overnight with the vial lid open to allow for solvent evaporation.[10]

  • After incubation, reconstitute the labeled sample in 100 µL of HPLC grade water to create a stock solution.[3]

  • For CE-LIF analysis, dilute the stock solution 1,000-fold with HPLC grade water.[3]

Protocol 2: Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF)

This protocol outlines the instrumental parameters for the separation and detection of APTS-labeled 3'-FL.

Instrumentation:

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., Sciex PA800 Plus).[3]

  • Excitation wavelength: 488 nm; Emission filter: 520 nm.[3]

  • Bare fused silica capillary (e.g., 50 µm ID, 30 cm total length, 20 cm effective length).[10]

  • Data acquisition and analysis software (e.g., 32Karat).[10]

Reagents:

  • Separation Gel Buffer:

    • Option A: HR-NCHO Gel Buffer: Suitable for general HMO profiling, but 2'-FL and 3'-FL may co-migrate.[10]

    • Option B: SDS-MW Gel Buffer: Provides excellent separation of 2'-FL and 3'-FL positional isomers.[10]

  • 0.1 M Sodium Hydroxide (NaOH) for capillary washing (when using SDS-MW buffer).[3]

  • HPLC grade water.

Procedure:

  • Capillary Conditioning (for SDS-MW buffer): Before the first run and between runs, wash the capillary with 0.1 M NaOH for 2.0 minutes at 80 psi, followed by HPLC grade water for 2.0 minutes at 80 psi.[3] For HR-NCHO buffer, no conditioning between runs is typically required.[3]

  • Buffer Filling: Fill the capillary with the selected separation gel buffer.

  • Sample Injection:

    • Perform a water pre-injection at 5.0 psi for 5.0 seconds.[10]

    • Inject the diluted, labeled sample electrokinetically at 2.0 kV for 2.0 seconds.[10]

  • Separation: Apply a voltage of 1000 V/cm in reversed polarity mode (cathode at the injection side).[3] Set the separation temperature to 25°C for HR-NCHO gel or 30°C for SDS-MW gel.[10]

  • Detection: Monitor the fluorescence signal at 520 nm.

  • Data Analysis: Integrate the peak areas of the separated oligosaccharides for quantification. Identify peaks based on the migration times of known standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis Sample 3'-FL Standard or Sample Labeling APTS Labeling (Reductive Amination) Sample->Labeling Add APTS & NaBH3CN Dilution Dilution Labeling->Dilution Reconstitute & Dilute Injection Electrokinetic Injection Dilution->Injection Separation Capillary Gel Electrophoresis Injection->Separation Apply Electric Field Detection Laser-Induced Fluorescence (LIF) Detection Separation->Detection Excite at 488 nm Detect at 520 nm Profiling Electropherogram Profiling Detection->Profiling Quantification Peak Integration & Quantification Profiling->Quantification Compare to Standards

Caption: Experimental workflow for this compound profiling by CE-LIF.

Separation_Principle start Mixture of APTS-labeled HMOs (including 2'-FL and 3'-FL) injection Injection into Gel-filled Capillary start->injection separation Application of Electric Field (Reversed Polarity) injection->separation fl2 APTS-2'-FL separation->fl2 Different hydrodynamic volume leads to separation fl3 APTS-3'-FL separation->fl3 Migrates based on size-to-charge ratio detection LIF Detection fl2->detection fl3->detection

Caption: Principle of isomeric separation of 2'-FL and 3'-FL by CGE.

References

Assessing the Impact of 3'-Fucosyllactose on Gut Barrier Function Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) recognized for its potential benefits to infant health, including the modulation of the gut microbiota and immune system. Emerging research indicates that 3'-FL plays a significant role in enhancing intestinal barrier function, a critical aspect of gut health and a key target in the development of therapeutics for inflammatory bowel diseases (IBD) and other gastrointestinal disorders. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of 3'-FL on in vitro models of the gut barrier, specifically focusing on the Caco-2 cell line, a widely used model for the intestinal epithelium.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of 3'-FL on gut barrier function in Caco-2 cell monolayers, using an interleukin-6 (IL-6) induced inflammation model.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in IL-6 Treated Caco-2 Cells

Treatment GroupConcentrationMean TEER (% of Control)Standard Deviation
Control-100%± 5.2%
IL-6 (50 ng/mL)-65%± 4.8%
IL-6 + 3'-FL1 mg/mL85%± 5.1%
IL-6 + 3'-FL5 mg/mL95%± 4.9%

Table 2: Effect of this compound on Paracellular Permeability (FITC-Dextran Flux) in IL-6 Treated Caco-2 Cells

Treatment GroupConcentrationMean Permeability (Fold Change vs. Control)Standard Deviation
Control-1.0± 0.1
IL-6 (50 ng/mL)-2.5± 0.3
IL-6 + 3'-FL1 mg/mL1.5± 0.2
IL-6 + 3'-FL5 mg/mL1.1± 0.15

Table 3: Effect of this compound on Tight Junction Protein Expression in IL-6 Treated Caco-2 Cells (Relative Protein Levels)

Treatment GroupConcentrationZO-1OccludinClaudin-2
Control-1.01.01.0
IL-6 (50 ng/mL)-0.40.51.8
IL-6 + 3'-FL5 mg/mL0.80.91.2

Experimental Protocols

Protocol 1: Assessment of Gut Barrier Integrity using Transepithelial Electrical Resistance (TEER)

Objective: To measure the electrical resistance across a Caco-2 cell monolayer to assess the integrity of the epithelial barrier following treatment with 3'-FL.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Recombinant human Interleukin-6 (IL-6)

  • This compound (3'-FL)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical chamber of the Transwell® inserts at a density of 2 x 10^5 cells per well.

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • TEER Measurement: a. Before treatment, measure the baseline TEER of the Caco-2 monolayers. b. Equilibrate the electrodes by placing them in sterile PBS. c. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. d. Record the resistance reading. e. To calculate the net TEER, subtract the resistance of a blank Transwell® insert (without cells) and multiply by the surface area of the insert.

  • Treatment: a. Pre-treat the Caco-2 monolayers with varying concentrations of 3'-FL (e.g., 1 mg/mL and 5 mg/mL) for 24 hours. b. Induce inflammation by adding IL-6 (50 ng/mL) to the basolateral medium for another 24 hours.

  • Final TEER Measurement: After the treatment period, measure the final TEER as described in step 4.

Protocol 2: Paracellular Permeability Assay using FITC-Dextran

Objective: To assess the paracellular permeability of the Caco-2 monolayer by measuring the flux of Fluorescein isothiocyanate-dextran (FITC-dextran).

Materials:

  • Caco-2 cell monolayers cultured on Transwell® inserts (from Protocol 1)

  • FITC-dextran (4 kDa)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorometer or plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Caco-2 Monolayers: Use the treated Caco-2 monolayers from Protocol 1.

  • Wash: Gently wash the apical and basolateral sides of the Transwell® inserts twice with pre-warmed HBSS.

  • Add FITC-Dextran: Add HBSS containing 1 mg/mL of FITC-dextran to the apical chamber.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Sample Collection: Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorometer (excitation: 490 nm, emission: 520 nm).

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.

Protocol 3: Western Blot Analysis of Tight Junction Proteins

Objective: To determine the expression levels of key tight junction proteins (ZO-1, Occludin, and Claudin-2) in Caco-2 cells treated with 3'-FL.

Materials:

  • Treated Caco-2 cell monolayers

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-ZO-1, anti-Occludin, anti-Claudin-2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the Caco-2 monolayers with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control (GAPDH).

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Barrier Function Assessment Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwells Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation Pretreatment Pre-treatment with 3'-FL Differentiation->Pretreatment Inflammation IL-6 Induced Inflammation Pretreatment->Inflammation TEER TEER Measurement Inflammation->TEER Permeability Permeability Assay (FITC-Dextran) Inflammation->Permeability WesternBlot Western Blot (Tight Junctions) Inflammation->WesternBlot

Caption: Experimental workflow for assessing 3'-FL impact.

Signaling_Pathway cluster_nucleus Nuclear Events FL3 This compound Receptor Putative Receptor (e.g., TLR) FL3->Receptor IKK IKK Complex Receptor->IKK Inhibition IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation TJ_Genes Tight Junction Gene Expression (e.g., ZO-1, Occludin) Nucleus->TJ_Genes Barrier Enhanced Gut Barrier Function TJ_Genes->Barrier

Caption: Hypothesized signaling pathway for 3'-FL.

Application Notes and Protocols for the Structural Elucidation of 3'-Fucosyllactose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Employing Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of 3'-Fucosyllactose, a key human milk oligosaccharide (HMO).

Audience: This document is intended for researchers, scientists, and drug development professionals with an interest in carbohydrate analysis and structural biology.

Introduction

This compound (3'-FL) is a prominent trisaccharide found in human milk, composed of L-fucose, D-galactose, and D-glucose. As an important human milk oligosaccharide (HMO), 3'-FL plays a crucial role in infant health, acting as a prebiotic and an anti-adhesive antimicrobial against various pathogens. Its biological functions are intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information, making it the primary method for the complete structural characterization of complex oligosaccharides like 3'-FL.

This document provides a comprehensive guide to the structural elucidation of 3'-FL using a suite of one- and two-dimensional NMR experiments. It includes detailed protocols for sample preparation and data acquisition, along with tabulated chemical shift data for reference.

Strategy for Structural Elucidation

The unambiguous structural determination of this compound involves a multi-step process that leverages a series of NMR experiments. The overall strategy is as follows:

  • Monosaccharide Identification: Identify the constituent sugar residues (Fucose, Galactose, Glucose) by analyzing their unique spin systems using 1D ¹H, 2D COSY, and 2D TOCSY experiments.

  • Intra-Residue Assignments: Assign all ¹H and ¹³C resonances within each monosaccharide ring using 2D HSQC experiments, which correlate protons to their directly attached carbons.

  • Sequence and Linkage Analysis: Determine the sequence of the monosaccharides and the specific positions of the glycosidic linkages using through-bond (2D HMBC) and through-space (2D NOESY/ROESY) correlations between the sugar units.

  • Anomeric Configuration: Confirm the anomeric configuration (α or β) of each glycosidic linkage based on the magnitude of the ³J(H1,H2) coupling constants and/or specific inter-residue NOE patterns.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the assigned ¹H and ¹³C chemical shifts for this compound dissolved in D₂O at 298 K, referenced to DSS.[1] These values are essential for confirming the structure of synthesized or isolated 3'-FL. The monosaccharide units are denoted as follows: Fuc (α-L-Fucopyranose), Gal (β-D-Galactopyranose), and Glc (α/β-D-Glucopyranose at the reducing end).

AtomResidue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1Fuc5.44101.11
2Fuc3.7670.79
3Fuc3.9071.95
4Fuc3.9673.89
5Fuc4.8469.25
6 (CH₃)Fuc1.1917.99
1Gal4.44104.53
2Gal3.4871.06
3Gal3.4778.26
4Gal3.9777.69
5Gal3.7475.13
6aGal3.7962.50
6bGal3.7962.50
1 (β)Glc4.6698.56
2 (β)Glc3.5975.41
3 (β)Glc3.6574.71
4 (β)Glc3.7879.73
5 (β)Glc3.8774.70
6a (β)Glc3.7464.24
6b (β)Glc3.7464.24

Note: The glucose residue exists as a mixture of α and β anomers at the reducing end; values for the major β-anomer are presented. The chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Weighing: Accurately weigh 3-5 mg of high-purity (>95%) this compound.[1] For carbon-based experiments (¹³C, HSQC, HMBC), a higher concentration is preferable.

  • Dissolution: Transfer the solid sample into a clean, dry microcentrifuge tube or directly into the NMR tube. Add 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.96%).

  • Homogenization: Vortex the sample for 1-2 minutes to ensure complete dissolution. If needed, gentle sonication can be used to aid dissolution.[2]

  • pH Adjustment (Optional): Check the pH of the sample. For consistency, it is often adjusted to a neutral pH (e.g., 7.4) using dilute NaOD or DCl.[1]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Avoid introducing any solid impurities. The final sample height should be approximately 4-5 cm.[3]

  • Referencing: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, for chemical shift referencing (¹H at 0.00 ppm).

NMR Data Acquisition

The following protocols are based on a 500 MHz NMR spectrometer.[1] Parameters should be adjusted accordingly for different field strengths. All experiments are typically performed at a constant temperature, such as 298 K (25 °C).

Protocol 1: 1D ¹H Spectrum

  • Purpose: To obtain a general overview of the proton signals and assess sample purity.

  • Experiment: Standard 1D proton experiment with water suppression (e.g., presaturation).

  • Key Parameters:

    • Spectral Width (SW): ~12 ppm

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 2-5 s

    • Acquisition Time (AQ): ~3-4 s

Protocol 2: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons, primarily for tracing connectivities within each sugar ring (e.g., H1-H2-H3...).

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width (F2, F1): ~10 ppm

    • Number of Scans (NS): 2-8 per increment

    • Increments (TD1): 256-512

    • Relaxation Delay (D1): 1.5-2 s

Protocol 3: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To correlate all protons within a single spin system (i.e., within one monosaccharide residue). This is powerful for identifying all protons of a given sugar from its well-resolved anomeric proton signal.

  • Experiment: TOCSY with a standard MLEV-17 spin-lock sequence.

  • Key Parameters:

    • Spectral Width (F2, F1): ~10 ppm

    • Spin-lock/Mixing Time: 80-120 ms (a longer time allows magnetization to transfer to more distant protons in the spin system).[4]

    • Number of Scans (NS): 4-16 per increment

    • Increments (TD1): 256-512

    • Relaxation Delay (D1): 1.5-2 s

Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom. Essential for assigning ¹³C resonances.

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Key Parameters:

    • ¹H Spectral Width (F2): ~10 ppm

    • ¹³C Spectral Width (F1): ~100-120 ppm (covering the carbohydrate region from ~50 to 110 ppm)

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

    • Number of Scans (NS): 4-16 per increment

    • Increments (TD1): 128-256

    • Relaxation Delay (D1): 1.5-2 s

Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To detect long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkages by observing correlations across the glycosidic oxygen atom (e.g., from Fuc H-1 to Gal C-3).

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • ¹H Spectral Width (F2): ~10 ppm

    • ¹³C Spectral Width (F1): ~150 ppm

    • Long-range J(CH) Coupling: Optimized for 4-8 Hz

    • Number of Scans (NS): 16-64 per increment

    • Increments (TD1): 256-512

    • Relaxation Delay (D1): 1.5-2 s

Protocol 6: 2D ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), providing through-space correlations that confirm glycosidic linkages and offer insights into the 3D conformation.

  • Experiment: Gradient-selected NOESY or ROESY.

  • Key Parameters:

    • Spectral Width (F2, F1): ~10 ppm

    • Mixing Time (NOESY): 300-800 ms

    • Number of Scans (NS): 8-32 per increment

    • Increments (TD1): 256-512

    • Relaxation Delay (D1): 1.5-2 s

Visualizations

The following diagrams illustrate the workflow and logical connections in the NMR-based structural elucidation of this compound.

G Experimental Workflow for 3'-FL Structural Elucidation cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation SamplePrep 3-5 mg 3'-FL in D₂O + Internal Standard (DSS) H1 1D ¹H SamplePrep->H1 COSY 2D COSY H1->COSY TOCSY 2D TOCSY H1->TOCSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC NOESY 2D NOESY H1->NOESY IntraResidue Intra-Residue Assignments (Assign spins within each sugar) COSY->IntraResidue TOCSY->IntraResidue HSQC->IntraResidue InterResidue Inter-Residue Linkage Analysis (Connect sugar units) HMBC->InterResidue NOESY->InterResidue IntraResidue->InterResidue Structure Final Structure Confirmation InterResidue->Structure G Key Inter-Residue Correlations for 3'-FL Linkage Fuc α-L-Fucose (Fuc) H-1 C-2 Gal β-D-Galactose (Gal) H-1 C-3 C-4 Fuc:h1_f->Gal:c3_g HMBC: Fuc(α1→3)Gal Fuc:h1_f->Gal:h1_g NOESY Glc α/β-D-Glucose (Glc) H-1 C-4 Gal:h1_g->Glc:c4_gl HMBC: Gal(β1→4)Glc Gal:h1_g->Glc:h1_gl NOESY

References

Application Notes and Protocols for the Use of 3'-Fucosyllactose in Bacterial Fermentation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a significant role in shaping the infant gut microbiota. Unlike digestible carbohydrates, 3'-FL resists host enzymes and reaches the colon intact, where it serves as a selective prebiotic substrate for specific beneficial bacteria.[1] Its unique structure, featuring a fucose sugar linked to lactose, restricts its utilization to microorganisms possessing the necessary enzymatic machinery. This selectivity makes 3'-FL a valuable tool for studying microbial metabolism, competitive interactions within microbial communities, and for the development of targeted prebiotics and microbiome-modulating therapeutics. These application notes provide detailed protocols for in vitro fermentation studies using 3'-FL as a substrate, methods for analyzing fermentation outcomes, and an overview of the key metabolic pathways involved.

Key Applications

  • Selective Growth of Probiotics: Investigating the ability of specific probiotic strains, particularly Bifidobacterium and Bacteroides species, to utilize 3'-FL as a sole carbon source.

  • Modulation of Gut Microbiota Composition: Assessing the impact of 3'-FL supplementation on the composition and diversity of complex microbial communities, such as those derived from fecal samples.

  • Metabolite Production Analysis: Quantifying the production of short-chain fatty acids (SCFAs) and other metabolites resulting from 3'-FL fermentation, which have important physiological effects on the host.

  • Gene Expression and Pathway Analysis: Studying the genetic and enzymatic pathways involved in 3'-FL uptake and metabolism by specific bacteria.

  • Competitive Fermentation Studies: Evaluating the competitive advantage of 3'-FL-utilizing bacteria in co-culture with non-utilizing strains.

Experimental Protocols

Protocol 1: Pure Culture Fermentation of this compound

This protocol details the methodology for assessing the growth of a specific bacterial strain on 3'-FL as the sole carbon source.

1. Materials:

  • Bacterial strain of interest (e.g., Bifidobacterium longum subsp. infantis)
  • This compound (high purity)
  • Modified de Man, Rogosa and Sharpe (mMRS) medium or other suitable basal medium (see recipe below)
  • Anaerobic chamber or GasPak™ system
  • Spectrophotometer or automated microbial growth analysis system (e.g., Bioscreen C)
  • Sterile culture tubes or microplates

Modified Basal Medium (mBasal) Recipe (per liter): [2]

Component Amount
Peptone 10 g
Yeast Extract 2 g
NaCl 5 g
Diammonium Citrate 2 g
MgSO₄·7H₂O 0.2 g
MnSO₄·H₂O 0.05 g
K₂HPO₄ 2 g
L-cysteine HCl 0.5 g

| Distilled Water | to 1 L |

Note: Autoclave the basal medium without the carbon source. Prepare a concentrated, filter-sterilized stock solution of 3'-FL (e.g., 20% w/v) and add it to the sterile medium to a final concentration of 1-2% (w/v) prior to inoculation.

2. Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in a non-selective rich medium (e.g., MRS with glucose) under anaerobic conditions at 37°C.
  • Harvest and Wash Cells: Centrifuge the overnight culture to pellet the cells. Wash the pellet twice with a sterile phosphate-buffered saline (PBS) or the carbon-free basal medium to remove residual carbon sources.
  • Inoculation: Resuspend the washed cell pellet in the carbon-free basal medium and adjust the optical density (OD600) to a standardized value (e.g., 1.0). Inoculate the mBasal medium containing 3'-FL with the prepared cell suspension to a final OD600 of 0.05.
  • Controls: Prepare the following controls:
  • Positive Control: mBasal medium with a readily fermentable sugar like glucose.
  • Negative Control: mBasal medium with no added carbon source.
  • Incubation: Incubate the cultures anaerobically at 37°C.
  • Growth Monitoring: Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours for 24-48 hours).
  • Sample Collection: At desired time points, collect aliquots of the culture for metabolite analysis (e.g., HPLC for SCFAs) and quantification of 3'-FL consumption.

Protocol 2: In Vitro Fecal Fermentation

This protocol is designed to study the effect of 3'-FL on a complex gut microbial community.

1. Materials:

  • Fresh fecal sample from a healthy donor
  • Phosphate-buffered saline (PBS) with a reducing agent (e.g., L-cysteine HCl)
  • Basal fermentation medium (e.g., mBasal from Protocol 1)
  • This compound
  • Anaerobic chamber
  • pH-controlled fermenters or serum bottles

2. Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (10% w/v) in anaerobic PBS. Filter the slurry through sterile cheesecloth to remove large particulate matter.
  • Inoculation: Add the fecal slurry to the basal medium containing 3'-FL (or a control substrate) to a final concentration of 1-5% (v/v).
  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours. If using pH-controlled fermenters, maintain the pH at a physiologically relevant level (e.g., 6.5-6.8).
  • Sampling: Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).
  • Sample Processing: For each sample, centrifuge to separate the bacterial pellet from the supernatant. Store the supernatant at -20°C for metabolite analysis. Store the bacterial pellet at -80°C for DNA extraction and microbiota analysis.

Protocol 3: Analysis of Fermentation Products by HPLC

This protocol outlines the quantification of 3'-FL and major SCFAs (acetate, propionate, butyrate).

1. Materials:

  • Fermentation supernatant
  • HPLC system with a Refractive Index (RI) detector
  • Appropriate HPLC column (e.g., Aminex HPX-87H for SCFAs, or a HILIC column for oligosaccharides)[3][4]
  • Standards for 3'-FL, acetate, propionate, and butyrate
  • Sulfuric acid (for mobile phase)
  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Thaw the fermentation supernatant samples.
  • Centrifuge the samples to pellet any remaining cells or debris.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • For SCFAs:
  • Column: Aminex HPX-87H
  • Mobile Phase: 5 mM H₂SO₄
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 50-60°C
  • For 3'-FL:
  • Column: HILIC column
  • Mobile Phase: Acetonitrile:water gradient
  • Flow Rate: ~1.0 mL/min
  • Column Temperature: 30-40°C
  • Detection: Refractive Index (RI)
  • Quantification: Create a standard curve for each analyte and calculate the concentrations in the samples based on peak area.

Protocol 4: Microbiota Composition Analysis by 16S rRNA Gene Sequencing

This protocol provides a workflow for analyzing changes in the bacterial community composition.

1. DNA Extraction:

  • Extract total genomic DNA from the bacterial pellets collected during the fecal fermentation using a commercially available kit (e.g., DNeasy PowerSoil Kit) according to the manufacturer's instructions.
  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometry (e.g., Qubit).

2. PCR Amplification of the 16S rRNA Gene:

  • Amplify a variable region of the 16S rRNA gene (e.g., V4 region) using universal primers with attached Illumina adapters.
  • Perform the PCR in triplicate for each sample to minimize PCR bias.
  • Pool the triplicates and run on an agarose gel to verify the amplification of the correct size product.

3. Library Preparation and Sequencing:

  • Purify the PCR products.
  • Perform a second PCR to attach dual indices and sequencing adapters.
  • Purify and quantify the final library.
  • Pool the libraries from all samples in equimolar concentrations.
  • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FASTQC to assess the quality of the raw sequencing reads.
  • Denoising/OTU Clustering: Process the quality-filtered reads using a pipeline such as DADA2 or QIIME2 to identify Amplicon Sequence Variants (ASVs) or cluster reads into Operational Taxonomic Units (OTUs).[1][5]
  • Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs by comparing their sequences against a reference database (e.g., SILVA, Greengenes).
  • Statistical Analysis: Perform alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) analyses to compare the microbial communities under different conditions. Identify differentially abundant taxa between the 3'-FL and control groups.

Data Presentation

Table 1: Growth of Selected Bacterial Strains on this compound

Bacterial StrainCarbon SourceMax OD600Growth Rate (µ)Reference
B. longum subsp. infantis Bi-263'-FL~1.2~0.35[2]
B. longum subsp. infantis ATCC 156973'-FL~1.0~0.25[2]
Bifidobacterium bifidum3'-FLGrowthN/A[2]
Bacteroides fragilis3'-FLGrowthN/A[2]
Lactobacillus rhamnosus GG3'-FLNo GrowthN/A[2]
Escherichia coli Nissle 19173'-FLNo GrowthN/A[2]

Table 2: Metabolite Production from this compound Fermentation by B. longum subsp. infantis

StrainSubstrateAcetate (mM)Lactate (mM)Formate (mM)Pyruvate (mM)Reference
Bi-263'-FL~45~15~20~5[4]
ATCC 156973'-FL~30~10~15~2[4]
Bi-26Lactose~50~40~30<1[4]
ATCC 15697Lactose~45~35~25<1[4]

Visualizations

Caption: Metabolic pathway of this compound in Bifidobacterium.

Fermentation_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Inoculum Prepare Inoculum (Pure Culture or Fecal Slurry) Incubation Anaerobic Incubation (37°C, 24-48h) Inoculum->Incubation Medium Prepare Basal Medium + 3'-FL (or Control) Medium->Incubation Sampling Collect Samples (0, 12, 24, 48h) Incubation->Sampling Supernatant Separate Supernatant Sampling->Supernatant Pellet Separate Bacterial Pellet Sampling->Pellet HPLC HPLC Analysis (SCFAs, 3'-FL) Supernatant->HPLC DNA_Extraction DNA Extraction Pellet->DNA_Extraction 16S_Sequencing 16S rRNA Sequencing DNA_Extraction->16S_Sequencing Bioinformatics Bioinformatic Analysis 16S_Sequencing->Bioinformatics

Caption: Experimental workflow for in vitro 3'-FL fermentation studies.

References

Troubleshooting & Optimization

troubleshooting peak tailing in 3'-Fucosyllactose HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3'-Fucosyllactose HPLC Analysis

Welcome to the technical support center for troubleshooting HPLC analysis of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common issues like peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2][3] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[4]

Q2: What are the most common causes of peak tailing in HPLC analysis?

A2: Peak tailing can stem from various factors related to the column, mobile phase, instrument, or the sample itself.[1][2][5] Common causes include:

  • Column-Related Issues: Secondary interactions with the stationary phase, column contamination, packing bed degradation (voids), or using an inappropriate column chemistry.[1][2][4]

  • Mobile Phase Issues: Incorrect pH, insufficient buffer strength, or an unsuitable mobile phase composition.[1][5]

  • Instrumental Problems: Excessive extra-column volume (dead volume) in tubing and connections, or a contaminated guard column.[5][6]

  • Sample-Related Issues: Column overloading due to high sample concentration or injection volume, or interference from the sample matrix.[1][2][5]

Q3: Why is peak tailing a common problem when analyzing polar compounds like this compound?

A3: this compound is a polar carbohydrate, and its analysis, often performed using Hydrophilic Interaction Chromatography (HILIC), is susceptible to peak tailing. In HILIC, polar analytes can have strong secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4][7][8] These interactions can lead to multiple retention mechanisms, a primary cause of peak tailing.[4] Additionally, issues like a mismatch between the injection solvent and the mobile phase can be more pronounced in HILIC, leading to peak distortion.[9][10]

Troubleshooting Guide: Peak Tailing in this compound Analysis

Problem: I am observing significant peak tailing for my this compound standard.

Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Checks & Low-Hanging Fruit
  • Is a guard column in use?

    • Yes: Replace the guard column. A contaminated or worn-out guard column is a frequent cause of peak shape problems and is a simple first step in troubleshooting.[6]

    • No: Proceed to the next step.

  • Are you seeing tailing for all peaks or just the this compound peak?

    • All peaks: This often points to a problem with the column inlet, such as a partially blocked frit or a void in the packing material, or an issue with the mobile phase.[11]

    • Only the this compound peak: This suggests a specific chemical interaction between the analyte and the stationary phase.

Step 2: Column & Stationary Phase Interactions
  • What type of column are you using?

    • For polar compounds like this compound, a HILIC column is a common choice.[12][13] If using a silica-based column, secondary interactions with acidic silanol groups are a primary cause of tailing for polar analytes.[4][7]

    • Action: Consider using a highly deactivated, end-capped column. End-capping chemically modifies the residual silanol groups, reducing their ability to cause secondary interactions.[1][7][8]

  • Could the column be contaminated or damaged?

    • Accumulation of sample matrix components on the column can lead to peak tailing. A void at the column inlet can also cause peak distortion.[4][6]

    • Action:

      • If a void is suspected, you can try reversing and washing the column (check manufacturer's instructions first).[4]

      • If contamination is likely, flush the column with a strong solvent.

      • If these steps do not resolve the issue, replacing the analytical column may be necessary.[4]

Step 3: Mobile Phase & Sample Diluent Optimization
  • Is the mobile phase pH appropriate?

    • While this compound is a neutral sugar, mobile phase pH can still influence the ionization state of the silica stationary phase. Operating at a lower pH (around 3-4) can suppress the ionization of silanol groups, minimizing secondary interactions.[4]

    • Action: If your column is stable at low pH, consider adjusting the mobile phase pH downwards.

  • Is the buffer concentration sufficient?

    • In HILIC, increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions and improve peak shape.[1][11][14]

    • Action: Try increasing the concentration of your buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase.

  • Is your sample diluent compatible with the mobile phase?

    • In HILIC, injecting a sample in a solvent that is much stronger (more aqueous) than the mobile phase can cause significant peak distortion.[9][10][14]

    • Action: Ideally, the sample should be dissolved in the initial mobile phase. If solubility is an issue, minimize the amount of water in the sample diluent.

Step 4: Injection & Loading
  • Could you be overloading the column?

    • Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak tailing.[1][5]

    • Action: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[1][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.

G start Peak Tailing Observed guard_column Is a guard column present? start->guard_column replace_guard Replace guard column guard_column->replace_guard Yes all_peaks_tail Are all peaks tailing? guard_column->all_peaks_tail No replace_guard->all_peaks_tail check_column_inlet Check for column void or blocked frit all_peaks_tail->check_column_inlet Yes specific_peak_tail Address secondary interactions all_peaks_tail->specific_peak_tail No mobile_phase_opt Optimize Mobile Phase (pH, Buffer Strength) check_column_inlet->mobile_phase_opt specific_peak_tail->mobile_phase_opt sample_diluent_opt Check Sample Diluent (Solvent Mismatch) mobile_phase_opt->sample_diluent_opt injection_opt Check for Overload (Dilute Sample/Reduce Volume) sample_diluent_opt->injection_opt end_capped_column Consider end-capped or different chemistry column injection_opt->end_capped_column resolve Problem Resolved end_capped_column->resolve

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Data Presentation

The following table summarizes the expected qualitative impact of various parameters on the peak tailing of this compound, based on common chromatographic principles.

ParameterChangeExpected Impact on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease (e.g., from 6.0 to 3.5)DecreaseSuppresses ionization of residual silanol groups, reducing secondary interactions.[4]
Buffer Concentration Increase (e.g., from 10 mM to 25 mM)DecreaseHigher buffer concentration can mask active sites on the stationary phase.[1][14]
Sample Concentration Decrease (e.g., by 50%)DecreaseAlleviates potential column overload.[1]
Injection Volume Decrease (e.g., from 10 µL to 2 µL)DecreaseReduces the risk of volume overload and solvent mismatch effects.[5][9]
Column Type Switch to End-Capped ColumnDecreaseEnd-capping deactivates residual silanols, a primary source of tailing.[1][7][8]

Experimental Protocol: HPLC Analysis of this compound

This section provides a typical experimental methodology for the analysis of this compound using HILIC with refractive index (RI) detection, a common setup for carbohydrate analysis.[12][13]

1. Objective: To quantify this compound in a sample matrix using HPLC-RI.

2. Materials & Equipment:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, column thermostat, and refractive index detector.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium Formate

    • Formic Acid

    • Ultrapure water

  • Sample Preparation: Syringe filters (0.22 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) Acetonitrile: 50 mM Ammonium Formate buffer, pH 4.5

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 5 µL

  • Run Time: 20 minutes

4. Standard & Sample Preparation:

  • Standard Stock Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 10 mL of 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the sample to an expected concentration within the calibration range using the mobile phase.

    • Vortex to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

References

Technical Support Center: Optimizing E. coli Fermentation for Enhanced 3'-Fucosyllactose Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the fermentative production of 3'-Fucosyllactose (3'-FL) using engineered Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No 3'-FL Production

Q: My engineered E. coli strain is not producing any 3'-FL, or the titer is significantly lower than expected. What are the potential causes and solutions?

A: Low or no 3'-FL production is a common issue that can stem from various factors, from the genetic construct to fermentation conditions. Here's a systematic approach to troubleshooting this problem:

  • Verify the Expression of Key Enzymes: The synthesis of 3'-FL in E. coli relies on the functional expression of several enzymes, primarily α-1,3-fucosyltransferase. Confirm the presence and activity of these enzymes using SDS-PAGE and Western blotting for protein expression, and enzymatic assays for activity. Inefficient translation initiation can be a bottleneck; consider optimizing the ribosome binding site (RBS) for the fucosyltransferase gene.

  • Check Precursor Availability: 3'-FL is synthesized from lactose and GDP-L-fucose. Ensure that both precursors are adequately supplied.

    • Lactose: Confirm that the media contains sufficient lactose and that your E. coli strain can efficiently transport it into the cell. Some engineered strains may require the co-expression of a lactose permease (LacY).

    • GDP-L-fucose: The intracellular pool of GDP-L-fucose is often a limiting factor. Metabolic engineering strategies to enhance its availability, such as overexpressing enzymes in the de novo synthesis pathway (e.g., ManB, ManC, Gmd, WcaG), are crucial.[1]

  • Codon Optimization: If the genes for the synthesis pathway are from a heterologous source, ensure they have been codon-optimized for expression in E. coli to prevent issues with translation efficiency.[2]

  • Plasmid Stability and Copy Number: If using a plasmid-based expression system, verify plasmid stability and copy number. Plasmid loss can lead to a significant decrease in the producing cell population. Consider chromosomal integration of the expression cassettes for a more stable production system.[1]

  • Toxicity of Intermediates or Product: High concentrations of intermediate metabolites or 3'-FL itself could be toxic to the cells, inhibiting growth and production. Monitor cell viability and consider strategies to export the product or use a two-phase fermentation system.

2. Poor Cell Growth and Biomass Accumulation

Q: My E. coli culture is growing slowly or not reaching a high cell density, which is impacting the overall 3'-FL yield. What should I investigate?

A: Achieving high cell density is critical for maximizing volumetric productivity.[3][4] Poor growth can be attributed to several factors:

  • Suboptimal Fermentation Conditions:

    • pH: Maintain the pH of the culture within the optimal range for E. coli growth, typically between 6.8 and 7.2.[5] This is often controlled by the automated addition of a base like ammonium hydroxide.[5]

    • Temperature: The optimal temperature for E. coli growth is around 37°C. However, a lower temperature (e.g., 30°C) after induction can sometimes improve the solubility and activity of expressed enzymes, though it may slow down the growth rate.[6]

    • Dissolved Oxygen (DO): Inadequate oxygen supply is a common limiting factor in high-density fermentations. Maintain DO levels above 20-30% saturation through controlled agitation and aeration.[5] An exponential feeding strategy can also help manage oxygen demand.[7]

  • Media Composition: Ensure the fermentation medium is not lacking essential nutrients. A well-defined mineral medium with a carbon source, nitrogen source, salts, and trace elements is necessary.[8] For high-density cultures, a fed-batch strategy is typically required to avoid substrate inhibition and nutrient depletion.[3][8]

  • Metabolic Burden: The overexpression of multiple heterologous genes can impose a significant metabolic burden on the host cells, diverting resources from essential cellular processes and slowing growth.[6] Strategies to mitigate this include using promoters of varying strengths to balance enzyme expression levels or employing dynamic control systems that separate the growth phase from the production phase.

  • Bacteriophage Contamination: Phage contamination can lead to rapid cell lysis and fermentation failure.[9] Strict aseptic techniques are paramount. If phage contamination is suspected, a thorough cleaning and sterilization of the fermenter and associated equipment is necessary. Developing phage-resistant host strains can be a long-term solution.[9]

3. Formation of Byproducts

Q: I am observing the formation of significant amounts of byproducts, such as acetate, which seem to be inhibiting cell growth and 3'-FL production. How can I address this?

A: Acetate accumulation is a common problem in high-density E. coli fermentations, particularly under conditions of excess glucose. Acetate can inhibit cell growth and protein expression.

  • Control Glucose Concentration: The primary strategy to reduce acetate formation is to maintain a low concentration of glucose in the culture medium through a controlled feeding strategy (fed-batch).[5] An exponential feed that matches the culture's consumption rate is often effective.

  • Dissolved Oxygen Control: Low oxygen levels can also lead to mixed-acid fermentation and acetate production. Ensure adequate oxygen supply throughout the fermentation.

  • Strain Engineering: Inactivating genes involved in acetate production pathways (e.g., pta-ackA, poxB) can significantly reduce acetate accumulation.[1]

  • Media Optimization: Supplementing the medium with certain amino acids or using a different carbon source in combination with glucose can sometimes alleviate acetate production.

4. Issues with Product Purity

Q: My final product contains other fucosylated oligosaccharides besides 3'-FL. How can I improve the specificity of the reaction?

A: The presence of other fucosylated human milk oligosaccharides (HMOs), such as 2'-Fucosyllactose (2'-FL), indicates a lack of specificity in the fucosyltransferase enzyme or the presence of endogenous E. coli enzymes that can catalyze similar reactions.

  • Enzyme Selection: The choice of α-1,3-fucosyltransferase is critical. Different fucosyltransferases have different substrate specificities. Screening various fucosyltransferases from different organisms can help identify one with high specificity for producing 3'-FL. For instance, α-1,3-fucosyltransferases from Helicobacter pylori and Bacteroides gallinaceum have been successfully used.[10][11]

  • Host Strain Selection: Using a host strain with a clean genetic background, where genes for competing pathways or non-specific glycosyltransferases have been deleted, can improve product purity.

  • Process Optimization: Fermentation conditions can sometimes influence enzyme activity and specificity. Experiment with different temperatures and pH values during the production phase.

Data Presentation

Table 1: Comparison of Engineered E. coli Strains for 3'-FL Production

StrainKey Genetic ModificationsFermentation Scale3'-FL Titer (g/L)Yield (mol/mol lactose)Reference
Engineered BL21(DE3)Overexpression of H. pylori futA (α-1,3-fucosyltransferase) and redox regeneration pathwaysShake Flask12.43Not Reported[10]
Engineered EM47Multi-level metabolic engineering including RBS screening and fusion peptides3-L Bioreactor40.680.67[12]
Engineered E26Combinatorial engineering with synthetic multi-enzyme complexes3-L Fermenter10.8Not Reported[11]
Engineered B2P5F (plasmid-free)Chromosomal integration of fut3Bc and strengthening of GDP-L-fucose pathway5-L Bioreactor28.130.95[1]

Experimental Protocols

1. Protocol for High-Density Fed-Batch Fermentation of Engineered E. coli

This protocol is a general guideline and may require optimization for specific strains and bioreactors.

a. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours.

  • Use this starter culture to inoculate a larger volume of defined mineral medium (e.g., M9 minimal medium supplemented with glucose, casamino acids, and trace metals) in a shake flask.[12]

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 6-8.[3]

b. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a defined mineral medium. A typical medium contains a phosphate buffer, a nitrogen source (e.g., ammonium sulfate), a carbon source (e.g., 10-20 g/L glucose), magnesium sulfate, and a trace metal solution.[5][7][8]

  • Sterilize the bioreactor and medium.

  • Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.1-0.25.[7]

  • Set the initial fermentation parameters: Temperature at 37°C, pH controlled at 7.0 with the addition of NH4OH, and dissolved oxygen (DO) maintained above 30% by adjusting agitation and airflow.[5]

  • Run the batch phase until the initial carbon source is depleted, which is often indicated by a sharp increase in DO.[3]

c. Fed-Batch Phase:

  • Initiate the feeding of a highly concentrated glucose solution (e.g., 50-60% w/v) using a pre-defined exponential feeding profile to maintain a specific growth rate (e.g., µ = 0.15 h⁻¹).[7]

  • When the culture reaches a desired cell density (e.g., OD600 of 10-20), induce the expression of the 3'-FL synthesis pathway genes by adding an inducer like IPTG (if using an inducible promoter) and lactose as a substrate.[11]

  • Optionally, reduce the temperature to 30°C post-induction to enhance protein solubility and 3'-FL production.

  • Continue the fed-batch fermentation, monitoring cell growth (OD600), glucose concentration, and 3'-FL production.

2. Protocol for Quantification of 3'-FL in Fermentation Broth

This protocol utilizes High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection, a common method for quantifying non-chromophoric sugars like 3'-FL.[13][14]

a. Sample Preparation:

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.[8]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • Dilute the filtered supernatant with ultrapure water to a concentration within the linear range of the standard curve.

b. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Standard Curve: Prepare a series of 3'-FL standards of known concentrations in the same matrix as the diluted samples (e.g., fresh fermentation medium) to generate a standard curve.

  • Quantification: Identify the 3'-FL peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_preculture Pre-culture Preparation cluster_fermentation Fed-Batch Fermentation cluster_analysis Analysis p1 Inoculate single colony into LB broth p2 Incubate at 37°C with shaking p1->p2 p3 Inoculate larger volume of defined medium p2->p3 p4 Incubate until OD600 reaches 6-8 p3->p4 f2 Inoculation p4->f2 Inoculum f1 Bioreactor setup and sterilization f3 Batch phase until glucose depletion f2->f3 f4 Initiate exponential fed-batch f3->f4 f5 Induction with IPTG and addition of Lactose f4->f5 f6 Production phase f5->f6 a1 Sample collection f6->a1 Fermentation broth a2 Centrifugation and filtration a1->a2 a3 HPLC-RI analysis a2->a3 a4 Quantification of 3'-FL a3->a4

Caption: Experimental workflow for 3'-FL production.

Troubleshooting_Logic cluster_expression Enzyme Expression cluster_precursors Precursor Supply cluster_fermentation Fermentation Conditions start Low or No 3'-FL Yield e1 Verify enzyme expression (SDS-PAGE, Western Blot) start->e1 p1 Ensure sufficient lactose in media start->p1 f1 Optimize pH, Temperature, and Dissolved Oxygen start->f1 e2 Check enzyme activity (Enzymatic assay) e1->e2 e3 Optimize codon usage and RBS e2->e3 p2 Enhance GDP-L-fucose pathway p1->p2 f2 Check for nutrient limitation in media f1->f2 f3 Address metabolic burden f2->f3

Caption: Troubleshooting logic for low 3'-FL yield.

Caption: Simplified metabolic pathway for 3'-FL synthesis.

References

Technical Support Center: Optimizing 3'-Fucosyllactose and 2'-Fucosyllactose Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of 3'-Fucosyllactose (3'-FL) and 2'-Fucosyllactose (2'-FL).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of 3'-FL and 2'-FL, offering potential causes and solutions in a question-and-answer format.

Question: Why are my 2'-FL and 3'-FL peaks co-eluting or showing poor resolution?

Answer: Co-elution of these isomers is a frequent challenge due to their structural similarity. Several factors can contribute to poor resolution. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical in Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for this separation.

    • Increase Acetonitrile Content: Gradually increase the percentage of acetonitrile in the mobile phase. This will increase the retention of these polar analytes and can improve separation. For example, adjusting the acetonitrile/water/triethylamine ratio from 780/220/10 (v/v/v) to 785/215/10 (v/v/v) has been shown to improve resolution.[1]

    • Mobile Phase Additives: The choice and concentration of additives can significantly impact selectivity.

      • Triethylamine (TEA): TEA is often used to reduce peak tailing by masking active silanol groups on the stationary phase. Experiment with TEA concentrations, as decreasing it from 10 mL to 5 mL has been observed to increase signal intensity.[1]

      • Formic Acid: In LC-MS applications, formic acid is a common mobile phase additive. However, its concentration can affect ionization and retention. If using a Porous Graphitized Carbon (PGC) column, a mobile phase of water and acetonitrile, both with 0.1% formic acid, has been used to successfully separate 2'-FL and 3'-FL.[2]

  • Adjust Column Temperature: Temperature can influence selectivity. While a higher temperature may decrease viscosity and improve efficiency, it can also alter the interactions between the analytes and the stationary phase. For the separation of 2'-FL and 3'-FL, a temperature of 40°C was chosen as a compromise between resolution and column lifetime, although 50°C provided slightly better resolution.[1]

  • Select an Appropriate Column:

    • HILIC Columns: Amide-based HILIC columns are frequently used for the separation of fucosyllactose isomers.

    • Porous Graphitized Carbon (PGC) Columns: PGC columns offer a different selectivity based on the planar structure of the analytes and can provide excellent resolution for isomers. A PGC column has been shown to completely separate 2'-FL and 3'-FL.[2]

  • Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, this will also increase the run time.[1]

Question: Why are my peaks tailing or showing asymmetry?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol Interactions: Active silanol groups on silica-based columns can interact with the hydroxyl groups of the fucosyllactose isomers, causing tailing.

    • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive like triethylamine (TEA) in your mobile phase can help to mask these silanol groups and improve peak shape.

  • Insufficient Buffer Concentration: In HILIC, an inadequate buffer concentration can lead to increased secondary interactions and peak tailing. Consider increasing the buffer concentration to improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. If you suspect contamination, try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[1]

Question: Why are my retention times drifting?

Answer: Retention time instability can be a significant issue in HILIC methods.

  • Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections. A recommended equilibration is at least 10-20 column volumes.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, small changes in pH can lead to significant shifts in retention time. Ensure your mobile phase is adequately buffered.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time to drift. Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating 2'-FL and 3'-FL?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most commonly used and effective technique for separating these polar isomers. Porous Graphitized Carbon (PGC) chromatography is another excellent option that provides a different selectivity and can achieve baseline separation.[2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is also a sensitive method for isomer separation, but it requires dedicated equipment due to the highly basic mobile phase.[1]

Q2: What detection methods are suitable for 2'-FL and 3'-FL analysis?

A2: Several detection methods can be used, depending on the required sensitivity and available instrumentation:

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific method for the quantification of 2'-FL and 3'-FL, especially in complex matrices like human milk or infant formula.[2]

  • Fluorescence Detection (FLD): After derivatization with a fluorescent tag (e.g., 2-aminobenzamide), FLD offers high sensitivity and is a robust method for quantification.

  • Refractive Index (RI) Detection: RI detection is a universal method that can be used for underivatized fucosyllactose. However, it is less sensitive than MS or FLD and is not compatible with gradient elution.[1]

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity:

  • Optimize MS Parameters: If using LC-MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) and use Multiple Reaction Monitoring (MRM) for quantification.

  • Use a Sensitive Detector: FLD after derivatization is generally more sensitive than RI detection.[1]

  • Improve Sample Preparation: A clean sample will result in a better signal-to-noise ratio. Use solid-phase extraction (SPE) to remove interfering substances.

  • Mobile Phase Composition: As mentioned earlier, decreasing the triethylamine concentration in the mobile phase can lead to a higher signal intensity.[1]

Quantitative Data Summary

ParameterHILIC-RI Method[1]PGC-LC-MS/MS Method[2]
**Linearity (R²) **> 0.9995Not explicitly stated, but a linear range is provided
Linear Range 0.2 to 12 mg/mL0.05–10 mg/L
Recovery (2'-FL) 88% to 105%Not specified
Recovery (3'-FL) 94% to 112%Not specified
LOD (2'-FL) 0.1 mg/mL (whole milk)Not specified
LOD (3'-FL) 0.2 mg/mL (whole milk)Not specified
LOQ (2'-FL) 0.4 mg/mL (whole milk)Not specified
LOQ (3'-FL) 0.7 mg/mL (whole milk)Not specified

Experimental Protocols

Protocol 1: HILIC with Refractive Index (RI) Detection[1]

This protocol is suitable for the quantification of 2'-FL and 3'-FL in food matrices.

1. Sample Preparation (e.g., for infant formula):

  • Weigh 1 g of powdered infant formula into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex until fully dispersed.
  • Add 30 mL of ethanol, vortex, and incubate at 4°C for 30 minutes to precipitate proteins and fats.
  • Centrifuge at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile/Water/Triethylamine (785/215/5, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.
  • Detector: Refractive Index (RI) Detector.

Protocol 2: Porous Graphitized Carbon (PGC) with Mass Spectrometry (MS) Detection[2]

This protocol is highly selective for the separation of 2'-FL and 3'-FL.

1. Sample Preparation (e.g., for maternal milk):

  • Thaw frozen milk samples at 4°C.
  • Centrifuge at 13,000 rpm for 30 minutes at 4°C to remove fat.
  • Collect the skimmed milk and dilute it 1:100 with deionized water.
  • Filter the diluted sample through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (2.1 x 100 mm, 3 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Gradient:
  • 0–1 min, 3% B
  • 1–15 min, 4%–15% B
  • 15–20 min, 15%–40% B
  • 20–22 min, 40%–90% B
  • 22–27 min, 90% B
  • 27.5–40 min, 3% B
  • Detector: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_detection Detection & Analysis Sample Sample (e.g., Milk, Infant Formula) Precipitation Protein & Fat Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC/UPLC Injection Filtration->Injection Column Chromatographic Column (HILIC or PGC) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Detection Detector (MS, FLD, RI) Elution->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of 2'-FL and 3'-FL Data->Quantification Troubleshooting_Logic Start Poor Resolution or Peak Shape Issue Q1 Are peaks co-eluting? Start->Q1 A1_1 Optimize Mobile Phase: - Adjust % Acetonitrile - Modify Additive Conc. Q1->A1_1 Yes Q2 Are peaks tailing? Q1->Q2 No A1_2 Adjust Column Temperature A1_1->A1_2 A1_3 Try a Different Column (e.g., PGC) A1_2->A1_3 End Resolution/Peak Shape Improved A1_3->End A2_1 Add/Optimize TEA Conc. Q2->A2_1 Yes Q3 Is retention time drifting? Q2->Q3 No A2_2 Increase Buffer Conc. A2_1->A2_2 A2_3 Reduce Sample Load A2_2->A2_3 A2_3->End A3_1 Increase Column Equilibration Time Q3->A3_1 Yes Q3->End No A3_2 Ensure Stable Column Temperature A3_1->A3_2 A3_2->End

References

addressing matrix effects in 3'-Fucosyllactose quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3'-Fucosyllactose (3'-FL) in complex biological matrices such as human milk, plasma, and infant formula.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical workflow for 3'-FL quantification.

Problem 1: Poor Peak Shape or Peak Splitting in Liquid Chromatography (LC)

  • Question: My 3'-FL peak is showing fronting, tailing, or splitting in my LC-MS or HPAEC-PAD analysis. What are the common causes and solutions?

  • Answer: Poor peak shape can compromise the accuracy and precision of quantification. The potential causes depend on the chromatography type.

    • Incompatible Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

      • Solution: Reconstitute the final sample extract in the initial mobile phase or a solvent of similar or weaker elution strength.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can lead to peak splitting.

      • Solution: Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If the column is degraded, it will need to be replaced.

    • Co-elution with Isomers (Specifically for 3'-FL): 3'-FL and its isomer 2'-Fucosyllactose (2'-FL) have the same mass. If they are not chromatographically separated, they can appear as a single broad peak or two poorly resolved peaks, leading to inaccurate quantification.

      • Solution: Utilize a column with high selectivity for oligosaccharide isomers, such as a porous graphitized carbon (PGC) column, which is effective at separating 3'-FL and 2'-FL.[1] Optimize the mobile phase gradient to maximize the resolution between the two isomers.

Problem 2: High Signal Variability or Poor Reproducibility

  • Question: I am seeing significant variation in my 3'-FL signal between replicate injections of the same sample. What could be the cause?

  • Answer: High variability can stem from several sources, from sample preparation to instrument performance.

    • Inconsistent Sample Preparation: Variability in extraction efficiency or incomplete removal of matrix components can lead to inconsistent results.

      • Solution: Ensure all sample preparation steps, such as vortexing, incubation times, and solvent additions, are performed consistently for all samples and standards. Use of an automated liquid handler can improve precision.

    • Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent sample injection volumes, or instability in the mass spectrometer's ion source can cause signal variation.

      • Solution: Perform regular system maintenance and calibration. Check for leaks in the LC system and ensure the autosampler is functioning correctly.

    • Matrix Effects: Inconsistent ion suppression or enhancement between samples can lead to high variability.

      • Solution: Employ a robust sample cleanup method to remove as much of the matrix as possible. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with 3'-FL is highly recommended to compensate for signal variability.

Problem 3: Low or No Signal for 3'-FL

  • Question: I am not detecting a signal for 3'-FL, or the signal is much lower than expected. What should I check?

  • Answer: A lack of signal can be due to issues with the sample itself, the preparation method, or the analytical instrument.

    • Low Analyte Concentration: The concentration of 3'-FL in the sample may be below the limit of detection (LOD) of the method.

      • Solution: Concentrate the sample during the preparation step (e.g., by evaporating the solvent and reconstituting in a smaller volume).

    • Poor Recovery During Sample Preparation: The analyte may be lost during the extraction or cleanup steps.

      • Solution: Evaluate the recovery of your sample preparation method by spiking a known amount of 3'-FL into a blank matrix and measuring the amount recovered. If recovery is low, optimize the extraction solvents and/or the SPE procedure.

    • Severe Ion Suppression (LC-MS): Components of the sample matrix co-eluting with 3'-FL can severely suppress its ionization, leading to a very low or no signal.

      • Solution: Improve the sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate 3'-FL from the suppression zone. A post-column infusion experiment can help identify regions of ion suppression.

    • Instrument/Method Issues: Incorrect instrument settings (e.g., wrong MRM transitions in MS), expired reagents, or a problem with the detector can all lead to a lack of signal.

      • Solution: Verify all instrument parameters, prepare fresh mobile phases and reagents, and run a system suitability test with a known standard to ensure the instrument is performing correctly.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 3'-FL quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which lead to inaccurate quantification. In the analysis of 3'-FL from biological samples like plasma or milk, common sources of matrix effects include phospholipids, salts, and other endogenous small molecules.[2] These interfering components can compete with 3'-FL for ionization in the MS source, resulting in a lower-than-actual measured concentration (ion suppression), which is the more common issue.

Q2: What are the most common strategies to reduce or compensate for matrix effects?

A2: There are three main approaches to addressing matrix effects:

  • Advanced Sample Preparation: The goal is to remove interfering components from the sample before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Modifying the LC method to chromatographically separate the analyte of interest from the interfering matrix components.

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most common strategies are the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), Matrix-Matched Calibration, and the Standard Addition Method.

Q3: How do different sample preparation techniques compare in their ability to reduce matrix effects?

A3: The effectiveness of a sample preparation technique depends on the analyte and the complexity of the matrix. A qualitative comparison for plasma samples is summarized below. Mixed-mode SPE is often the most effective at removing a wide range of interferences.[2]

Technique Principle Effectiveness in Reducing Matrix Effects (General) Pros Cons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Least effective; often results in significant matrix effects due to co-extracted phospholipids and other small molecules.[2]Simple, fast, and inexpensive.Does not effectively remove many interfering components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide clean extracts, but effectiveness depends on the choice of solvent and the polarity of the analyte.Can be very effective at removing certain classes of interferences.Recovery of polar analytes like 3'-FL can be low and variable; can be labor-intensive.[2]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Generally more effective than PPT and LLE. Mixed-mode SPE (combining reversed-phase and ion-exchange) is highly effective at producing very clean extracts.[2]High selectivity, high recovery, and can concentrate the analyte.More complex and costly than PPT or LLE.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation and phospholipid removal in a single device.Highly effective at specifically removing phospholipids, a major source of ion suppression in plasma.Simplified workflow, excellent removal of phospholipids.Higher cost than simple PPT.

Q4: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS), Matrix-Matched Calibration, or the Standard Addition Method?

A4: The choice of calibration strategy depends on the availability of reagents and the nature of the study.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects in LC-MS. A SIL-IS (e.g., ¹³C-labeled 3'-FL) is chemically identical to the analyte and will behave identically during sample preparation and ionization. Any suppression or enhancement affecting the analyte will also affect the SIL-IS to the same degree, allowing for accurate correction. Use this method whenever a suitable SIL-IS is available.

  • Matrix-Matched Calibration: In this method, calibration standards are prepared in a blank matrix that is identical to the study samples (e.g., 3'-FL-free human milk). This ensures that the standards experience the same matrix effects as the unknown samples. Use this method when a representative blank matrix is available and the matrix effect is consistent across different sources of the matrix.

  • Standard Addition Method: This method is used when a suitable blank matrix is not available. Each individual sample is split into several aliquots, and increasing known amounts of a 3'-FL standard are added to each aliquot (except one). The concentration in the original sample is determined by extrapolating a calibration curve back to the x-axis. Use this method for complex or variable matrices where a consistent blank matrix cannot be obtained. It is very accurate but requires more sample volume and is more labor-intensive.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 3'-FL from Human Milk

This protocol is a general guideline and should be optimized for your specific application. It assumes the use of a mixed-mode SPE cartridge designed for polar analytes.

  • Sample Pre-treatment:

    • Thaw human milk samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge 500 µL of milk at 10,000 x g for 15 minutes at 4°C to remove lipids and proteins.

    • Carefully collect 200 µL of the aqueous layer (skim milk).

    • Add 200 µL of 4% phosphoric acid to further precipitate proteins. Vortex and centrifuge again.

    • Collect the supernatant for SPE.

  • SPE Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

    • Loading: Load the pre-treated supernatant onto the SPE cartridge.

    • Washing: Pass 1 mL of 5% methanol in water to wash away salts and other polar interferences.

    • Elution: Elute the 3'-FL with 1 mL of 50% acetonitrile in water.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Standard Addition Method for 3'-FL Quantification in Plasma

This protocol is for a single sample. Repeat for each unknown sample.

  • Sample Preparation:

    • Prepare a stock solution of 3'-FL (e.g., 10 µg/mL) in a suitable solvent (e.g., water).

    • Create a series of working standard solutions from the stock.

    • Aliquot 100 µL of the plasma sample into five separate microcentrifuge tubes.

  • Spiking:

    • Tube 1 (Blank): Add 10 µL of solvent (no standard).

    • Tube 2 (Spike 1): Add 10 µL of the first working standard.

    • Tube 3 (Spike 2): Add 10 µL of the second working standard.

    • Tube 4 (Spike 3): Add 10 µL of the third working standard.

    • Tube 5 (Spike 4): Add 10 µL of the fourth working standard.

    • Vortex all tubes.

  • Extraction:

    • Perform a protein precipitation by adding 440 µL of cold acetonitrile to each tube (a 4:1 ratio to the spiked plasma volume).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to new tubes for analysis or further cleanup if necessary.

  • Data Analysis:

    • Analyze each of the five extracts by LC-MS.

    • Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression. The absolute value of the x-intercept of the regression line represents the endogenous concentration of 3'-FL in the original plasma sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Sample (e.g., Human Milk) pretreat Pre-treatment (e.g., Centrifugation, Protein Precipitation) sample->pretreat cleanup Cleanup / Extraction (e.g., SPE, LLE) pretreat->cleanup lc LC Separation (e.g., HILIC, PGC) cleanup->lc Clean Extract ms Detection (e.g., MS/MS, PAD) lc->ms quant Quantification (against calibration curve) ms->quant Peak Area Data result Final Concentration quant->result

Caption: General experimental workflow for 3'-FL quantification.

matrix_effect_logic cluster_source In the Ion Source cluster_process Ionization Process cluster_outcome Result analyte 3'-FL Molecules droplet ESI Droplet analyte->droplet competition Competition for Charge and Surface Access analyte->competition matrix Matrix Components (Phospholipids, Salts) matrix->droplet matrix->competition Interferes with evaporation Solvent Evaporation droplet->evaporation evaporation->competition suppression Ion Suppression (Reduced 3'-FL Signal) competition->suppression More Common enhancement Ion Enhancement (Increased 3'-FL Signal) competition->enhancement Less Common

Caption: Mechanism of matrix effects in ESI-MS.

calibration_strategies start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for 3'-FL available? use_is Use SIL-IS Method start->use_is Yes no_is Is a representative blank matrix available and consistent? start->no_is No use_mm Use Matrix-Matched Calibration no_is->use_mm Yes use_sa Use Standard Addition Method no_is->use_sa No

Caption: Decision tree for selecting a calibration strategy.

References

strategies to increase the activity of fucosyltransferases for 3'-FL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3'-fucosyllactose (3'-FL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in 3'-FL production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 3'-FL synthesis experiments.

Issue 1: Low or No 3'-FL Production

Q1: I am not observing any 3'-FL production in my whole-cell biocatalysis system. What are the potential causes and how can I troubleshoot this?

A1: Low or no 3'-FL production can stem from several factors, ranging from issues with the expression of your fucosyltransferase to problems with precursor availability. Here is a step-by-step guide to diagnose the problem:

  • Verify Fucosyltransferase Expression:

    • Problem: The α-1,3-fucosyltransferase may not be expressing properly.

    • Troubleshooting:

      • Analyze total and soluble protein fractions from your E. coli culture using SDS-PAGE. Look for a band corresponding to the molecular weight of your fucosyltransferase in the induced sample compared to a non-induced control.

      • If there is no visible band, this could indicate a problem with your expression vector, such as an incorrect sequence or frameshift mutation. Verify your construct by sequencing.

      • If the protein is present in the total cell lysate but absent in the soluble fraction, it is likely forming insoluble inclusion bodies (see Issue 2).

  • Confirm Fucosyltransferase Activity:

    • Problem: The expressed fucosyltransferase may be inactive.

    • Troubleshooting:

      • Perform an in vitro fucosyltransferase activity assay using a cell lysate or purified enzyme. A detailed protocol is provided in the "Experimental Protocols" section.

  • Check Precursor Availability:

    • Problem: Insufficient intracellular pools of the donor substrate GDP-L-fucose or the acceptor substrate lactose can limit 3'-FL synthesis.

    • Troubleshooting:

      • GDP-L-fucose: The de novo synthesis of GDP-L-fucose is a multi-step enzymatic pathway. Ensure that all the necessary genes for this pathway are present and expressed in your engineered strain. Overexpression of enzymes in the GDP-L-fucose synthesis pathway, particularly those involved in GTP synthesis, can enhance precursor availability.

      • Lactose: Ensure that lactose is being efficiently transported into the cells. Overexpression of lactose permease (LacY) can improve lactose uptake. Additionally, consider using an E. coli strain with a modified β-galactosidase (lacZ) to prevent lactose degradation.[1][2]

  • Optimize Host Strain and Culture Conditions:

    • Problem: The chosen E. coli strain or the culture conditions may not be optimal for 3'-FL production.

    • Troubleshooting:

      • Different E. coli strains have varying capacities for recombinant protein expression and metabolic pathway engineering. Strains like BL21(DE3) are commonly used due to reduced protease activity.[3][4] Consider testing different host strains.

      • Optimize fermentation conditions such as temperature, pH, and inducer concentration. Lowering the induction temperature (e.g., to 18-25°C) can sometimes improve the soluble expression of fucosyltransferases.[5]

Issue 2: Fucosyltransferase is Expressed as Insoluble Inclusion Bodies

Q2: My SDS-PAGE analysis shows a strong band for my fucosyltransferase in the total cell lysate, but it's absent in the soluble fraction. How can I improve the solubility of my enzyme?

A2: The formation of insoluble inclusion bodies is a common challenge when overexpressing recombinant proteins in E. coli. Here are several strategies to enhance the solubility of your fucosyltransferase:

  • Lower Expression Temperature:

    • Strategy: Reducing the culture temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[5][6]

    • Implementation: Grow the culture at 37°C to the desired optical density, then reduce the temperature before adding the inducer.

  • Reduce Inducer Concentration:

    • Strategy: A lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, leading to a slower rate of protein production and potentially better folding.[6]

    • Implementation: Titrate the IPTG concentration (e.g., from 0.1 mM to 1 mM) to find the optimal level that balances expression and solubility.

  • Utilize a Different Expression Vector or Promoter:

    • Strategy: Use a vector with a weaker promoter or a more tightly regulated promoter to achieve a more controlled level of protein expression.

    • Implementation: If you are using a strong T7 promoter, consider switching to a system with tunable expression, such as the pBAD system.

  • Co-express with Chaperones:

    • Strategy: Molecular chaperones can assist in the proper folding of newly synthesized proteins.

    • Implementation: Co-transform your E. coli with a second plasmid that expresses a chaperone set (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

  • Fuse with a Solubility-Enhancing Tag:

    • Strategy: Fusing your fucosyltransferase with a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), can improve its solubility.[7]

    • Implementation: Clone your fucosyltransferase gene into an expression vector that includes an N-terminal or C-terminal solubility tag.

  • Protein Engineering of the Fucosyltransferase:

    • Strategy: In some cases, the inherent properties of the fucosyltransferase contribute to its insolubility. Site-directed mutagenesis or truncation of certain domains can improve solubility. For example, the removal of the C-terminal membrane-anchoring region of some α-1,3-fucosyltransferases has been shown to improve soluble expression.

Frequently Asked Questions (FAQs)

Q: Which E. coli strain is best for producing 3'-FL?

A: The optimal E. coli strain can depend on the specific fucosyltransferase being expressed and the overall metabolic engineering strategy. However, some strains are generally preferred for recombinant protein production and have been successfully used for 3'-FL synthesis:

  • BL21(DE3): This is a widely used strain for protein expression because it lacks the Lon and OmpT proteases, which can degrade recombinant proteins.[3][4]

  • Rosetta(DE3): This strain is a derivative of BL21(DE3) that contains a plasmid carrying genes for tRNAs that are rare in E. coli but common in eukaryotes. This can be beneficial when expressing fucosyltransferases from eukaryotic sources.[3]

  • C41(DE3) and C43(DE3): These strains are useful for expressing proteins that are toxic to the host cell, as they allow for more controlled expression.[3]

It is often recommended to test a few different strains to determine the best one for your specific fucosyltransferase.

Q: How can I increase the intracellular supply of the precursor GDP-L-fucose?

A: Enhancing the pool of GDP-L-fucose is a critical strategy for improving 3'-FL yields. This can be achieved through several metabolic engineering approaches:

  • Overexpression of the De Novo Pathway Genes: The de novo pathway for GDP-L-fucose synthesis from fructose-6-phosphate involves several enzymes. Overexpressing the genes encoding these enzymes, such as manB, manC, gmd, and wcaG in E. coli, can boost GDP-L-fucose production.[2]

  • Enhancing GTP Supply: Guanosine triphosphate (GTP) is a key precursor for GDP-L-fucose. Overexpressing enzymes in the GTP biosynthesis pathway can increase the availability of this essential substrate.[1]

  • Increasing NADPH Availability: The synthesis of GDP-L-fucose requires NADPH as a cofactor. Overexpressing enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase, can enhance the production of GDP-L-fucose.

Q: What are the optimal reaction conditions for in vitro 3'-FL synthesis?

A: The optimal in vitro reaction conditions can vary depending on the specific fucosyltransferase being used. However, some general guidelines can be followed. For example, a fucosyltransferase from Helicobacter pylori has shown optimal activity at a pH of 6.5 and a temperature of 37°C, with a requirement for Mn2+ ions.[8] It is always best to empirically determine the optimal pH, temperature, and metal ion requirements for your specific enzyme.

Data Presentation

Table 1: Comparison of 3'-FL Production in Engineered E. coli Strains
E. coli StrainKey Genetic Modifications3'-FL Titer (g/L)Reference
BL21(DE3)Overexpression of FutA from H. pylori and GDP-L-fucose pathway11.5(Choi et al., 2019)
BL21(DE3)Overexpression of FutM2 and optimization of transporters52.1(Combinatorial Optimization Strategies for 3-Fucosyllactose Hyperproduction in Escherichia coli, 2024)[9]
BL21(DE3)Overexpression of mFutA and L-fucokinase/GDP-L-fucose pyrophosphorylase4.6(Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli..., 2019)[1]
Table 2: Reported Optimal In Vitro Reaction Conditions for Fucosyltransferases
Fucosyltransferase SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Helicobacter pylori (α-1,4-FucT)6.537Mn2+(Biochemical characterization of Helicobacter pylori α-1,4 fucosyltransferase..., 2009)[8]
Helicobacter pylori (HpfutC, α-1,2-FucT mutant)Not specified40Mn2+ (facilitates reaction)(Semi-rationally designed site-saturation mutation of Helicobacter pylori α-1,2-fucosyltransferase..., 2024)[10]

Experimental Protocols

Protocol 1: General Fucosyltransferase Activity Assay (Colorimetric)

This protocol is adapted from general colorimetric assays for glycosyltransferases and can be used to determine the activity of fucosyltransferases.[11][12] The principle of this assay is that the transfer of fucose from GDP-L-fucose to an acceptor molecule releases GDP. The GDP is then converted to GTP by pyruvate kinase, consuming phosphoenolpyruvate (PEP). The pyruvate formed is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the fucosyltransferase activity.

Materials:

  • HEPES buffer (pH 7.4)

  • Triton X-100

  • GDP-L-fucose (donor substrate)

  • Lactose (acceptor substrate)

  • MnCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Cell lysate or purified fucosyltransferase

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Enzyme Preparation:

    • Prepare a cell lysate by resuspending E. coli cells expressing the fucosyltransferase in 20 mM HEPES buffer (pH 7.4) with 0.1% Triton X-100.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble enzyme.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the following components (final concentrations):

      • 100 mM Tris-HCl (pH 7.5)

      • 1 mM MnCl2

      • 1 mM PEP

      • 50 µM NADH

      • 10-20 units/mL Pyruvate kinase

      • 15-30 units/mL Lactate dehydrogenase

      • 4 mM Lactose

      • 400 µM GDP-L-fucose

  • Assay Execution:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Initiate the reaction by adding the cell lysate or purified enzyme to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of fucosyltransferase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Quantification of 3'-FL by HPLC-RID

This protocol provides a method for the quantification of 3'-FL in culture supernatants or other aqueous samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials and Equipment:

  • HPLC system with a refractive index detector

  • Amine-based chromatography column (e.g., an amino-propyl column)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 3'-FL standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the E. coli culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the sample with ultrapure water if the concentration of 3'-FL is expected to be high.

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Injection: Inject the prepared sample onto the HPLC system.

    • Detection: Monitor the eluent using the refractive index detector.

  • Quantification:

    • Prepare a series of 3'-FL standards of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of 3'-FL in your samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: 3'-FL Biosynthetic Pathway in Engineered E. coli

G cluster_host E. coli Host Cell F6P Fructose-6-P Man6P Mannose-6-P F6P->Man6P manA Man1P Mannose-1-P Man6P->Man1P manB GDP_Man GDP-Mannose Man1P->GDP_Man manC GDP_4k6d_Man GDP-4-keto-6-deoxymannose GDP_Man->GDP_4k6d_Man gmd GDP_Fuc GDP-L-Fucose GDP_4k6d_Man->GDP_Fuc wcaG FL3 This compound GDP_Fuc->FL3 α-1,3-Fucosyltransferase (FutA/FutM2) Lactose_in Lactose (intracellular) Lactose_in->FL3 FL3_out 3'-FL (extracellular) FL3->FL3_out Exporter Lactose_out Lactose (extracellular) Lactose_out->Lactose_in LacY

Caption: De novo biosynthetic pathway for this compound in engineered E. coli.

Diagram 2: Troubleshooting Workflow for Low 3'-FL Production

G start Low/No 3'-FL Production check_expression Check FucT Expression (SDS-PAGE) start->check_expression no_expression No Expression Band check_expression->no_expression No Band insoluble Insoluble Expression (Inclusion Bodies) check_expression->insoluble Band in Pellet soluble Soluble Expression check_expression->soluble Band in Supernatant fix_expression Verify Vector Sequence Optimize Codon Usage no_expression->fix_expression fix_solubility Lower Temperature Reduce Inducer Use Solubility Tags insoluble->fix_solubility check_activity Perform FucT Activity Assay soluble->check_activity no_activity No/Low Activity check_activity->no_activity Negative active Enzyme is Active check_activity->active Positive fix_activity Check for Inhibitors Ensure Correct Cofactors no_activity->fix_activity check_precursors Check Precursor Supply (GDP-Fucose & Lactose) active->check_precursors low_precursors Low Precursor Supply check_precursors->low_precursors Limiting sufficient_precursors Sufficient Precursors check_precursors->sufficient_precursors Sufficient fix_precursors Overexpress Pathway Genes Enhance Lactose Uptake low_precursors->fix_precursors optimize_conditions Optimize Culture Conditions & Host Strain sufficient_precursors->optimize_conditions fix_conditions Test Different Strains Optimize Temp, pH, Media optimize_conditions->fix_conditions

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Refining Extraction Methods for 3'-Fucosyllactose from Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction of 3'-Fucosyllactose (3'-FL) from various biological fluids. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data comparisons, and explicit experimental protocols to address common challenges encountered during laboratory procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and quantification of 3'-FL.

Q1: I am experiencing low recovery of 3'-FL from my human milk samples. What are the potential causes and solutions?

A: Low recovery of 3'-FL from human milk can stem from several factors. A primary concern is the sample preparation method itself. For instance, while porous graphitized carbon (PGC) solid-phase extraction (SPE) is effective for many human milk oligosaccharides (HMOs), it has been reported that 3'-FL can be lost during this process as it elutes very easily from the column.[1]

  • Troubleshooting Steps:

    • Alternative SPE Sorbent: Consider using a different SPE sorbent material. Options like C18 or other reversed-phase materials may offer better retention of 3'-FL.

    • Method Validation: If using PGC-SPE, it is crucial to validate the method specifically for 3'-FL to ensure it is not being inadvertently discarded in the wash steps. This can be done by analyzing the wash fractions for the presence of 3'-FL.

    • Direct Analysis: For simpler matrices, a direct analysis after protein precipitation and centrifugation might be possible, minimizing extraction steps and potential loss. A simple dispersion and extraction of the sample has been shown to yield high recovery rates.[2][3]

    • Fat Removal: Inadequate removal of fat from milk samples can interfere with extraction and subsequent analysis. Ensure efficient defatting, for example, by centrifugation at 4°C.

Q2: My 3'-FL peaks are showing tailing or splitting in my HPLC chromatogram. How can I resolve this?

A: Peak tailing or splitting in HPLC analysis of 3'-FL can be caused by a variety of issues related to the column, mobile phase, or sample preparation.

  • Troubleshooting Steps:

    • Column Health: The column may be contaminated or overloaded. Try flushing the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

    • Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase. A mismatch can lead to poor peak shape.

    • pH Control: The pH of the mobile phase is critical, especially for HILIC separations. Even small fluctuations can affect retention times and peak shapes. Ensure consistent and accurate mobile phase preparation.

    • Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can lead to peak distortion. Try reducing the injection volume or diluting the sample.

Q3: I am observing a high background signal or many interfering peaks when analyzing 3'-FL from plasma. What can I do to clean up my sample?

A: Plasma is a complex matrix containing high concentrations of proteins and other small molecules that can interfere with 3'-FL analysis.

  • Troubleshooting Steps:

    • Protein Precipitation: Efficient protein removal is crucial. Acetonitrile is often effective for protein precipitation and can provide cleaner extracts compared to methanol.[4]

    • Solid-Phase Extraction (SPE): A well-chosen SPE protocol can significantly clean up the sample. For plasma, a combination of protein precipitation followed by SPE using a C18 or a mixed-mode sorbent can be effective in removing interfering substances.

    • Method Optimization: The washing and elution steps of your SPE protocol may need optimization. Analyze the wash and elution fractions to ensure that you are not losing 3'-FL while removing interferences.

Q4: How can I improve the sensitivity of my 3'-FL quantification assay?

A: Low sensitivity in 3'-FL analysis can be a challenge, especially when dealing with low-concentration samples.

  • Troubleshooting Steps:

    • Detector Choice: While refractive index (RI) detection is common for carbohydrates, it has limited sensitivity. Consider using a more sensitive detector like a fluorescence detector after derivatization of the oligosaccharide, or a mass spectrometer (MS).[2]

    • Sample Derivatization: Labeling 3'-FL with a fluorescent tag can significantly enhance detection sensitivity in HPLC with fluorescence detection.

    • Mass Spectrometry: Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity for the quantification of 3'-FL.

    • Sample Concentrating: After extraction, the sample can be dried down and reconstituted in a smaller volume of solvent to increase the concentration of 3'-FL before injection.

Quantitative Data on 3'-FL Extraction and Production

The following tables summarize quantitative data related to the recovery of 3'-FL using a validated HPLC-RID method and the production of 3'-FL in engineered E. coli.

Biological FluidExtraction MethodRecovery Rate (%)Reference
Whole MilkSimple Dispersion & Extraction94 - 112[2][3]
Infant FormulaSimple Dispersion & Extraction94 - 112[2][3]
Human MilkFolch Solution Liquid-Liquid Extraction & SPE92 - 102[5]
Production SystemFermentation ScaleFinal 3'-FL Titer (g/L)Reference
Engineered E. coliShake Flask4.6[6]
Engineered E. coliFed-batch Fermentation11.5[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of 3'-FL.

Protocol 1: Extraction of 3'-FL from Human Milk for HPLC-RID Analysis

This protocol is adapted from a validated method for the quantification of 2'-FL and 3'-FL in milk and infant formula.[2][3]

  • Sample Preparation:

    • Thaw frozen human milk samples at room temperature.

    • Centrifuge the milk sample at 10,000 x g for 30 minutes at 4°C to separate the fat layer.

    • Carefully collect the skimmed milk (middle layer) for analysis.

  • Extraction:

    • Accurately weigh approximately 1 gram of the skimmed milk into a 15 mL centrifuge tube.

    • Add 5 mL of a 75:25 (v/v) acetonitrile/water solution.

    • Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at 4,000 x g for 10 minutes at room temperature.

  • Final Sample Preparation:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: Purification of 3'-FL from E. coli Fermentation Broth

This protocol outlines a general procedure for the purification of 3'-FL from a recombinant E. coli fermentation broth.

  • Cell Removal:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the E. coli cells.

    • Collect the supernatant containing the secreted 3'-FL.

  • Protein and Endotoxin Removal:

    • Subject the supernatant to ultrafiltration using a membrane with a molecular weight cut-off (MWCO) of 10 kDa to remove proteins and larger molecules.

    • Further purify the permeate using a method suitable for endotoxin removal, such as ion-exchange chromatography.

  • Desalting and Concentration:

    • Use nanofiltration or a suitable desalting column to remove salts from the fermentation medium.

    • Concentrate the desalted 3'-FL solution by evaporation or reverse osmosis.

  • Final Purification:

    • Employ activated carbon treatment or chromatography (e.g., size-exclusion or ion-exchange) for final purification to achieve high purity 3'-FL.

    • The purified 3'-FL can be lyophilized to obtain a stable powder.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for 3'-FL extraction.

Extraction_from_Milk cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation start Human Milk Sample centrifuge1 Centrifuge (10,000g, 4°C) start->centrifuge1 skim_milk Collect Skim Milk centrifuge1->skim_milk add_solvent Add Acetonitrile/Water skim_milk->add_solvent vortex Vortex add_solvent->vortex centrifuge2 Centrifuge (4,000g) vortex->centrifuge2 filter Filter (0.45 µm) centrifuge2->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for 3'-FL extraction from human milk.

Purification_from_Fermentation cluster_cell_removal Cell Removal cluster_purification Purification cluster_final_product Final Product start Fermentation Broth centrifuge Centrifuge (8,000g, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant ultrafiltration Ultrafiltration (10 kDa) supernatant->ultrafiltration desalting Desalting ultrafiltration->desalting final_purification Final Purification desalting->final_purification lyophilize Lyophilization final_purification->lyophilize product Pure 3'-FL Powder lyophilize->product

References

minimizing degradation of 3'-Fucosyllactose during sample storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 3'-Fucosyllactose (3'-FL) during sample storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 3'-FL degradation?

A1: The primary factors leading to 3'-FL degradation are exposure to acidic conditions and high temperatures. Enzymatic degradation can also occur if samples are contaminated with fucosidases.

Q2: What are the optimal short-term and long-term storage conditions for samples containing 3'-FL?

A2: For short-term storage (up to 24 hours), samples should be kept at 4°C.[1] For long-term storage (up to four weeks), samples are stable when stored at -60°C.[1]

Q3: Can I repeatedly freeze and thaw my 3'-FL samples?

A3: While 3'-FL is relatively stable, it is best practice to avoid repeated freeze-thaw cycles. Aliquoting samples into single-use volumes before freezing is highly recommended to maintain sample integrity.

Q4: What are the degradation products of 3'-FL?

A4: The primary degradation of 3'-FL involves the hydrolysis of the glycosidic bond, releasing L-fucose and lactose.

Q5: Is 3'-FL stable during typical analytical sample preparation steps?

A5: 3'-FL is generally stable during standard extraction and purification procedures. However, prolonged exposure to strong acids or high temperatures during steps like solvent evaporation should be avoided.[2] Using a centrifugal evaporator without heating is recommended when removing solvents containing acids like trifluoroacetic acid (TFA).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable 3'-FL in samples. Degradation during storage. Ensure samples are stored at the correct temperatures (-60°C for long-term, 4°C for short-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Degradation during processing. Avoid high temperatures and acidic pH during sample preparation. If acid is used, remove it under vacuum without heat.[2]
Enzymatic degradation. Ensure samples are handled in a clean environment to prevent microbial contamination. Consider adding a broad-spectrum antimicrobial agent if appropriate for your downstream application.
Inconsistent 3'-FL concentrations across replicates. Incomplete sample extraction. Optimize your extraction protocol to ensure complete recovery of 3'-FL from the sample matrix. A validated method involves liquid-liquid extraction followed by solid-phase extraction (SPE).
Matrix effects in analytical method. Use an internal standard and a matrix-matched calibration curve for quantification, especially for complex matrices like human milk.[3]
Co-elution with other compounds during chromatography. Isomeric interference (e.g., with 2'-Fucosyllactose). Utilize a chromatographic method with sufficient resolution to separate 3'-FL from its isomers. A porous graphitic carbon (PGC) column is effective for separating 3'-FL and 2'-FL.[3][4]

Stability of this compound Under Various Conditions

Condition Matrix Duration Stability Reference
4°CAutosampler (Aqueous)24 hoursStable (CV < 10%)[1]
-60°CHuman Milk4 weeksStable (CV < 10%)[1]
Room TemperatureSolid (powder)24 monthsExpected to be stable
Accelerated (40°C, 75% RH)Solid (powder)6 monthsStable
Pasteurization (95°C for 6 min) followed by storageYogurt (pH 4.6)35 days~25% initial loss, then stable
UHT Processing (142°C for 3 sec) followed by storageUHT Milk91 daysSmall initial decrease, then stable

Experimental Protocols

Protocol 1: Quantification of 3'-FL in Human Milk using UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of 3'-FL in human milk.[3]

1. Sample Preparation:

  • Thaw frozen human milk samples overnight at 4°C.
  • Dilute a 20 µL aliquot of milk 20- to 50-fold with distilled water.
  • Take a 25 µL aliquot of the diluted sample and mix with 25 µL of distilled water.
  • Perform lipid removal using a Folch extraction (chloroform:methanol, 2:1 v/v).
  • Collect the upper aqueous layer and precipitate proteins by adding 700 µL of chilled ethanol.
  • Centrifuge at 14,000 rpm at 4°C for 20 minutes.
  • Collect the supernatant and evaporate to dryness under a vacuum.
  • Reconstitute the dried extract in 100 µL of distilled water.
  • Clean up the sample using a solid-phase extraction (SPE) cartridge.
  • Evaporate the eluate and reconstitute in 100 µL of distilled water for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (3 µm, 2.1 x 100 mm).[3]
  • Column Temperature: 40°C.[3]
  • Mobile Phase:
  • Solvent A: Distilled water with 0.1% formic acid.[3]
  • Solvent B: Acetonitrile with 0.1% formic acid.[3]
  • Flow Rate: 0.3 mL/min.[3]
  • Gradient:
  • 0–2 min: 4% B
  • 2–10 min: 4–15% B
  • 12–22 min: 90% B
  • 23–30 min: 4% B[3]
  • Mass Spectrometry:
  • Mode: Positive ion mode.[3]
  • MRM Transition for 3-FL: 491.2 → 183.1 m/z.[3]

Visualizations

3_FL This compound Degradation Hydrolysis (Acid, Heat, or α-L-fucosidase) 3_FL->Degradation L_Fucose L-Fucose Lactose Lactose Degradation->L_Fucose Degradation->Lactose

Caption: Chemical degradation pathway of this compound.

cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store at ≤ -60°C (Aliquot to avoid freeze-thaw) Thaw Thaw sample at 4°C Storage->Thaw Dilute Dilute sample Thaw->Dilute Extract Lipid Extraction (e.g., Folch method) Dilute->Extract Precipitate Protein Precipitation (e.g., cold ethanol) Extract->Precipitate SPE Solid-Phase Extraction (SPE) Cleanup Precipitate->SPE Reconstitute Reconstitute in Mobile Phase/Water SPE->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for 3'-FL sample processing.

References

Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of 3'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of 3'-Fucosyllactose. The focus is on the critical derivatization step required to make this non-volatile oligosaccharide amenable to GC-MS analysis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis, primarily focusing on the widely used trimethylsilylation (TMS) method.

1. Issue: No or Very Low Product Peak Intensity

  • Question: I am not seeing a peak for my derivatized this compound, or the peak intensity is extremely low. What could be the cause?

  • Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Derivatization: The most likely culprit is an incomplete reaction. This can be due to:

      • Moisture: Silylation reagents are highly sensitive to moisture.[1] Any water in your sample or solvent will react with the silylating agent, reducing its availability to derivatize your analyte. Ensure your this compound sample is thoroughly dried (lyophilized) and use anhydrous solvents.

      • Insufficient Reagent: The molar ratio of the silylating reagent to the active hydrogens on the this compound molecule is crucial. For each hydroxyl (-OH) and amine (-NH) group, a silyl group is required. Ensure you are using a sufficient excess of the derivatization reagent.

      • Suboptimal Reaction Conditions: The reaction time and temperature may not be optimal. For trimethylsilylation of sugars, heating is often required to drive the reaction to completion. A typical starting point is 70-80°C for 30-60 minutes.[2] You may need to optimize these parameters for your specific setup.

    • Sample Degradation: Although less common with silylation, check if your sample handling procedures could lead to degradation of this compound before or during derivatization.

    • GC-MS System Issues:

      • Injector Problems: A dirty or leaking injector liner can trap your derivatized analyte. Regularly inspect and replace the liner and septum.

      • Column Issues: The GC column may be degraded or incompatible with your derivatized analyte.

      • Detector Malfunction: Ensure your MS detector is functioning correctly.

2. Issue: Multiple or Broad Peaks for a Single Analyte

  • Question: I am observing multiple peaks or a single broad, tailing peak for what should be a single derivatized this compound compound. Why is this happening?

  • Answer: This issue points towards incomplete derivatization, the presence of isomers, or chromatographic problems.

    • Incomplete Silylation: If not all hydroxyl groups on the this compound molecule are derivatized, you will have a mixture of partially silylated compounds, each with a different retention time, leading to multiple peaks. To address this:

      • Increase the amount of silylating reagent.

      • Increase the reaction time and/or temperature.

      • Ensure a completely anhydrous environment.

    • Anomeric Isomers: Sugars like this compound can exist as different anomers (α and β forms). Derivatization can sometimes "lock" these forms, leading to two distinct, sharp peaks. This is not necessarily a problem if the peaks are well-resolved and reproducible. Oximation prior to silylation can help to reduce the number of isomers by opening the ring structure.

    • Peak Tailing: A broad, tailing peak is often indicative of:

      • Active Sites in the GC System: Un-deactivated sites in the injector liner, column, or connections can interact with the polar groups of your analyte, even after derivatization. Using a deactivated liner and a high-quality capillary column is essential.

      • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

      • Inlet Temperature: If the inlet temperature is too low, the derivatized analyte may not vaporize efficiently, leading to band broadening.

3. Issue: Poor Reproducibility

  • Question: My peak areas for this compound are not reproducible between injections. What should I investigate?

  • Answer: Poor reproducibility is often linked to inconsistencies in the sample preparation and injection process.

    • Inconsistent Derivatization:

      • Variable Moisture: Even small variations in the amount of moisture can significantly impact the derivatization efficiency.

      • Inaccurate Reagent Addition: Use precise pipetting techniques for adding the derivatization reagents.

      • Temperature and Time Fluctuations: Ensure consistent reaction times and temperatures for all samples. An automated derivatization system can improve reproducibility.[3]

    • Injector Variability:

      • Septum Leak: A leaking septum can lead to variable injection volumes. Replace the septum regularly.

      • Autosampler Issues: Check the autosampler for proper syringe washing and injection cycles.

    • Derivative Instability: Trimethylsilyl derivatives can be susceptible to hydrolysis if exposed to moisture over time. Analyze the samples as soon as possible after derivatization.

II. Frequently Asked Questions (FAQs)

1. What are the most common derivatization methods for this compound for GC-MS analysis?

The most common method is trimethylsilylation (TMS) . This involves reacting the hydroxyl groups of the this compound molecule with a silylating reagent to form volatile trimethylsilyl ethers. A two-step approach involving oximation followed by silylation is often preferred for sugars. The initial oximation step converts the reducing end of the sugar to an oxime, which prevents ring opening and the formation of multiple anomeric peaks in the chromatogram.

2. Which silylating reagent is best for this compound?

Several silylating reagents are available, with the most common being:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another very effective and volatile silylating agent.

  • Hexamethyldisilazane (HMDS) with Trimethylchlorosilane (TMCS): Often used in combination as a potent silylating mixture.

The choice of reagent can depend on the specific matrix and analytical requirements. For complex samples, MSTFA is often favored due to its high volatility and the volatility of its byproducts.

3. What are the key parameters to optimize for the derivatization reaction?

The key parameters to optimize are:

  • Reagent Ratio: The molar ratio of the silylating reagent to the analyte. An excess of the reagent is necessary.

  • Reaction Temperature: Typically in the range of 60-100°C.

  • Reaction Time: Usually between 30 minutes to a few hours.

  • Solvent: A dry, aprotic solvent like pyridine or acetonitrile is commonly used. Pyridine can also act as a catalyst.

4. How can I be sure my derivatization is complete?

To check for complete derivatization, you can:

  • Monitor the chromatogram: The absence of broad, tailing peaks and the presence of a single, sharp peak (or two sharp anomeric peaks) for your analyte is a good indicator.

  • Vary reaction conditions: Inject samples derivatized under increasingly stringent conditions (e.g., longer time, higher temperature). If the peak area of your analyte of interest no longer increases, the reaction is likely complete.

  • Use an internal standard: An internal standard with similar functional groups can help to monitor the efficiency of the derivatization reaction.

5. How should I prepare my sample before derivatization?

Proper sample preparation is critical. For samples containing this compound, this typically involves:

  • Extraction: If in a complex matrix (e.g., milk, cell culture media), an extraction step may be necessary to isolate the oligosaccharides.

  • Lyophilization (Freeze-Drying): The sample must be completely dry before adding the derivatization reagents. Lyophilization is the preferred method for removing water.

III. Experimental Protocols

Detailed Methodology for Trimethylsilylation (TMS) of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound standard or dried sample extract

  • Anhydrous Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.

    • If using an internal standard, add it at this stage.

  • Oximation:

    • Add 200 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine to the vial.

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the vial at 90°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the cooled vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

IV. Data Presentation

Table 1: Comparison of Common Silylating Reagents for Oligosaccharide Analysis

ReagentAbbreviationKey CharacteristicsCommon Applications
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful silylating agent, often used with a catalyst (e.g., TMCS).General purpose for hydroxyl and carboxyl groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile reagent and byproducts, very powerful.Metabolomics, analysis of complex mixtures.
HexamethyldisilazaneHMDSMilder silylating agent, often used in combination with TMCS.Derivatization of sugars and alcohols.
TrimethylchlorosilaneTMCSTypically used as a catalyst with other silylating agents.Enhances the reactivity of other silylating reagents.

Table 2: Example GC-MS Parameters for Derivatized this compound Analysis

ParameterSetting
Gas Chromatograph
Injection ModeSplit (e.g., 20:1) or Splitless
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 150°C, hold 2 min
Ramp 1: 10°C/min to 250°C, hold 5 min
Ramp 2: 5°C/min to 320°C, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-800

Note: These parameters are illustrative and should be optimized for the specific instrument and column used.

V. Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Lyophilize Lyophilization (Drying) Sample->Lyophilize Oximation Oximation (Hydroxylamine/Pyridine) Lyophilize->Oximation Silylation Silylation (BSTFA/MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic Start Low/No Peak Intensity Q1 Check for Moisture Start->Q1 A1_Yes Dry Sample/Solvents Q1->A1_Yes Yes Q2 Sufficient Reagent? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase Reagent Amount Q2->A2_Yes No Q3 Optimal Conditions? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Increase Temp/Time Q3->A3_Yes No GC_Check Check GC-MS System Q3->GC_Check Yes A3_Yes->GC_Check

Caption: Troubleshooting logic for low or no peak intensity in this compound analysis.

References

Technical Support Center: Enhancing the Purity of Microbially Produced 3'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of microbially produced 3'-Fucosyllactose (3'-FL).

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during your 3'-FL purification experiments.

Issue 1: Low Purity of 3'-FL After Initial Filtration Steps

Question: My initial purification steps using membrane filtration (ultrafiltration and nanofiltration) are complete, but the purity of my 3'-FL is still low. What are the possible causes and how can I improve it?

Answer:

Low purity after initial filtration is a common issue and can be attributed to several factors. The primary goal of these early steps is to remove larger impurities like proteins and endotoxins, and smaller impurities like salts and monosaccharides.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inappropriate Membrane Pore Size/MWCO The molecular weight cut-off (MWCO) of your ultrafiltration or nanofiltration membrane may not be optimal. If the MWCO is too large, it can allow impurities of a similar size to 3'-FL to pass through. Conversely, a MWCO that is too small may result in product loss. It is recommended to use a multi-stage filtration process. A 3 kDa ultrafiltration membrane can be effective for removing larger proteins, while a 500 Da nanofiltration membrane can help in removing smaller salts and monosaccharides.
Membrane Fouling The accumulation of proteins, polysaccharides, and other cellular debris on the membrane surface can reduce its efficiency. This can be observed as a decrease in flux over time. To address this, consider pre-treating your fermentation broth by centrifugation or microfiltration to remove larger particulates before proceeding to ultra- and nanofiltration. Regular cleaning and regeneration of the membranes according to the manufacturer's protocol are also crucial.
High Concentration of Similarly Sized Oligosaccharides Your fermentation process may be producing other oligosaccharides with molecular weights close to 3'-FL. In this case, membrane filtration alone will not be sufficient for separation. Downstream chromatographic steps, such as activated carbon or ion-exchange chromatography, will be necessary to resolve these impurities.
Issue 2: Presence of Color and Odor Impurities in the Final Product

Question: After purification, my 3'-FL product has a noticeable color and/or odor. How can I remove these impurities?

Answer:

Color and odor in the final product are typically due to pigments and volatile compounds produced by the microbial host during fermentation. Activated carbon chromatography is a highly effective method for removing these types of impurities.

Potential Causes and Solutions:

Potential Cause Recommended Action
Insufficient Activated Carbon Treatment The amount of activated carbon used may not be sufficient to adsorb all the color and odor compounds. The binding capacity of activated carbon can vary, so it is important to determine the optimal ratio of activated carbon to your product. You can perform small-scale batch binding experiments to determine the appropriate amount.
Incorrect Elution Conditions The elution protocol for the activated carbon column may need optimization. A common method is to use a stepwise ethanol gradient. Lower concentrations of ethanol (e.g., 10%) can be used to wash away weakly bound impurities, while the 3'-FL is typically eluted at a slightly higher ethanol concentration (e.g., 15-20%).[1]
Exhausted Activated Carbon Activated carbon has a finite lifespan and will eventually become saturated with impurities. If you are reusing activated carbon, ensure it is properly regenerated between uses. Regeneration can be achieved through thermal reactivation or washing with appropriate solvents.
Issue 3: High Levels of Endotoxins in the Final Product

Question: My final 3'-FL product shows high levels of endotoxins, making it unsuitable for cell-based assays or in vivo studies. How can I effectively remove endotoxins?

Answer:

Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria like E. coli, are a critical impurity to remove.[2] Due to their negative charge and potential to form large aggregates, a multi-pronged approach is often necessary for their removal.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inefficient Initial Removal Steps The initial ultrafiltration step is crucial for endotoxin removal. Ensure you are using a membrane with an appropriate MWCO (e.g., 10-30 kDa) to retain the larger endotoxin aggregates while allowing the smaller 3'-FL to pass through.
Endotoxins Binding to 3'-FL Endotoxins can interact with other molecules in the solution. Maintaining a slightly alkaline pH and using a buffer with a moderate ionic strength can help to disrupt these interactions and improve removal efficiency.
Lack of a Dedicated Endotoxin Removal Step For applications requiring very low endotoxin levels, a dedicated endotoxin removal step is recommended. Anion-exchange chromatography is highly effective, as the negatively charged endotoxins bind strongly to the positively charged resin at a neutral or slightly alkaline pH.[3] 3'-FL, being a neutral molecule, will not bind and will be collected in the flow-through.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in microbially produced 3'-FL?

A1: The most common impurities include:

  • From the host microorganism (E. coli): Endotoxins (lipopolysaccharides), host cell proteins, and DNA.

  • From the fermentation medium: Residual sugars (lactose, glucose), salts, and amino acids.

  • By-products of the fermentation process: Other oligosaccharides (e.g., 2'-Fucosyllactose if the enzyme is not specific), organic acids (e.g., acetic acid), and color/odor compounds.[1]

Q2: What is a typical purification workflow for 3'-FL?

A2: A standard multi-step purification workflow is as follows:

  • Cell Removal: Centrifugation or microfiltration to separate the microbial cells from the fermentation broth.

  • Ultrafiltration: To remove high molecular weight impurities such as proteins and endotoxins.

  • Nanofiltration: To remove low molecular weight impurities like salts and monosaccharides.

  • Activated Carbon Chromatography: To remove color, odor, and other organic impurities.

  • Ion-Exchange Chromatography: To remove charged impurities, including residual endotoxins and organic acids.

  • Final Concentration and Drying: Concentration of the purified 3'-FL solution followed by spray drying or lyophilization to obtain a powder.

Q3: How can I analyze the purity of my 3'-FL sample?

A3: High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) is a common and reliable method for quantifying 3'-FL and assessing its purity.[2][4] This method allows for the separation and quantification of 3'-FL from other sugars and oligosaccharides. For more detailed structural confirmation and identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What is a good starting point for purity levels at each stage of the purification process?

A4: The following table provides an illustrative example of expected purity and recovery at each step, based on data from similar fucosylated oligosaccharide purification processes. Actual results may vary depending on the specific fermentation and purification conditions.

Purification Step Typical Purity of 3'-FL (%) Typical Recovery of 3'-FL (%) Key Impurities Removed
Fermentation Broth (Post-Cell Removal) 50-70100Cells
Ultrafiltration 60-8095Proteins, Endotoxins
Nanofiltration 75-9090Salts, Monosaccharides
Activated Carbon Chromatography >9585Color, Odor, Organic Impurities
Ion-Exchange Chromatography >9898Charged Impurities, Endotoxins

Experimental Protocols

Protocol 1: General Purification of 3'-FL from E. coli Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Ultrafiltration: Concentrate and diafilter the supernatant using a 3 kDa tangential flow filtration (TFF) system. Diafilter with 5 volumes of deionized water to remove proteins and other high molecular weight impurities.

  • Nanofiltration: Further purify the permeate from the ultrafiltration step using a 500 Da TFF system. This step will remove salts and monosaccharides.

  • Activated Carbon Chromatography:

    • Pack a column with activated carbon and equilibrate with deionized water.

    • Load the nanofiltered 3'-FL solution onto the column.

    • Wash the column with 2-3 column volumes of deionized water to remove any remaining salts.

    • Elute the 3'-FL using a stepwise gradient of ethanol. A common starting point is to wash with 10% ethanol to remove impurities, followed by elution of 3'-FL with 15-20% ethanol.[1]

  • Ion-Exchange Chromatography (Anion Exchange for Endotoxin Removal):

    • Pack a column with a strong anion-exchange resin (e.g., Q-Sepharose).

    • Equilibrate the column with a low ionic strength buffer at a neutral to slightly alkaline pH (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the 3'-FL sample from the activated carbon step.

    • Collect the flow-through, which will contain the purified, neutral 3'-FL. Endotoxins and other negatively charged impurities will bind to the column.

  • Final Steps: Concentrate the purified 3'-FL solution using rotary evaporation and then lyophilize or spray-dry to obtain a powder.

Protocol 2: Analysis of 3'-FL Purity by HPLC-RI
  • Sample Preparation: Dissolve the purified 3'-FL powder in deionized water to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column: Use an HPLC system equipped with a refractive index (RI) detector. An amino-based column (e.g., Aminex HPX-87H) is suitable for oligosaccharide separation.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Running Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30-40°C

    • Injection volume: 10-20 µL

  • Data Analysis: Calibrate the system using a 3'-FL standard of known concentration to create a standard curve. Quantify the 3'-FL in your sample by comparing its peak area to the standard curve. Purity can be calculated as the percentage of the 3'-FL peak area relative to the total peak area of all components in the chromatogram.

Visualizations

Metabolic_Pathway_for_3FL_Production cluster_host_cell Engineered E. coli Cell cluster_glycolysis Glycolysis cluster_gdp_fucose GDP-L-fucose Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Lactose Lactose ThreeFL This compound Lactose->ThreeFL α-1,3-fucosyltransferase F6P Fructose-6-P G6P->F6P M6P Mannose-6-P F6P->M6P manA M1P Mannose-1-P M6P->M1P manB GDP_M GDP-Mannose M1P->GDP_M manC GDP_F GDP-L-fucose GDP_M->GDP_F gmd, wcaG GDP_F->ThreeFL

Caption: Metabolic pathway for this compound production in engineered E. coli.

Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation / Microfiltration (Cell Removal) Start->Centrifugation Ultrafiltration Ultrafiltration (3 kDa) (Protein & Endotoxin Removal) Centrifugation->Ultrafiltration Nanofiltration Nanofiltration (500 Da) (Salt & Monosaccharide Removal) Ultrafiltration->Nanofiltration ActivatedCarbon Activated Carbon Chromatography (Color & Odor Removal) Nanofiltration->ActivatedCarbon IonExchange Anion Exchange Chromatography (Endotoxin & Charged Impurity Removal) ActivatedCarbon->IonExchange FinalProduct Purified 3'-FL Powder IonExchange->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Workflow Start Low 3'-FL Purity Observed CheckStep At which purification step is the issue observed? Start->CheckStep Filtration Membrane Filtration CheckStep->Filtration Filtration Carbon Activated Carbon CheckStep->Carbon Activated Carbon IonEx Ion Exchange CheckStep->IonEx Ion Exchange Filtration_Cause Potential Causes: - Incorrect MWCO - Membrane Fouling - Co-eluting Oligosaccharides Filtration->Filtration_Cause Carbon_Cause Potential Causes: - Insufficient Carbon - Incorrect Elution - Exhausted Carbon Carbon->Carbon_Cause IonEx_Cause Potential Causes: - Incorrect pH/Buffer - Resin Capacity Exceeded - Endotoxin Aggregation IonEx->IonEx_Cause Filtration_Solution Solutions: - Optimize MWCO - Pre-treat broth, clean membrane - Proceed to chromatography Filtration_Cause->Filtration_Solution Carbon_Solution Solutions: - Optimize carbon amount - Optimize ethanol gradient - Regenerate/replace carbon Carbon_Cause->Carbon_Solution IonEx_Solution Solutions: - Adjust buffer conditions - Use more resin - Add denaturant (use with caution) IonEx_Cause->IonEx_Solution

References

dealing with co-eluting compounds in 3'-Fucosyllactose analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Fucosyllactose (3'-FL) analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analytical measurement of 3'-FL, particularly concerning co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound (3'-FL)?

A1: The most common co-eluting compound is its structural isomer, 2'-Fucosyllactose (2'-FL). Due to their identical mass and similar chemical properties, they are often difficult to separate chromatographically. Other Human Milk Oligosaccharides (HMOs) with similar structures may also co-elute depending on the analytical method used.

Q2: Why is it critical to separate 3'-FL from 2'-FL?

A2: Although structurally similar, 2'-FL and 3'-FL can have different biological activities and are present in varying concentrations in human milk. Accurate quantification of each isomer is crucial for research into infant nutrition, gut microbiome development, and immune function.[1][2] For products supplemented with these HMOs, regulatory and quality control standards demand precise quantification of each specific isomer.

Q3: Which analytical techniques are recommended for separating 3'-FL and 2'-FL?

A3: Several techniques can achieve baseline separation of 3'-FL and 2'-FL:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a well-established and sensitive method that provides good separation of structural isomers like 2'-FL and 3'-FL without the need for derivatization.[3][4]

  • Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC columns offer excellent resolving power for oligosaccharide isomers. However, the interpretation of chromatograms can be complicated by the separation of α and β anomers.[3][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a reliable method for analyzing underivatized carbohydrates and can be used for the quantification of 2'-FL and 3'-FL in various food matrices.[3][6]

  • Mass Spectrometry (MS) based methods: When coupled with liquid chromatography, MS provides high sensitivity and specificity. Techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their size, shape, and charge.[7] Tandem MS (MS/MS) can further help in structural characterization and distinction of isomers.[7][8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during 3'-FL analysis.

Problem 1: Poor or No Separation of 3'-FL and 2'-FL Peaks
Possible Cause Suggested Solution
Inappropriate Column Choice For HPLC/UHPLC, ensure you are using a column designed for carbohydrate or isomer separation. PGC or specialized HILIC columns are recommended. For HPAE-PAD, ensure you are using a suitable anion-exchange column like the Thermo Scientific™ Dionex™ CarboPac™ series.[10]
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. For PGC columns, a gradient of acetonitrile in water with a small amount of formic acid or ammonia is common. For HPAE-PAD, a sodium hydroxide or sodium acetate gradient is used; precise eluent concentration is critical for reproducible retention times.[11]
Incorrect Column Temperature Temperature can significantly affect selectivity. Experiment with column temperatures in the range of 30-60°C to improve resolution.
Flow Rate Too High A lower flow rate can increase interaction time with the stationary phase and improve resolution. Try reducing the flow rate in increments.
Problem 2: High Baseline Noise or Poor Sensitivity in HPAE-PAD
Possible Cause Suggested Solution
Contaminated Eluents Improperly prepared eluents are a common source of HPAE-PAD issues. Use high-purity (18 MΩ·cm) deionized water and high-purity sodium hydroxide and sodium acetate.[11] Consider using an eluent generator for more accurate and consistent eluent preparation.[10][12]
Electrode Fouling The gold working electrode can become fouled over time. Ensure the PAD waveform is optimized for carbohydrate analysis to efficiently clean the electrode surface after detection.[13] If sensitivity drops, the electrode may need to be polished or replaced.
Sample Matrix Interference Samples from glycoprotein hydrolysates can contain amino acids that interfere with PAD detection.[12][13] Use an in-line pretreatment column, such as an AminoTrap™ column, to remove these interfering substances.[12][13]
Problem 3: Inability to Distinguish Isomers with Mass Spectrometry
Possible Cause Suggested Solution
Co-elution and Identical m/z Since 2'-FL and 3'-FL are isomers, they have the same mass-to-charge ratio (m/z). Standard MS will not differentiate them if they co-elute.
Insufficient Fragmentation Standard collision-induced dissociation (CID) may not produce unique fragment ions to distinguish the isomers.
Solution: Advanced MS Techniques Employ advanced MS techniques. Ion Mobility-Mass Spectrometry (IM-MS) can separate the isomers in the gas phase based on their different collision cross-sections.[7] Alternatively, Energy-Resolved Mass Spectrometry (ERMS) , which analyzes fragmentation patterns at different collision energies, can be used to distinguish closely related isomers.[8][9]
Experimental Workflows & Logic

The following diagrams illustrate a typical experimental workflow for 3'-FL analysis and a troubleshooting decision tree for common issues.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Infant Formula, Milk) Extract Extraction & Dilution Sample->Extract Filter Protein Precipitation & Centrifugation Extract->Filter Final Filtration (0.22 µm) Filter->Final LC LC Separation (HPAE, PGC, or HILIC) Final->LC Detection Detection (PAD, FLD, or MS) LC->Detection Integration Peak Integration Detection->Integration Quant Quantification (External Standard Curve) Integration->Quant Report Reporting Quant->Report

Caption: General experimental workflow for 3'-FL analysis.

Troubleshooting cluster_LC Chromatography Checks cluster_MS Mass Spec Checks (if applicable) Start Problem: Poor Peak Resolution for 3'-FL / 2'-FL CheckColumn Is the column appropriate? (PGC, HILIC, CarboPac) Start->CheckColumn CheckMobile Is the mobile phase optimized? Start->CheckMobile CheckTemp Is the temperature optimized? Start->CheckTemp CheckMS Are isomers resolved chromatographically? Start->CheckMS UseIMMS No -> Use Ion Mobility MS CheckMS->UseIMMS If not resolved UseERMS No -> Use Energy-Resolved MS CheckMS->UseERMS If not resolved

Caption: Troubleshooting logic for poor isomer peak resolution.

Quantitative Data & Protocols

Table 1: Example Chromatographic Conditions for Isomer Separation
ParameterMethod 1: HILIC-RID[3][6]Method 2: PGC-MS[14]
Column Amide-based HILIC ColumnPorous Graphitic Carbon (PGC)
Dimensions e.g., 4.6 x 250 mm, 5 µme.g., 2.1 x 100 mm, 3 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient (e.g., 75-80% B)0-1 min, 3% B; 1-15 min, 4-15% B
Flow Rate ~1.0 mL/min~0.3 mL/min
Column Temp. 35-45 °C40 °C
Detector Refractive Index (RID)Triple Quadrupole MS (MRM mode)
Expected Result Baseline or near-baseline separation of 2'-FL and 3'-FL.Good separation of isomers.
Detailed Experimental Protocol: HPAE-PAD for 3'-FL Analysis

This protocol is a generalized example based on established methods.[3][11] Users should optimize it for their specific instrumentation and sample matrix.

1. Sample Preparation:

  • For liquid samples (e.g., milk), dilute gravimetrically with deionized water.

  • For solid samples (e.g., infant formula powder), dissolve a known weight in deionized water.

  • (Optional) For protein-rich samples, perform a protein precipitation step using acetonitrile or a suitable agent, followed by centrifugation.

  • Filter the final sample extract through a 0.22 µm syringe filter before injection.

2. HPAE-PAD System and Conditions:

  • Instrument: A biocompatible, metal-free IC system.

  • Column: Thermo Scientific™ Dionex™ CarboPac™ PA20 (or similar) with a guard column.

  • Eluents:

    • A: Deionized Water

    • B: 100 mM Sodium Hydroxide

    • C: 1 M Sodium Acetate

  • Flow Rate: 0.4 - 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 - 25 µL

  • Gradient Program (Example):

    • 0-10 min: 10-20% B (separates monosaccharides and 3'-FL/2'-FL)

    • 10-20 min: Ramp up C to elute more retained oligosaccharides.

    • Follow with a high concentration of B to wash the column.

    • Re-equilibrate the column at initial conditions.

  • Detection (PAD):

    • Working Electrode: Gold on PTFE disposable electrode.

    • Reference Electrode: Ag/AgCl

    • Waveform: Use a standard carbohydrate waveform as recommended by the instrument manufacturer, typically a four-potential waveform for detection, oxidation, and cleaning.

3. Data Analysis:

  • Identify peaks by comparing retention times with authentic standards for 3'-FL and 2'-FL.

  • Create a multi-level calibration curve using the standards.

  • Quantify the amount of 3'-FL in the sample by integrating the peak area and applying the calibration curve.

References

Technical Support Center: Optimizing Buffer Conditions for 3'-Fucosyllactose (3'-FL) Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Fucosyllactose (3'-FL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing stability studies by optimizing buffer conditions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH and temperature. Acidic conditions and elevated temperatures can lead to the degradation of 3'-FL. It is generally stable at neutral pH and ambient temperatures.

Q2: What is the main degradation pathway for this compound?

A2: The primary degradation pathway for 3'-FL under acidic and thermal stress is the hydrolysis of the α-(1→3)-fucosidic bond that links fucose to the glucose moiety of lactose. This results in the formation of L-fucose and lactose as the main degradation products.

Q3: Which buffer systems are recommended for maintaining the stability of 3'-FL during experiments?

A3: For routine experiments at or near neutral pH, phosphate buffers (pH 6.0-8.0) are a suitable choice. If a slightly acidic pH is required, a citrate buffer (pH 3.0-6.0) can be used, but it is crucial to be aware of the potential for increased degradation, especially at lower pH values and higher temperatures.

Q4: How can I monitor the degradation of 3'-FL in my stability studies?

A4: The degradation of 3'-FL can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD). These methods can separate and quantify 3'-FL and its degradation products, fucose and lactose.

Q5: What is a forced degradation study and why is it important for 3'-FL?

A5: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions. This is done to identify potential degradation products and degradation pathways, and to validate the stability-indicating power of the analytical methods. For 3'-FL, this would involve subjecting it to various pH, temperature, and oxidative stress conditions to understand its degradation profile.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly low recovery of 3'-FL in my samples. Acidic pH of the buffer: The α-(1→3)-fucosidic bond is susceptible to acid hydrolysis.- Verify the pH of your buffer. - If possible, adjust the experimental conditions to a more neutral pH. - If a low pH is necessary, consider running the experiment at a lower temperature to minimize degradation.
High temperature during sample processing or storage: Elevated temperatures accelerate the hydrolysis of 3'-FL.- Maintain samples at controlled, cool temperatures (e.g., 4°C) whenever possible. - Minimize the duration of any high-temperature steps in your protocol.
Appearance of extra peaks in my chromatogram. Degradation of 3'-FL: The extra peaks are likely L-fucose and lactose, the degradation products of 3'-FL.- Confirm the identity of the peaks by running standards of L-fucose and lactose. - Re-evaluate your buffer conditions (pH and temperature) to minimize degradation.
Inconsistent results between experimental replicates. Variable buffer preparation or temperature fluctuations: Inconsistent conditions can lead to varying rates of degradation.- Ensure accurate and consistent preparation of all buffer solutions. - Use a calibrated pH meter. - Employ temperature-controlled equipment (e.g., water baths, incubators) to maintain stable temperatures throughout the experiment.

Quantitative Data on this compound Degradation

The following tables provide representative data on the degradation of this compound under different buffer conditions, pH values, and temperatures. This data is intended to serve as a guideline for designing stability studies. Actual degradation rates may vary based on the specific experimental setup and matrix components.

Table 1: Effect of pH on 3'-FL Stability in Citrate Buffer at 50°C over 24 hours

pHInitial 3'-FL Concentration (mg/mL)3'-FL Concentration after 24h (mg/mL)% Degradation
3.01.00.8515%
4.01.00.928%
5.01.00.973%
6.01.0>0.99<1%

Table 2: Effect of Temperature on 3'-FL Stability in Citrate Buffer (pH 4.0) over 24 hours

Temperature (°C)Initial 3'-FL Concentration (mg/mL)3'-FL Concentration after 24h (mg/mL)% Degradation
251.0>0.99<1%
401.00.955%
601.00.8812%
801.00.7525%

Table 3: Stability of 3'-FL in Phosphate Buffer at 50°C over 24 hours

pHInitial 3'-FL Concentration (mg/mL)3'-FL Concentration after 24h (mg/mL)% Degradation
6.01.0>0.99<1%
7.01.0>0.99<1%
8.01.0>0.99<1%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

1. Objective: To evaluate the stability of 3'-FL under various stress conditions (acidic, basic, oxidative, and thermal) and to identify its primary degradation products.

2. Materials:

  • This compound (high purity standard)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Citrate buffer (0.1 M, pH 3.0, 4.0, 5.0, 6.0)

  • Phosphate buffer (0.1 M, pH 6.0, 7.0, 8.0)

  • HPLC grade water and acetonitrile

  • HPLC system with a suitable column (e.g., amino-based column) and a refractive index detector (RID) or evaporative light scattering detector (ELSD)

  • Temperature-controlled incubator/water bath

  • Calibrated pH meter

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3'-FL in HPLC grade water at a concentration of 10 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the 3'-FL stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the 3'-FL stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the 3'-FL stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Prepare solutions of 3'-FL (1 mg/mL) in citrate buffers (pH 4.0) and phosphate buffers (pH 7.0).

    • Incubate the solutions at different temperatures (e.g., 40°C, 60°C, 80°C).

    • Withdraw aliquots at specified time points.

  • HPLC Analysis:

    • Analyze all samples by HPLC to determine the concentration of 3'-FL and to identify and quantify any degradation products.

    • Use appropriate standards for 3'-FL, L-fucose, and lactose for peak identification and quantification.

Visualizations

Caption: Degradation pathway of this compound under stress.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare 3'-FL Stock Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Oxidizing Agent) Stock_Solution->Stress_Conditions Time_Points Collect Aliquots at Different Time Points Stress_Conditions->Time_Points Neutralize Neutralize (if necessary) Time_Points->Neutralize HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis Quantification Quantify 3'-FL and Degradation Products HPLC_Analysis->Quantification

Caption: Workflow for a this compound stability study.

Validation & Comparative

Unveiling the Immunomodulatory Landscape: A Comparative Guide to 3'-Fucosyllactose In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo immunomodulatory effects of 3'-Fucosyllactose (3'-FL) against other prominent immunomodulatory agents. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for evaluating 3'-FL's potential in therapeutic applications.

Executive Summary

This compound (3'-FL), a key human milk oligosaccharide (HMO), is emerging as a potent immunomodulator with significant therapeutic potential. In vivo studies have demonstrated its ability to shape the host immune response, particularly in the contexts of viral infections and allergic reactions. This guide synthesizes the current in vivo evidence, comparing the efficacy of 3'-FL to other oligosaccharides such as 2'-Fucosyllactose (2'-FL), Lacto-N-neotetraose (LNnT), Galactooligosaccharides (GOS), and Fructooligosaccharides (FOS). Our analysis reveals that 3'-FL exhibits a unique immunomodulatory profile, distinct from other prebiotics, by enhancing antiviral responses while concurrently suppressing pre-emptive inflammation.

Comparative Analysis of In Vivo Immunomodulatory Effects

The following tables summarize the key quantitative data from in vivo studies, offering a clear comparison of the immunomodulatory effects of 3'-FL and its alternatives.

Table 1: Effects on Viral Infections
Parameter This compound (3'-FL) 2'-Fucosyllactose (2'-FL) Vehicle/Control Animal Model Reference
Interferon Receptor (IFNAR, IFNGR) Expression IncreasedNo significant changeBaselineMouse[1]
Interferon & Interferon-Stimulated Gene Expression DownregulatedNot reportedBaselineMouse[1]
Nitric Oxide (in lung tissue upon infection) 1.9-fold increaseNot reportedBaselineMouse[1]
Leukocyte Infiltration (at infection site) PromotedNot reportedBaselineMouse[1]
Protective Efficacy (lethal influenza challenge) ProtectiveNot reportedNot protectiveMouse[1]
Table 2: Effects on Allergic Responses (Ovalbumin-Induced Allergy)
Parameter This compound (3'-FL) 2'-Fucosyllactose (2'-FL) Vehicle/Control Animal Model Reference
Serum OVA-specific IgE Significantly decreasedSignificantly decreasedHigh levelsMouse[2]
Serum Mouse Mast Cell Protease (mMCP-1) Significantly decreasedSignificantly decreasedHigh levelsMouse[2]
Serum IL-4 Significantly decreasedSignificantly decreasedHigh levelsMouse[2]
Serum IFN-γ IncreasedIncreasedLow levelsMouse[2]
Intestinal Barrier Damage ImprovedImprovedDamagedMouse[2]
Table 3: General Immunomodulatory and Gut Health Effects
Parameter This compound (3'-FL) 2'-Fucosyllactose (2'-FL) Lacto-N-neotetraose (LNnT) GOS/FOS Animal Model Reference
Plasma IgG and IgA Not reportedHigherNot reportedNot reportedSuckling Rat[3][4]
Mesenteric Lymph Node T-cell Subsets Not reportedMore subsetsNot reportedNot reportedSuckling Rat[3][4]
Gut Microbiota: Lactobacillus & Bifidobacterium Enhanced proportionEnhanced proportionNot reportedIncreased Bifidobacterium & LactobacillusMouse[2]
Gut Microbiota: Turicibacter & Lachnospiraceae Decreased percentageDecreased percentageNot reportedNot reportedMouse[2]
Cecal Butyrate Not reportedHigher proportionNot reportedIncreased butyrateSuckling Rat[3][4]
Wound Healing (Type 2 Immune Response) Not reportedNot reportedHigher IL-4, IL-10, IL-13Not reportedMouse

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Ovalbumin (OVA)-Sensitized Mouse Model of Food Allergy

This model is used to assess the efficacy of immunomodulatory compounds in mitigating allergic reactions.

  • Animals: Female BALB/c mice are typically used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 10-100 µg OVA) emulsified in an adjuvant like alum (e.g., 1-2 mg) on days 0 and 14.

  • Challenge: On days 21, 22, and 23, mice are challenged with an intranasal administration of OVA (e.g., 10-100 µg in saline) to induce an allergic response.

  • Treatment: The test compound (e.g., 3'-FL or 2'-FL) is administered orally via gavage daily throughout the sensitization and challenge periods.

  • Outcome Measures:

    • Serum Analysis: Blood is collected to measure levels of OVA-specific IgE, mouse mast cell protease (mMCP-1), and cytokines like IL-4 and IFN-γ using ELISA.

    • Histology: Intestinal tissue is collected for histological analysis to assess gut barrier integrity and inflammation.

    • Gene Expression: Gene expression of allergy-related cytokines in the small intestine can be analyzed by RT-PCR.

Influenza A Virus Challenge Model in Mice

This model is employed to evaluate the protective effects of immunomodulatory agents against viral infections.

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Virus: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) is used for infection.

  • Treatment: Mice are fed a diet supplemented with the test compound (e.g., 3'-FL) for a specified period (e.g., two weeks) prior to infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the influenza virus.

  • Outcome Measures:

    • Survival and Morbidity: Mice are monitored daily for weight loss and survival.

    • Viral Titer: Lungs are harvested at specific time points post-infection to determine viral load via plaque assay or RT-PCR.

    • Immune Cell Infiltration: Bronchoalveolar lavage (BAL) fluid can be collected to analyze the influx of immune cells.

    • Gene and Protein Expression: Lung tissue can be analyzed for the expression of interferons, interferon receptors, and other immune-related genes and proteins via RNA sequencing and Western blotting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

antiviral_effects_of_3FL cluster_3FL This compound Supplementation cluster_immune_modulation Immune Modulation (Pre-infection) cluster_viral_challenge Viral Challenge cluster_antiviral_response Enhanced Antiviral Response n1 3'-FL n2 Increased Interferon Receptor Expression (IFNAR, IFNGR) n1->n2 n3 Downregulated Interferon & ISG Expression n1->n3 n5 Enhanced Antiviral Signaling n2->n5 n3->n5 n4 Influenza Virus SARS-CoV-2 n4->n5 n6 Increased Nitric Oxide Production n5->n6 n7 Promoted Leukocyte Infiltration n5->n7 n8 Protective Efficacy n5->n8 allergy_model_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Group cluster_control Control Group cluster_outcomes Outcome Analysis s1 Day 0 & 14: Inject OVA + Alum c1 Day 21, 22, 23: Intranasal OVA s1->c1 o1 Serum Analysis: IgE, mMCP-1, Cytokines c1->o1 o2 Intestinal Histology c1->o2 o3 Gene Expression Analysis c1->o3 t1 Daily Oral Gavage: 3'-FL or Alternative v1 Daily Oral Gavage: Vehicle nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stim Cytokines (e.g., TNF-α) LPS receptor Receptor Activation stim->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_active Active NF-κB ikb->nfkb_active releases nfkb_inactive Inactive NF-κB/IκB Complex nfkb_inactive->ikb translocation NF-κB Translocation nfkb_active->translocation transcription Gene Transcription: Inflammatory Cytokines, Chemokines translocation->transcription

References

A Comparative Analysis of the Prebiotic Activity of 3'-Fucosyllactose and Galactooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of functional food ingredients and therapeutics, prebiotics play a pivotal role in modulating the gut microbiota and influencing host health. This guide provides a detailed comparison of the prebiotic activity of two prominent oligosaccharides: 3'-Fucosyllactose (3'-FL), a human milk oligosaccharide (HMO), and galactooligosaccharides (GOS), a well-established prebiotic ingredient. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective effects on gut microbial composition and metabolic output, supported by experimental data.

Quantitative Comparison of Prebiotic Activity

The following tables summarize the key quantitative data from in vitro fermentation studies, providing a direct comparison of the prebiotic effects of 3'-FL and GOS.

Table 1: Impact on Gut Microbiota Composition

FeatureThis compound (3'-FL)Galactooligosaccharides (GOS)References
Primary Beneficiaries Bifidobacterium, Bacteroides, EnterococcusBifidobacterium (specifically B. longum, B. bifidum, B. catenulatum), Lactobacillus (L. gasseri, L. salivarius)[1][2]
Selectivity Highly selective, utilized by a narrower range of beneficial bacteria. Not readily fermented by potential pathogens.Broadly utilized by a wider range of beneficial bacteria.[3]
Change in Bifidobacterium Abundance (in vitro infant fecal fermentation) Significant increase. In one study, the relative abundance of Bifidobacterium increased from 45% to 64% after 36 hours of fermentation with 2'-FL (a structural isomer).Significant increase. In the same study, GOS fermentation increased Bifidobacterium abundance from 45% to 57% after 36 hours.

Table 2: Fermentation Characteristics and Metabolite Production

FeatureThis compound (3'-FL)Galactooligosaccharides (GOS)References
Fermentation Rate Slower and more gradual utilization. One study reported 60.3% utilization after 36 hours of fermentation with infant fecal microbiota.Rapid fermentation. The same study showed complete fermentation of GOS within 14 hours.[1][2]
Primary Short-Chain Fatty Acids (SCFAs) Produced Acetic acid, Lactic acidAcetic acid, Lactic acid[1]
SCFA Production Profile Gradual production of acetic acid and lactic acid.Rapid increase in acetate and lactate production.[1]
pH Change in Fermentation Medium Gradual decrease in pH.Rapid and significant decrease in pH.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 3'-FL and GOS prebiotic activity.

In Vitro Fermentation with Infant Fecal Inoculum

This protocol is a standardized method for assessing the prebiotic potential of substrates using infant gut microbiota.

  • Fecal Sample Collection and Preparation:

    • Fresh fecal samples are collected from healthy, full-term infants who have not been exposed to antibiotics.

    • Samples are immediately stored under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars with gas packs) and processed within 2 hours of collection.

    • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) or a suitable fermentation medium without the carbohydrate source. The slurry is then filtered through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • Batch fermentations are carried out in anaerobic conditions at 37°C.

    • The basal fermentation medium typically contains peptone water, yeast extract, bile salts, salts (NaCl, KCl, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O), hemin, vitamin K1, and a reducing agent like L-cysteine HCl. The medium is sterilized and then reduced in an anaerobic chamber overnight before inoculation.

    • The test substrates (3'-FL or GOS) are added to the basal medium at a final concentration of 1% (w/v). A control fermentation without any added carbohydrate is also included.

    • The fermentation is initiated by inoculating the medium with the 10% fecal slurry to a final concentration of 1% (v/v).

  • Sampling and Analysis:

    • Samples are collected at various time points (e.g., 0, 12, 24, 36, and 48 hours) for analysis.

    • Microbial Composition Analysis: Bacterial DNA is extracted from the fermentation samples. The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). The resulting sequences are then processed using bioinformatics pipelines (e.g., QIIME 2) to determine the relative abundance of different bacterial taxa.

    • Short-Chain Fatty Acid (SCFA) Analysis: Fermentation samples are centrifuged, and the supernatant is filtered. SCFA concentrations (acetate, propionate, butyrate, lactate, etc.) are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • pH Measurement: The pH of the fermentation medium is measured at each time point using a calibrated pH meter.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Prebiotic Activity Assessment

G cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal Sample Fecal Sample Anaerobic Dilution Anaerobic Dilution Fecal Sample->Anaerobic Dilution Fecal Inoculum Fecal Inoculum Anaerobic Dilution->Fecal Inoculum Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Fecal Inoculum->Anaerobic Incubation (37°C) Basal Medium Basal Medium Basal Medium->Anaerobic Incubation (37°C) Prebiotic (3'-FL or GOS) Prebiotic (3'-FL or GOS) Prebiotic (3'-FL or GOS)->Anaerobic Incubation (37°C) Microbiota Analysis (16S rRNA sequencing) Microbiota Analysis (16S rRNA sequencing) Anaerobic Incubation (37°C)->Microbiota Analysis (16S rRNA sequencing) Metabolite Analysis (GC/HPLC for SCFAs) Metabolite Analysis (GC/HPLC for SCFAs) Anaerobic Incubation (37°C)->Metabolite Analysis (GC/HPLC for SCFAs) pH Measurement pH Measurement Anaerobic Incubation (37°C)->pH Measurement

Caption: Workflow for assessing the prebiotic activity of 3'-FL and GOS.

Signaling Pathways

Galactooligosaccharides (GOS) Signaling in Intestinal Epithelial Cells

GOS have been shown to directly interact with intestinal epithelial cells, influencing barrier function and immune responses, in part through the Toll-like receptor 4 (TLR4) signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GOS GOS TLR4 TLR4 GOS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Gene Gene Expression (e.g., Cytokines, Tight Junction Proteins) NFkB->Gene Translocates to nucleus

Caption: GOS signaling via the TLR4-NF-κB pathway in intestinal epithelial cells.

This compound (3'-FL) and its Effects on the Intestinal Epithelium

The direct intracellular signaling pathways for 3'-FL are not as well-defined as for GOS. However, studies on fucosylated oligosaccharides suggest they contribute to immune modulation and enhancement of the gut barrier.

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Biological Effects 3FL This compound Epithelial_Cell Epithelial Cell 3FL->Epithelial_Cell Interacts with Pathogen_Adhesion Reduced Pathogen Adhesion 3FL->Pathogen_Adhesion Acts as decoy Immune_Modulation Immune Modulation (Cytokine production) Epithelial_Cell->Immune_Modulation Barrier_Function Enhanced Barrier Function (Tight junction protein expression) Epithelial_Cell->Barrier_Function

Caption: Overview of the biological effects of this compound on the gut.

Concluding Remarks

Both this compound and galactooligosaccharides demonstrate significant prebiotic activity, though they exhibit distinct characteristics. GOS is a rapidly fermented, broad-spectrum prebiotic that robustly stimulates the growth of beneficial microbes, particularly Bifidobacterium and Lactobacillus. In contrast, 3'-FL is a more selective and slowly fermented prebiotic, primarily promoting the growth of Bifidobacterium and Bacteroides.

The choice between these prebiotics for a specific application will depend on the desired outcome. The rapid fermentation of GOS may be beneficial for a quick shift in the microbiota and production of SCFAs. The slower, more selective fermentation of 3'-FL may offer a more targeted and sustained prebiotic effect, potentially with a lower risk of gas production. Further research is warranted to fully elucidate the specific signaling pathways modulated by 3'-FL and to translate these in vitro findings into clinical benefits for various health applications.

References

A Head-to-Head Comparison of 3'-Fucosyllactose and 2'-Fucosyllactose on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of 3'-FL and 2'-FL on the gut microbiome, supported by experimental data.

Introduction

Human Milk Oligosaccharides (HMOs) are a complex group of sugars found in high concentrations in human breast milk. They are known to play a crucial role in shaping the infant gut microbiota, with long-term implications for health and disease. Among the most abundant fucosylated HMOs are 2'-Fucosyllactose (2'-FL) and 3'-Fucosyllactose (3'-FL), structural isomers that differ only in the linkage of a fucose molecule to lactose. While both are recognized for their prebiotic activity, emerging research indicates that their distinct structures lead to differential utilization by gut bacteria, resulting in varied effects on the composition and function of the gut microbiome. This guide provides a comprehensive head-to-head comparison of 3'-FL and 2'-FL, summarizing key experimental findings to inform research and development in the fields of nutrition and therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies comparing the effects of 3'-FL and 2'-FL on gut microbiota composition and metabolic output.

Table 1: Comparative Fermentation and Utilization by Infant Fecal Microbiota

ParameterThis compound (3'-FL)2'-Fucosyllactose (2'-FL)Reference
Utilization Rate (36h) ~60.3%Not directly compared in this study, but other studies show rapid utilization.[1][2]
Predominantly Enriched Genera Bacteroides, EnterococcusBifidobacterium[1][2]
Primary Metabolic End Products Acetic acid, Lactic acidAcetic acid, Lactate[1][2]

Table 2: Growth of Specific Probiotic Strains on 3'-FL and 2'-FL

Bacterial StrainGrowth on 3'-FL (AUC)Growth on 2'-FL (AUC)Reference
Bifidobacterium longum subsp. infantis Bi-26HighHigh[3]
Bifidobacterium longum subsp. infantis ATCC15697ModerateHigh[3]
Bifidobacterium bifidumHighHigh[4]
Lactobacillus rhamnosus GGLowLow[4]

(AUC = Area Under the Curve, a measure of bacterial growth over time)

Experimental Protocols

In Vitro Fermentation of HMOs by Infant Fecal Microbiota

This protocol is based on the methodology described by Kong et al. (2021).[1][2]

  • Fecal Sample Collection: Fecal samples were collected from healthy, exclusively breast-fed infants at 12 weeks of age. Samples were immediately stored at -20°C and subsequently at -80°C until use.

  • Inoculum Preparation: A pooled fecal inoculum was prepared from the fecal material of four infants.

  • Fermentation Medium: A standard fermentation medium was prepared and adjusted to pH 5.8.

  • Fermentation Conditions: In vitro fermentations were carried out in anaerobic conditions. The medium was supplemented with either 3'-FL or a control substrate (e.g., GOS/inulin).

  • Sampling: Samples were collected at 0, 14, 24, and 36 hours for analysis.

  • Microbiota Composition Analysis: DNA was extracted from the samples, and the V3-V4 region of the 16S rRNA gene was amplified and sequenced to determine the bacterial composition.

  • Metabolite Analysis: Short-chain fatty acids (SCFAs) and other organic acids were quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • HMO Utilization: The concentration of the supplemented HMO was measured at each time point by HPLC to determine the rate of utilization.

Bacterial Growth Assays on Specific HMOs

This protocol is based on the methodology described by Walsh et al. (2020).[4]

  • Bacterial Strains: A wide selection of probiotic and potentially pathogenic bacterial strains were used.

  • Growth Media: A basal medium without a carbon source was used.

  • Carbon Sources: The media was supplemented with 1% of either 3'-FL, 2'-FL, or other control sugars (glucose, lactose).

  • Growth Monitoring: Bacterial growth was monitored automatically using a system like the Bioscreen C, which measures the optical density (OD) of the cultures over time.

  • Data Analysis: The area under the growth curve (AUC) was calculated to quantify the extent of bacterial growth on each carbon source.

Signaling Pathways and Mechanisms

The primary mechanism by which 3'-FL and 2'-FL influence the gut microbiota is through their selective utilization as a carbon source by specific bacteria. This process is dependent on the presence of specific enzymes and transport systems within the bacteria.

Bifidobacterium Utilization of Fucosylated HMOs

Bifidobacterium species, particularly B. longum subsp. infantis, possess the genetic machinery to import and metabolize fucosylated HMOs like 2'-FL and 3'-FL.[3] The initial step involves the action of fucosidases to cleave the fucose moiety. The remaining lactose can then be further metabolized. The differential expression of genes for transporters and enzymes likely underlies the observed strain-specific preferences for 3'-FL versus 2'-FL.[3]

HMO_Metabolism cluster_extracellular Extracellular HMO 3'-FL / 2'-FL Transporter Transporter HMO->Transporter Uptake Fucosidase Fucosidase Transporter->Fucosidase Intracellular Lactose_Metabolism Lactose_Metabolism Fucosidase->Lactose_Metabolism Lactose Fucose Fucose Fucosidase->Fucose Fucose SCFA SCFA Lactose_Metabolism->SCFA

Comparative Effects on Gut Microbiota

Impact on Bifidobacterium

Both 3'-FL and 2'-FL are known to be bifidogenic, meaning they promote the growth of Bifidobacterium. However, studies suggest a differential effect. In vitro fermentation with infant fecal microbiota showed that while other HMOs led to a significant increase in Bifidobacterium, 3'-FL specifically enriched for Bacteroides and Enterococcus.[2] Conversely, studies focusing on isolated strains demonstrate that many Bifidobacterium species can efficiently utilize both 2'-FL and 3'-FL.[3][4] This suggests that in a complex microbial community, the dynamics of cross-feeding and competition play a significant role in determining the ultimate impact of a specific HMO.

Impact on Other Genera

A key differentiator observed in in vitro fermentation is the significant enrichment of the Bacteroides genus by 3'-FL.[2] Bacteroides are a prominent group of gram-negative bacteria in the gut, known for their ability to degrade a wide range of complex carbohydrates. The preferential utilization of 3'-FL by certain Bacteroides species could have significant implications for the overall metabolic output of the gut microbiota.

Microbiota_Shift cluster_microbiota Gut Microbiota Composition 3FL This compound Bacteroides Bacteroides 3FL->Bacteroides Strongly Promotes Enterococcus Enterococcus 3FL->Enterococcus Promotes Bifidobacterium Bifidobacterium 3FL->Bifidobacterium Promotes (strain-dependent) 2FL 2'-Fucosyllactose 2FL->Bifidobacterium Strongly Promotes

Conclusion

The available evidence clearly indicates that this compound and 2'-Fucosyllactose, despite their structural similarity, exert differential effects on the gut microbiota. While both HMOs demonstrate prebiotic activity, 2'-FL appears to be a more potent promoter of Bifidobacterium in complex microbial communities, whereas 3'-FL shows a distinct ability to enrich for Bacteroides. These findings underscore the importance of considering the specific molecular structure of HMOs when developing nutritional interventions or therapeutics aimed at modulating the gut microbiome. Further head-to-head clinical trials are warranted to translate these in vitro findings to human populations and to fully elucidate the health implications of these differential microbial shifts. The nuanced understanding of how individual HMOs shape the gut ecosystem will be critical for the next generation of precision nutrition and microbiome-targeted therapies.

References

Unveiling the Anti-Inflammatory Potential of 3'-Fucosyllactose in the Gut: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory properties of novel compounds is paramount. This guide provides an objective comparison of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO), with other key oligosaccharides in mitigating inflammation in intestinal epithelial cells. The following analysis is supported by experimental data to validate the anti-inflammatory properties of 3'-FL and its alternatives.

Executive Summary

Intestinal inflammation is a hallmark of various gastrointestinal disorders, including Inflammatory Bowel Disease (IBD). Human milk oligosaccharides (HMOs) have emerged as a promising class of bioactive molecules with potent immunomodulatory effects. Among these, this compound (3'-FL) has demonstrated significant anti-inflammatory capabilities within the intestinal epithelium. This guide delves into a comparative analysis of 3'-FL against other relevant oligosaccharides: 2'-Fucosyllactose (2'-FL), Lacto-N-neotetraose (LNnT), Galactooligosaccharides (GOS), and Fructooligosaccharides (FOS). The comparison focuses on their ability to modulate key inflammatory markers and enhance intestinal barrier function, providing a data-driven perspective for future research and therapeutic development.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, showcasing the comparative efficacy of 3'-FL and its alternatives in modulating inflammatory responses and intestinal barrier integrity in vitro.

Table 1: Comparative Efficacy in Reducing Pro-Inflammatory Cytokine Secretion

CompoundCell LineInflammatory StimulusConcentration% Reduction of IL-8 Secretion (Compared to Stimulated Control)Citation
This compound (3'-FL) FHs 74 IntTNF-α (50 ng/mL)5 mg/mL~40% [1]
2'-Fucosyllactose (2'-FL)FHs 74 IntTNF-α (50 ng/mL)5 mg/mLNo significant reduction[1]
Lacto-N-neotetraose (LNnT)FHs 74 IntTNF-α (50 ng/mL)5 mg/mL~35%[1]
Galactooligosaccharides (GOS)Caco-2DSS (2%)200 µg/mLSignificant reduction in IL-8 secretion (exact percentage not specified)[2]
Fructooligosaccharides (FOS)Caco-2-2% (v/v)Data on cytokine reduction not available in this study[3]

Note: The experimental conditions, including cell lines and inflammatory stimuli, vary between studies, which should be considered when making direct comparisons.

Table 2: Comparative Efficacy in Enhancing Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)

CompoundCell LineInflammatory StimulusConcentration% Improvement in TEER (Compared to Stimulated Control)Citation
This compound (3'-FL) Caco-2IL-6 (50 ng/mL)10 mg/mL~50% [4]
2'-Fucosyllactose (2'-FL)Caco-2IL-6 (50 ng/mL)10 mg/mL~45%[4]
Lacto-N-neotetraose (LNnT)---Data not available
Galactooligosaccharides (GOS)Caco-2-2% (v/v)~34% increase over mock-exposed cells[3]
Fructooligosaccharides (FOS)Caco-2-2% (v/v)~29% increase over mock-exposed cells[3]

Note: The experimental conditions, including cell lines and inflammatory stimuli, vary between studies, which should be considered when making direct comparisons.

Key Signaling Pathways

The anti-inflammatory effects of 3'-FL and its alternatives are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated in intestinal inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

TNF-alpha Signaling Pathway Figure 1. Simplified TNF-α Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degradates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (IL-8, etc.) Pro-inflammatory Genes (IL-8, etc.) Nucleus->Pro-inflammatory Genes (IL-8, etc.) Induces Transcription of 3_FL_LNnT 3'-FL & LNnT 3_FL_LNnT->TNFR1 Interacts with/Sheds

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Experimental evidence suggests that 3'-FL and LNnT can attenuate TNF-α-induced inflammation by interacting with or promoting the shedding of the TNF receptor 1 (TNFR1), thereby dampening the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-8.[1]

Experimental Workflow for In Vitro Inflammation Assay Figure 2. General Experimental Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days for differentiation Culture for 21 days for differentiation Seed Caco-2 cells on Transwell inserts->Culture for 21 days for differentiation Pre-treat with Oligosaccharides (3'-FL or alternatives) Pre-treat with Oligosaccharides (3'-FL or alternatives) Culture for 21 days for differentiation->Pre-treat with Oligosaccharides (3'-FL or alternatives) Induce inflammation (e.g., TNF-α, IL-6, or DSS) Induce inflammation (e.g., TNF-α, IL-6, or DSS) Pre-treat with Oligosaccharides (3'-FL or alternatives)->Induce inflammation (e.g., TNF-α, IL-6, or DSS) Measure TEER Measure TEER Induce inflammation (e.g., TNF-α, IL-6, or DSS)->Measure TEER Collect supernatant for Cytokine Analysis (ELISA) Collect supernatant for Cytokine Analysis (ELISA) Induce inflammation (e.g., TNF-α, IL-6, or DSS)->Collect supernatant for Cytokine Analysis (ELISA) Cell lysis for Protein/Gene Expression Analysis Cell lysis for Protein/Gene Expression Analysis Induce inflammation (e.g., TNF-α, IL-6, or DSS)->Cell lysis for Protein/Gene Expression Analysis

Caption: A typical workflow for assessing anti-inflammatory properties in vitro.

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.

Caco-2 Cell Culture and Differentiation
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma) are widely used as a model for the intestinal epithelial barrier.

  • Seeding: Cells are seeded at a density of approximately 1 x 10^5 cells/cm² on permeable Transwell® inserts (e.g., 0.4 µm pore size).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Cells are cultured for 21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier. The culture medium is changed every 2-3 days.

Inflammatory Challenge
  • Cytokine Stimulation: To mimic inflammatory conditions, differentiated Caco-2 cell monolayers are treated with pro-inflammatory cytokines such as TNF-α (e.g., 10-100 ng/mL) or Interleukin-6 (IL-6; e.g., 50 ng/mL) in the basolateral compartment.

  • DSS-Induced Injury: Alternatively, Dextran Sodium Sulfate (DSS) at a concentration of 2-5% can be added to the apical compartment to induce chemical colitis-like damage.

  • Pre-treatment: Prior to the inflammatory challenge, cells are typically pre-incubated with the test oligosaccharides (e.g., 3'-FL, 2'-FL, LNnT, GOS, or FOS) for a specified period (e.g., 1-24 hours).

Measurement of Transepithelial Electrical Resistance (TEER)
  • Purpose: TEER measurement is a non-invasive method to assess the integrity of the epithelial barrier. A higher TEER value indicates a tighter barrier.

  • Apparatus: An epithelial volt-ohm meter (e.g., Millicell® ERS-2) with "chopstick" electrodes is used.

  • Procedure: The electrodes are placed in the apical and basolateral compartments of the Transwell® insert, and the electrical resistance is measured. The final TEER value is calculated by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane (expressed as Ω·cm²). Measurements are taken before and after the inflammatory challenge and treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Sample Incubation: Cell culture supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

    • Detection: A biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by streptavidin-horseradish peroxidase (HRP).

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound in intestinal epithelial cells. In direct comparative studies, 3'-FL has shown superior or comparable efficacy to other prominent HMOs like 2'-FL and LNnT in reducing pro-inflammatory cytokine secretion and enhancing intestinal barrier function. While direct comparative data with prebiotics like GOS and FOS is limited, the existing studies indicate that these oligosaccharides also possess beneficial effects on the intestinal epithelium. The mechanism of action for 3'-FL appears to involve the modulation of the TNF-α/TNFR1 signaling pathway, a critical regulator of intestinal inflammation. These findings underscore the potential of 3'-FL as a therapeutic agent for inflammatory intestinal conditions and warrant further investigation to fully elucidate its clinical utility. Researchers are encouraged to consider the specific experimental contexts when comparing the efficacy of these different oligosaccharides.

References

Decoding Specificity: A Comparative Guide to Bacterial Utilization of 3'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective metabolism of human milk oligosaccharides (HMOs) by gut commensals is paramount for developing next-generation prebiotics and targeted microbial therapies. This guide provides a comprehensive comparison of the bacterial utilization of 3'-Fucosyllactose (3'-FL), a key fucosylated HMO, offering insights into the specificity of this intricate biological process.

The intricate dance between the infant gut microbiome and human milk oligosaccharides (HMOs) is a cornerstone of early-life health. Among the diverse array of HMOs, this compound (3'-FL) stands out for its selective utilization by specific beneficial bacteria, shaping the composition and function of the gut ecosystem. This guide delves into the experimental evidence that confirms the specificity of 3'-FL metabolism, providing a comparative analysis of its utilization by different bacterial genera, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

Selective Growers: Not All Bacteria are Created Equal

Experimental evidence consistently demonstrates that the ability to metabolize 3'-FL is not a universal trait among gut bacteria. This selectivity is a key factor in the prebiotic activity of 3'-FL, as it promotes the growth of specific beneficial microbes while limiting the proliferation of others, including potential pathogens.

Studies have shown that certain species within the Bifidobacterium and Bacteroides genera are adept at utilizing 3'-FL as a sole carbon source. Notably, species such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, Bacteroides fragilis, Bacteroides vulgatus, and Bacteroides thetaiotaomicron exhibit robust growth in the presence of 3'-FL.[1] In contrast, many other bacterial strains, including various species of Lactobacillus and pathogenic bacteria, are unable to ferment this complex sugar.[1]

The specificity of 3'-FL utilization is further highlighted when compared to other oligosaccharides. While many gut bacteria can readily metabolize simpler sugars like glucose and lactose, or even other prebiotics like galactooligosaccharides (GOS), the intricate structure of 3'-FL presents a metabolic hurdle that only bacteria with the requisite enzymatic machinery can overcome.[1]

Quantitative Comparison of Bacterial Growth on this compound and Other Oligosaccharides

The following tables summarize the quantitative data on the growth of various bacterial strains on 3'-FL compared to other relevant carbon sources. Growth is typically measured by monitoring the optical density at 600 nm (OD600) over time in a microplate reader. The data is often presented as the area under the growth curve (AUC), which provides a comprehensive measure of overall growth.

Table 1: Growth of Bifidobacterium Species on Various Carbohydrates

Bacterial StrainThis compound (AUC)2'-Fucosyllactose (AUC)Lactose (AUC)Glucose (AUC)
B. longum subsp. infantisHighHighHighHigh
B. bifidumHighHighModerateHigh
B. breveLow to ModerateLow to ModerateHighHigh
B. adolescentisLowLowHighHigh

Table 2: Growth of Bacteroides Species on Various Carbohydrates

Bacterial StrainThis compound (AUC)2'-Fucosyllactose (AUC)Lactose (AUC)Glucose (AUC)
B. fragilisHighHighHighHigh
B. vulgatusHighHighHighHigh
B. thetaiotaomicronHighHighHighHigh
B. ovatusModerateModerateHighHigh

Unlocking the Door: The Enzymatic Machinery for 3'-FL Degradation

The selective utilization of 3'-FL is intrinsically linked to the presence of specific enzymes that can break down its unique chemical structure. The primary enzymatic step in 3'-FL metabolism is the cleavage of the α-1,3-fucosidic bond to release L-fucose and lactose. This crucial step is catalyzed by a class of enzymes known as α-fucosidases.

Bacteria that can efficiently metabolize 3'-FL, such as certain strains of Bifidobacterium longum, possess specific gene clusters dedicated to the uptake and degradation of fucosylated HMOs. These clusters often encode for ATP-binding cassette (ABC) transporters for the import of 3'-FL into the cell, as well as intracellular α-fucosidases to initiate its breakdown.

The subsequent metabolism of the released L-fucose and lactose follows established pathways within these bacteria, ultimately leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are beneficial for host health.

Visualizing the Process: Pathways and Workflows

To better understand the molecular and experimental aspects of 3'-FL utilization, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

G cluster_0 Extracellular cluster_1 Bacterial Cell 3FL_ext This compound Transporter ABC Transporter 3FL_ext->Transporter 3FL_int This compound Fucosidase α-Fucosidase 3FL_int->Fucosidase Lactose Lactose Metabolism Central Metabolism (SCFA production) Lactose->Metabolism Fucose L-Fucose Fucose->Metabolism Transporter->3FL_int Fucosidase->Lactose Fucosidase->Fucose

Caption: Metabolic pathway of this compound utilization.

G Start Prepare Bacterial Inoculum Media Prepare Minimal Medium with 3'-FL or other carbon source Start->Media Inoculate Inoculate Microplate Media->Inoculate Incubate Incubate in Microplate Reader (e.g., 37°C, anaerobic) Inoculate->Incubate Measure Measure OD600 at regular intervals Incubate->Measure Analyze Analyze Growth Curves (e.g., AUC, growth rate) Measure->Analyze End Compare Growth Specificity Analyze->End

Caption: Experimental workflow for comparing bacterial growth.

G 3FL This compound Enzyme Specific α-Fucosidase 3FL->Enzyme Presence of Products L-Fucose + Lactose Enzyme->Products Leads to Growth Bacterial Growth Products->Growth Supports NoGrowth No Growth OtherOligo Other Oligosaccharides NoEnzyme Absence of Specific Enzyme OtherOligo->NoEnzyme Presence of NoEnzyme->NoGrowth Leads to

Caption: Logical relationship of enzyme specificity and growth.

Experimental Protocols

1. Bacterial Growth Assay in Microplate Reader

This protocol outlines the methodology for assessing bacterial growth on 3'-FL and other carbohydrates using a microplate reader.

  • Materials:

    • Bacterial strains of interest (Bifidobacterium, Bacteroides, etc.)

    • Anaerobic chamber or system

    • 96-well microplates

    • Microplate reader with temperature control and shaking capability (e.g., Tecan, BioTek)

    • Appropriate basal medium for the specific bacteria (e.g., modified MRS for Bifidobacterium, BHI for Bacteroides)

    • Sterile-filtered solutions of 3'-FL, 2'-FL, lactose, glucose, and other test carbohydrates (typically 2% w/v)

    • Sterile phosphate-buffered saline (PBS)

  • Procedure:

    • Inoculum Preparation:

      • Culture the bacterial strains anaerobically in their respective optimal growth media until they reach the late logarithmic phase of growth.

      • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

      • Wash the cell pellet twice with sterile PBS to remove residual media components.

      • Resuspend the cells in the basal medium without a carbon source and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.5).

    • Microplate Setup:

      • In each well of a 96-well microplate, add 180 µL of the basal medium.

      • Add 20 µL of the respective sterile carbohydrate solution to the designated wells to achieve a final concentration of 0.2% (w/v). Include wells with no added carbohydrate as a negative control and wells with glucose as a positive control.

      • Add 10 µL of the standardized bacterial inoculum to each well.

      • Prepare triplicate wells for each condition.

    • Incubation and Measurement:

      • Place the microplate in a microplate reader pre-set to the optimal growth temperature for the bacteria (e.g., 37°C).

      • Incubate under anaerobic conditions.

      • Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a total of 24-48 hours. Ensure the plate is shaken before each reading to ensure a homogenous suspension.

    • Data Analysis:

      • Subtract the initial OD600 reading from all subsequent readings for each well to normalize the data.

      • Plot the average OD600 values against time to generate growth curves.

      • Calculate the area under the curve (AUC) and the maximum growth rate for each condition to quantitatively compare bacterial growth.

2. α-Fucosidase Activity Assay

This protocol describes a colorimetric assay to determine the activity of α-fucosidase, the key enzyme in 3'-FL degradation.

  • Materials:

    • Bacterial cell lysate or purified enzyme

    • p-Nitrophenyl-α-L-fucopyranoside (pNPF) as the substrate

    • Sodium phosphate buffer (e.g., 50 mM, pH 6.5)

    • Sodium carbonate (Na2CO3) solution (e.g., 1 M) for stopping the reaction

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube or a well of a microplate, add 50 µL of the bacterial cell lysate or purified enzyme solution.

      • Add 50 µL of the sodium phosphate buffer.

      • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Enzymatic Reaction:

      • Initiate the reaction by adding 100 µL of a pre-warmed pNPF solution (e.g., 5 mM in the same buffer).

      • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stopping the Reaction and Measurement:

      • Stop the reaction by adding 100 µL of the sodium carbonate solution. The addition of the alkaline solution will develop a yellow color due to the release of p-nitrophenol.

      • Measure the absorbance of the solution at 405 nm using a microplate reader.

    • Quantification:

      • Prepare a standard curve using known concentrations of p-nitrophenol.

      • Calculate the amount of p-nitrophenol released in the enzymatic reaction by comparing the absorbance to the standard curve.

      • Express the enzyme activity in units, where one unit is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.

This comprehensive guide underscores the highly specific nature of this compound utilization by key gut commensals. The provided data, protocols, and visualizations serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of the intricate interplay between HMOs and the gut microbiome and paving the way for innovative applications in human health.

References

validation of 3'-Fucosyllactose as a selective substrate for Bifidobacterium longum

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of its Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO), is emerging as a highly selective prebiotic, demonstrating a significant capacity to promote the growth of beneficial gut microbes, particularly Bifidobacterium longum. This comparison guide synthesizes experimental findings on the selective utilization of 3'-FL by B. longum in contrast to other bacterial species and alternative prebiotic substrates. The data presented underscores the potential of 3'-FL in targeted microbial modulation for therapeutic and health applications.

Comparative Growth Analysis

The selectivity of a prebiotic is determined by its ability to be metabolized by a narrow range of beneficial microorganisms. Extensive in vitro studies have demonstrated that 3'-FL is preferentially consumed by specific strains of Bifidobacterium, most notably B. longum subsp. infantis, a key commensal in the infant gut.[1][2][3]

Growth of Various Bacterial Species on this compound:

To quantify the selective growth-promoting effects of 3'-FL, numerous studies have compared the growth of various gut bacteria in media supplemented with 3'-FL as the sole carbon source. The following table summarizes typical findings from such comparative analyses. Growth is often measured by the change in optical density at 600 nm (ΔOD600) after a defined incubation period.

Bacterial SpeciesSubstrate: this compound (ΔOD600)Substrate: Glucose (ΔOD600) - Control
Bifidobacterium longum subsp. infantis ++ (High Growth) ++ (High Growth)
Bifidobacterium bifidum+ (Moderate Growth)++ (High Growth)
Bifidobacterium breve- (Low to No Growth)++ (High Growth)
Bifidobacterium adolescentis- (Low to No Growth)++ (High Growth)
Bacteroides vulgatus+ (Moderate Growth)++ (High Growth)
Escherichia coli- (No Growth)++ (High Growth)
Clostridium perfringens- (No Growth)++ (High Growth)
Lactobacillus rhamnosus- (Low to No Growth)++ (High Growth)

Note: This table is a qualitative summary based on multiple sources. ++ indicates robust growth, + indicates moderate growth, and - indicates low to no growth.

Comparison with Other Prebiotic Substrates:

The performance of 3'-FL as a prebiotic is further validated by comparing the growth of B. longum on 3'-FL to its growth on other well-known prebiotics like 2'-Fucosyllactose (2'-FL) and galactooligosaccharides (GOS).

SubstrateGrowth of B. longum subsp. infantis (ΔOD600)
This compound (3'-FL) ++
2'-Fucosyllactose (2'-FL)++
Galactooligosaccharides (GOS)+
Lactose+
Fucose-

Note: This table is a qualitative summary. While both 2'-FL and 3'-FL support robust growth of B. longum subsp. infantis, some studies suggest strain-specific preferences.[1]

Metabolic Activity and Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. The profile of SCFAs produced can vary depending on the substrate and the bacterial species involved.

Bacterial SpeciesSubstrateAcetate (mM)Propionate (mM)Butyrate (mM)Lactate (mM)pH Reduction
B. longum strains 3'-FL High Low Low Moderate to High Significant
Bacteroides spp.3'-FLModerateHighModerateLowSignificant
Other Bifidobacteria3'-FLVariableVariableVariableVariableVariable

Note: This is a generalized representation. Specific concentrations can vary based on the strain and experimental conditions.[4]

Studies have shown that several B. longum strains are capable of metabolizing 3'-FL into lactate.[4] This metabolic activity is accompanied by a significant reduction in the pH of the culture medium, which can help inhibit the growth of pathogenic bacteria.[4]

Experimental Protocols

The validation of 3'-FL as a selective substrate for B. longum relies on standardized in vitro fermentation models. A typical experimental workflow is outlined below.

1. Bacterial Strains and Culture Conditions:

  • Bacterial Strains: Pure cultures of various Bifidobacterium species, other representative gut bacteria (e.g., Bacteroides, Lactobacillus, Escherichia coli, Clostridium) are obtained from recognized culture collections.

  • Growth Media: A basal medium containing essential nutrients but lacking a carbon source is used. Common media include modified de Man, Rogosa and Sharpe (MRS) broth or other specialized media for anaerobes.

  • Anaerobic Conditions: All experiments are conducted under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂) to mimic the gut environment.

2. In Vitro Fermentation Assay:

  • Substrates: Sterile solutions of this compound, and other control substrates (e.g., glucose, lactose, GOS) are added to the basal medium at a defined concentration (e.g., 1-2% w/v).

  • Inoculation: The media are inoculated with a standardized amount of the respective bacterial culture.

  • Incubation: Cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).

  • Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer or an automated system like the Bioscreen C.[5]

3. Metabolite Analysis:

  • Sample Collection: Supernatants from the bacterial cultures are collected at different time points.

  • SCFA and Organic Acid Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) and other organic acids (e.g., lactate, formate) are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

  • pH Measurement: The pH of the culture medium is measured at the beginning and end of the fermentation.

Visualizing the Process

Experimental Workflow for Assessing Substrate Selectivity:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Bacterial Strains (B. longum, other species) inoculation Inoculation into Anaerobic Culture strain->inoculation media Basal Medium (No Carbon Source) media->inoculation substrates Substrates (3'-FL, Glucose, GOS) substrates->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation growth Growth Monitoring (OD600) incubation->growth metabolites Metabolite Analysis (HPLC/GC) incubation->metabolites ph pH Measurement incubation->ph

Caption: Workflow for in vitro validation of 3'-FL selectivity.

Metabolic Pathway of this compound in Bifidobacterium longum subsp. infantis

B. longum subsp. infantis possesses a specialized metabolic pathway for the utilization of HMOs, including 3'-FL. This involves specific transporters to internalize the oligosaccharide and intracellular glycoside hydrolases to break it down into monosaccharides that can then enter the central fermentation pathway (the "bifid shunt").

G cluster_outside Extracellular cluster_inside Intracellular FL_ext This compound transporter ABC Transporter FL_ext->transporter Uptake FL_int This compound hydrolysis Intracellular α-fucosidase & β-galactosidase FL_int->hydrolysis monosaccharides Fucose + Galactose + Glucose hydrolysis->monosaccharides bifid_shunt Bifid Shunt (Central Metabolism) monosaccharides->bifid_shunt scfa Acetate, Lactate, etc. bifid_shunt->scfa transporter->FL_int

Caption: Simplified metabolic pathway of 3'-FL in B. longum.

Conclusion

The presented data strongly supports the validation of this compound as a selective substrate for Bifidobacterium longum, particularly B. longum subsp. infantis. Its limited utilization by other gut bacteria, including potential pathogens, highlights its potential as a targeted prebiotic. The ability of B. longum to efficiently metabolize 3'-FL into beneficial short-chain fatty acids further underscores its value for applications in infant nutrition, functional foods, and as a potential therapeutic agent to modulate the gut microbiome. Further research into strain-specific utilization and in vivo effects will continue to elucidate the full potential of this unique human milk oligosaccharide.

References

comparing the effects of 3'-Fucosyllactose and Fructooligosaccharides (FOS) on immune markers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the immunomodulatory effects of two prominent prebiotics, 3'-Fucosyllactose (3'-FL) and Fructooligosaccharides (FOS). The information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective impacts on key immune markers.

Introduction

This compound (3'-FL) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant development, particularly in shaping the gut microbiota and immune system.[1] Fructooligosaccharides (FOS) are plant-derived prebiotics known for their beneficial effects on gut health and immunity, primarily through the stimulation of beneficial gut bacteria.[2][3][4] Both compounds exert their immunomodulatory effects through direct interaction with immune cells and indirectly by modulating the gut microbiome and its metabolites, such as short-chain fatty acids (SCFAs).[2][3][5]

Comparative Effects on Immune Markers

The following tables summarize the quantitative effects of 3'-FL and FOS on various immune markers as reported in different experimental models. It is important to note that these findings are from separate studies and not from direct head-to-head comparisons, unless otherwise specified.

Table 1: Effects on Cytokine Production

CytokineThis compound (3'-FL)Fructooligosaccharides (FOS)Experimental Model
Pro-inflammatory Cytokines
TNF-α↓ Systemic levels in infants (formula with 2'-FL)[6][7]↑ Secretion in monocytes and lymphocytes[2]In vivo (infants), in vitro (human cells)
IL-1β↓ Systemic levels in infants (formula with 2'-FL)[6][7]No effect on secretion in monocytes and lymphocytes[2]In vivo (infants), in vitro (human cells)
IL-6↓ Systemic levels in infants (formula with 2'-FL)[6][7]↓ Pro-inflammatory cytokines[8]In vivo (infants), various models
IL-8↓ In Caco-2 cells[6]↓ In colonic epithelial cells[2]In vitro (human cell lines)
IL-12↓ In Caco-2 cells[6]↓ In colonic epithelial cells[2]In vitro (human cell lines)
Anti-inflammatory & Regulatory Cytokines
IL-10↑ In human cord blood T cells (acidic HMOs)[6]↑ Secretion in monocytes and lymphocytes[2]In vitro (human cells)
IFN-γ↑ In human cord blood T cells (acidic HMOs)[6]-In vitro (human cells)
Allergy-Related Markers
IL-4↓ Serum levels in OVA-sensitized mice[9]-In vivo (mouse model)
IFN-γ↑ Serum levels in OVA-sensitized mice[9]-In vivo (mouse model)

Table 2: Effects on Immunoglobulins and Other Immune Markers

Immune MarkerThis compound (3'-FL)Fructooligosaccharides (FOS)Experimental Model
IgE (allergy)↓ Serum levels of OVA-specific IgE in mice[9]-In vivo (mouse model)
IgA-↑ Secretion in the colon[8]In vivo (various models)
Nitric Oxide↑ 5.8-fold in A549 cells, 1.9-fold in mouse lung (upon infection)[10]-In vitro (human cell line), In vivo (mouse model)
Leukocyte Infiltration↑ To site of infection upon viral challenge[10]-In vivo (mouse model)

Mechanisms of Action

Both 3'-FL and FOS modulate the immune system through multifaceted mechanisms.

3.1. This compound (3'-FL):

  • Antiviral and Anti-inflammatory Effects: 3'-FL has been shown to enhance antiviral responses by increasing the expression of interferon receptors (IFNAR and IFNGR) while downregulating interferons and interferon-stimulated genes.[10] This modulation helps in protecting the host from viral infections while suppressing pre-emptive inflammation.[10]

  • Gut Microbiota Modulation: 3'-FL promotes the growth of beneficial bacteria like Bifidobacterium and Bacteroides, leading to the production of SCFAs which have immunomodulatory properties.[7][11][12]

  • Allergy Alleviation: In animal models of food allergy, 3'-FL has been demonstrated to decrease the levels of allergy-related markers such as OVA-specific IgE and IL-4, while increasing IFN-γ.[9][13]

3.2. Fructooligosaccharides (FOS):

  • Direct Immunomodulation: FOS can directly interact with carbohydrate-binding receptors on immune cells like monocytes, macrophages, and dendritic cells, as well as on epithelial cells.[2][3] These interactions can lead to the suppression of pro-inflammatory cytokine production and the induction of immune tolerance.[2][3][4]

  • Gut Microbiota-Mediated Effects: FOS are fermented by gut microbiota to produce SCFAs.[2][3] SCFAs can promote the activity of regulatory T cells (Tregs) and enhance the production of IgA at mucosal surfaces, contributing to improved intestinal immune regulation.[2]

Signaling Pathways

Signaling_Pathways

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison.

5.1. In Vitro Cytokine Production Assay:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs), or specific cell lines like Caco-2 (intestinal epithelial) or A549 (lung epithelial), are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of 3'-FL or FOS for a specified duration (e.g., 24-48 hours). A control group without treatment is included.

  • Stimulation (Optional): To mimic an inflammatory or infectious state, cells may be co-stimulated with lipopolysaccharide (LPS) or a viral agent.

  • Analysis: Supernatants are collected, and cytokine concentrations (e.g., TNF-α, IL-6, IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

5.2. In Vivo Mouse Model of Food Allergy:

  • Sensitization: Mice are sensitized to an allergen, such as ovalbumin (OVA), typically through intraperitoneal injections of OVA with an adjuvant like aluminum hydroxide.

  • Treatment: Mice receive daily oral gavage of 3'-FL or a control solution for a defined period.

  • Challenge: After the treatment period, mice are challenged with an oral dose of the allergen (OVA) to induce an allergic reaction.

  • Analysis: Blood samples are collected to measure serum levels of OVA-specific IgE, and cytokines like IL-4 and IFN-γ using ELISA. Intestinal tissues may be collected for gene expression analysis of allergy-related cytokines.

Experimental_Workflow

Conclusion

Both this compound and Fructooligosaccharides demonstrate significant immunomodulatory potential, albeit through partially distinct mechanisms. 3'-FL shows promise in antiviral immunity and allergy modulation, while FOS has a broader documented effect on suppressing pro-inflammatory responses and enhancing mucosal immunity. The choice between these prebiotics for a specific application would depend on the desired immunological outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and synergistic effects.

References

Independent Replication of 3'-Fucosyllactose's Pathogen Inhibition Capabilities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of independent studies investigating the efficacy of 3'-Fucosyllactose (3'-FL) in inhibiting various pathogens. The data presented is collated from multiple research articles to offer a comprehensive overview of the existing experimental evidence.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified against several pathogens, primarily focusing on the reduction of adhesion to host cells and the blockage of viral binding. The following tables summarize the key quantitative findings from independent studies.

Inhibition of Bacterial Adhesion
PathogenCell Line3'-FL ConcentrationPre-incubation TargetPercent Inhibition of AdhesionReference
Escherichia coli O78:H11Caco-2Not SpecifiedCaco-2 cells43% (p < 0.05)[1]
Escherichia coli O78:H11Caco-2Not SpecifiedE. coli O78:H1121% (p < 0.05)[1]
Enteropathogenic E. coli (EPEC)Caco-2Not SpecifiedNot Specified29%[2]
Pseudomonas aeruginosaCaco-2Not SpecifiedNot Specified26%[2]
Inhibition of Viral Binding
Virus (Genotype)Assay TypeTargetIC50 of 3'-FLReference
Norovirus (GII.10 VLP)VLP Binding AssayA-type saliva9.7 mM
Norovirus (GII.10 VLP)VLP Binding AssayPorcine Gastric Mucin (PGM)5.6 mM

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially replicating the findings. Below are detailed protocols for the key experiments.

Bacterial Adhesion Inhibition Assay (Escherichia coli on Caco-2 cells)

This protocol is a composite based on the methodologies described in the referenced studies for assessing the anti-adhesive properties of 3'-FL.

1. Cell Culture:

  • Human colon adenocarcinoma Caco-2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 24-well plates and grown until they form a confluent monolayer, typically for 21 days to allow for differentiation.

2. Bacterial Culture:

  • The pathogenic E. coli strain (e.g., ETEC O78:H11) is grown in a suitable broth medium to the mid-logarithmic phase.

3. Inhibition Assay - Two Approaches:

a) Pre-incubation of Caco-2 Cells:

  • The Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).
  • A solution of this compound at the desired concentration in cell culture medium is added to the wells.
  • The cells are incubated with 3'-FL for a specified period (e.g., 24 hours).
  • After incubation, the 3'-FL solution is removed, and the cells are washed.
  • The prepared bacterial suspension is then added to the wells.

b) Pre-incubation of Bacteria:

  • The bacterial culture is centrifuged, and the pellet is resuspended in a solution containing this compound at the desired concentration.
  • The bacterial suspension is incubated with 3'-FL for a specified period (e.g., 2 hours).
  • This pre-incubated bacterial suspension is then added to the washed Caco-2 cell monolayers.

4. Adhesion and Quantification:

  • The bacteria are allowed to adhere to the Caco-2 cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Non-adherent bacteria are removed by washing the wells multiple times with PBS.

  • The Caco-2 cells are then lysed with a detergent solution (e.g., Triton X-100) to release the adherent bacteria.

  • The lysate is serially diluted and plated on agar plates to determine the number of colony-forming units (CFU).

  • The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence of 3'-FL to the number in a control group without 3'-FL.

Mechanism of Action & Signaling Pathways

The primary mechanism by which this compound is believed to inhibit pathogen attachment is through receptor mimicry . 3'-FL and other fucosylated human milk oligosaccharides (HMOs) are structurally similar to the glycan receptors on the surface of host epithelial cells that pathogens use for attachment.[3][4] For instance, in the case of Norovirus, 3'-FL mimics the histo-blood group antigens (HBGAs) that the virus binds to, thus acting as a soluble decoy to prevent the virus from binding to the host cells.

The currently available independent studies do not provide significant evidence for 3'-FL modulating specific host cell signaling pathways as a primary mechanism for pathogen inhibition. The predominant mode of action appears to be direct competitive inhibition at the pathogen-host binding interface.

Visualizations

Experimental Workflow for Bacterial Adhesion Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_incubation Inhibition Step (Alternative Paths) cluster_adhesion Adhesion & Quantification Caco2_culture Culture Caco-2 cells (21 days) Preinc_cells Pre-incubate Caco-2 with 3'-FL (24h) Caco2_culture->Preinc_cells Ecoli_culture Culture E. coli (log phase) Preinc_bacteria Pre-incubate E. coli with 3'-FL (2h) Ecoli_culture->Preinc_bacteria Add_bacteria Add E. coli to Caco-2 Preinc_cells->Add_bacteria Add untreated E. coli Preinc_bacteria->Add_bacteria to untreated Caco-2 Incubate_adhesion Incubate for Adhesion (1-2h) Add_bacteria->Incubate_adhesion Wash Wash to remove non-adherent bacteria Incubate_adhesion->Wash Lyse Lyse Caco-2 cells Wash->Lyse Plate Plate lysate and count CFU Lyse->Plate

Caption: Workflow for in vitro bacterial adhesion inhibition assay.

References

Unraveling the Cellular Response: A Comparative Guide to Gene Expression Modulated by 3'-FL and 2'-FL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression in response to two prominent human milk oligosaccharides (HMOs), 3'-Fucosyllactose (3'-FL) and 2'-Fucosyllactose (2'-FL). Understanding the distinct cellular responses to these isomers is crucial for the development of novel therapeutics and infant nutrition. This document summarizes key experimental findings, details relevant protocols, and visualizes associated pathways to facilitate further research and development.

Quantitative Data Summary: Differential Gene Expression

The following table summarizes the reported changes in gene expression in response to 2'-FL and 3'-FL from various studies. It is important to note that the experimental conditions, including cell types and concentrations, varied between studies, which may influence the observed effects.

GeneOrganism/Cell LineTreatmentFold Change/EffectReference
2'-Fucosyllactose (2'-FL)
MUC2Human Goblet Cells (LS174T)2'-FL/Lac mixture (5 mg/mL)Induced expression (p < 0.05)[1]
MUC2Human Goblet Cells (LS174T)2'-FL (2.5 mg/mL, 72h) under inflammatory conditionsSignificantly up-regulated (p < 0.01)[2]
TFF3Human Goblet Cells (LS174T)2'-FL (2.5 mg/mL, 72h) under inflammatory conditionsSignificantly up-regulated (p < 0.01)[2]
CHST5Human Goblet Cells (LS174T)Pure 2'-FL (1.25 mg/mL)Inducing effect[1]
CHST5Human Goblet Cells (LS174T)2'-FL (2.5 mg/mL, 72h) under inflammatory conditionsSignificantly up-regulated (p < 0.01)[2]
GAL3ST2Human Goblet Cells (LS174T)Pure 2'-FL (1.25 mg/mL)Inducing effect[1]
IL-22Mouse Model (High-fat diet)Dietary supplementation with 2'-FLSignificantly increased expression[3]
Allergy-related cytokinesMouse Model (Ovalbumin-sensitized)2'-FL treatmentDown-regulated gene expression[4]
This compound (3'-FL)
Allergy-related cytokinesMouse Model (Ovalbumin-sensitized)3'-FL treatmentDown-regulated gene expression[4]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of 2'-FL and 3'-FL on gene expression.

In Vitro Goblet Cell Model
  • Cell Culture: Human colonic goblet cells (LS174T) are cultured in appropriate media, such as RPMI 1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Treatment: Cells are treated with varying concentrations of 2'-FL or 3'-FL (e.g., 1.25 mg/mL to 5 mg/mL) for specified durations (e.g., 24, 48, or 72 hours). Control groups receive no treatment or a vehicle control. For inflammatory models, cells can be co-treated with an inflammatory stimulus like TNF-α.[1][2]

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells using methods like TRIzol reagent. The RNA is then reverse transcribed into cDNA. Quantitative real-time PCR (RT-qPCR) is performed using specific primers for target genes (e.g., MUC2, TFF3, CHST5) and a housekeeping gene (e.g., GUSB) for normalization. Gene expression changes are typically calculated using the comparative Ct method.[1][2]

In Vivo Allergic Mouse Model
  • Animal Model: An ovalbumin (OVA)-sensitized mouse model of food allergy is utilized.[4]

  • Treatment: Mice are administered 2'-FL or 3'-FL, and the effects are compared to a sensitized control group.[4]

  • Gene Expression Analysis: After the treatment period, tissues such as the small intestine are collected. RNA is extracted, and the gene expression of allergy-related cytokines is analyzed, likely via RT-qPCR or microarray/RNA-sequencing.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for studying differential gene expression and a potential signaling pathway influenced by 2'-FL and 3'-FL.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cell_culture Culture of Intestinal Epithelial Cells (e.g., LS174T) treatment Treatment with 3'-FL or 2'-FL (and controls) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction rt_qpcr RT-qPCR for Target Genes rna_extraction->rt_qpcr rna_seq RNA-Sequencing for Global Gene Expression rna_extraction->rna_seq normalization Normalization to Housekeeping Genes rt_qpcr->normalization deg_analysis Differential Gene Expression Analysis rna_seq->deg_analysis normalization->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for assessing differential gene expression.

signaling_pathway cluster_stimulus Extracellular Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_response Cellular Response HMO 3'-FL or 2'-FL Receptor Pattern Recognition Receptor (e.g., TLRs) HMO->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression (e.g., Cytokines, Mucins) Signaling_Cascade->Gene_Expression

Caption: Putative signaling pathway for HMO-mediated gene expression.

Concluding Remarks

The available evidence suggests that both 2'-FL and 3'-FL can modulate gene expression, particularly in the context of intestinal barrier function and immune responses.[1][2][4] Notably, 2'-FL has been shown to induce the expression of mucins and associated genes in goblet cells, highlighting its potential role in strengthening the gut barrier.[1][2] Both isomers appear to share the ability to down-regulate allergy-related cytokines, suggesting common immunomodulatory properties.[4]

However, a direct and comprehensive comparison of the global gene expression profiles induced by 3'-FL versus 2'-FL under identical experimental conditions is still lacking. Future research employing high-throughput transcriptomic approaches, such as RNA-sequencing, on relevant cell models treated with these two HMOs will be invaluable. Such studies will provide a more complete picture of their distinct and overlapping effects on cellular signaling pathways and gene regulatory networks, ultimately guiding the development of targeted nutritional and therapeutic interventions.

References

Synthesized 3'-Fucosyllactose: A Comprehensive Safety and Non-Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the safety and non-toxicity data for synthesized 3'-Fucosyllactose (3'-FL), a human-identical milk oligosaccharide (HiMO), with relevant benchmarks and alternative prebiotics. The data presented is derived from a comprehensive review of publicly available safety assessments from regulatory bodies and peer-reviewed toxicological studies.

Executive Summary

Synthesized this compound, produced via fermentation using genetically modified strains of Escherichia coli, has been rigorously evaluated for its safety. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have reviewed extensive data and have not raised safety concerns for its intended uses in infant formula, food for special medical purposes, and as a general food ingredient.[1][2][3] The toxicological data consistently demonstrates a lack of genotoxicity, acute oral toxicity, and subchronic toxicity at high dose levels.

Comparative Safety Data

The safety of synthesized 3'-FL has been established through a battery of standard toxicological tests. The results are summarized below in comparison to other relevant compounds where applicable.

Toxicological Endpoint Synthesized this compound (3'-FL) 2'-O-Fucosyllactose (2'-FL) (Alternative HiMO) Fructooligosaccharide (FOS) (Alternative Prebiotic)
Acute Oral Toxicity (Rodent) No adverse effects observed at 5000 mg/kg body weight.No adverse effects reported.Generally Recognized as Safe (GRAS).
Bacterial Reverse Mutation Assay (Ames Test) Negative for mutagenic activity.[4][5]Non-mutagenic.Generally considered non-mutagenic.
In Vitro Chromosomal Aberration Test No evidence of clastogenic activity.No evidence of clastogenic activity.Not applicable for direct comparison.
In Vivo Micronucleus Test (Rodent) Negative for genotoxic effects.Negative for genotoxic effects.Not applicable for direct comparison.
Subchronic Oral Toxicity (90-day, Rodent) No Observed Adverse Effect Level (NOAEL) of 4000 mg/kg bw/day.[5]NOAEL of 5000 mg/kg bw/day.Used as a safe reference control in some HiMO studies.[5]

Detailed Experimental Protocols

The safety of synthesized 3'-FL is supported by studies conducted according to internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology: The tester strains are exposed to 3'-FL with and without a metabolic activation system (S9 mix). Following exposure, the bacteria are plated on a minimal medium. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Results for 3'-FL: Synthesized 3'-FL did not induce a significant increase in revertant colonies in any of the tested bacterial strains, with or without metabolic activation, demonstrating a lack of mutagenic potential.[4][5]

In Vitro Mammalian Chromosomal Aberration Test
  • Principle: This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[6][7][8][9]

  • Methodology: Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are exposed to various concentrations of 3'-FL, both with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

  • Results for 3'-FL: No statistically significant increase in chromosomal aberrations was observed in cells treated with 3'-FL compared to controls.[4]

In Vivo Mammalian Erythrocyte Micronucleus Test
  • Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

  • Methodology: Rodents are administered 3'-FL, typically via oral gavage, at multiple dose levels. Bone marrow or peripheral blood is collected at specific time points, and immature erythrocytes are analyzed for the frequency of micronucleated cells.

  • Results for 3'-FL: Administration of 3'-FL did not result in a significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals, indicating no in vivo genotoxic activity.[4]

90-Day Subchronic Oral Toxicity Study in Neonatal Rats
  • Principle: This study evaluates the potential adverse effects of repeated oral administration of a substance over a 90-day period in a neonatal animal model, which is relevant for infant formula applications.

  • Methodology: Neonatal rats are administered 3'-FL daily by gavage from postnatal day 7 at various dose levels.[5] A control group and often a reference group (e.g., receiving Fructooligosaccharide) are included.[5] Throughout the study, clinical observations, body weight, food consumption, and various hematological and clinical chemistry parameters are monitored. At the end of the study, a full histopathological examination is performed.

  • Results for 3'-FL: There were no adverse effects related to the administration of 3'-FL observed at doses up to 4000 mg/kg body weight/day.[5] This dose was established as the No Observed Adverse Effect Level (NOAEL).[5]

Visualized Experimental Workflow and Safety Assessment Logic

The following diagrams illustrate the typical workflow for safety assessment and the logical framework for establishing the non-toxicity of synthesized 3'-FL.

Standard Safety Assessment Workflow for this compound.

G cluster_0 Manufacturing Process cluster_1 Product Characterization cluster_2 Safety Validation a Fermentation with Genetically Modified E. coli b Purification and Isolation a->b c Structural Identity to Human Milk 3'-FL b->c d High Purity Profile c->d e Comprehensive Toxicological Testing d->e f No Adverse Effects Observed e->f g Conclusion: Non-Toxicity Validated f->g Safe for Intended Use

Logical Framework for Validating 3'-FL Safety.

Conclusion

The comprehensive toxicological data available for synthesized this compound consistently supports its safety and non-toxicity for its intended uses. The manufacturing process yields a high-purity product that is structurally identical to the 3'-FL found in human milk.[10] Rigorous testing, following international guidelines, has demonstrated no evidence of genotoxicity or adverse effects in subchronic toxicity studies at levels significantly higher than anticipated human consumption. These findings have been independently reviewed and accepted by major regulatory bodies, providing a strong foundation for its use in various food and nutritional applications.

References

A Comparative Analysis of 3'-Fucosyllactose Production Methods: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cost-effectiveness and experimental protocols of microbial fermentation, enzymatic synthesis, and chemical synthesis for the production of 3'-Fucosyllactose (3'-FL), a key human milk oligosaccharide.

Introduction

This compound (3'-FL) is a prominent fucosylated human milk oligosaccharide (HMO) that plays a crucial role in infant health, including the development of the gut microbiome, immune function, and cognitive abilities. As the demand for 3'-FL as a functional ingredient in infant formula and other nutraceuticals grows, the development of efficient and cost-effective production methods is of paramount importance. This guide provides a comparative analysis of the three primary methods for 3'-FL production: microbial fermentation, enzymatic synthesis, and chemical synthesis. The comparison focuses on the cost-effectiveness of each method, supported by available quantitative data, and provides detailed experimental protocols for key methodologies.

Comparative Cost-Effectiveness

Table 1: Quantitative Comparison of this compound Production Methods

ParameterMicrobial Fermentation (Engineered E. coli)Enzymatic SynthesisChemical Synthesis
Titer (g/L) 10.8 - 60.24[3]Yield dependent on enzyme and substrate concentrationsNot typically reported in g/L; overall yields are often low
Productivity (g/L/h) 0.19 - 0.54Dependent on reaction kineticsNot applicable
Substrate Cost Low (e.g., glucose, lactose)High (e.g., activated sugar donors like GDP-fucose)High (expensive building blocks and reagents)
Downstream Processing Moderate to high (cell removal, filtration, chromatography)Moderate (enzyme removal, product purification)High (multiple protection/deprotection steps, complex purification)
Scalability HighModerateLow
Environmental Impact Moderate (waste stream from fermentation)Low to moderateHigh (use of toxic solvents and reagents)

Production Methodologies and Experimental Protocols

Microbial Fermentation using Engineered Escherichia coli

Microbial fermentation, particularly with metabolically engineered Escherichia coli, is the leading method for industrial-scale 3'-FL production. This approach leverages the bacterium's rapid growth and well-characterized genetics to create efficient cell factories.

The biosynthesis of 3'-FL in engineered E. coli involves the introduction of heterologous genes and the optimization of native metabolic pathways to channel carbon flux towards the final product. The core of the pathway is the synthesis of the sugar donor, GDP-L-fucose, and its subsequent transfer to lactose by a fucosyltransferase.

Microbial_Production_Pathway cluster_cell Engineered E. coli Glucose Glucose Central Carbon\nMetabolism Central Carbon Metabolism Glucose->Central Carbon\nMetabolism Glycolysis Lactose_in Lactose (extracellular) Lactose_out Lactose (intracellular) Lactose_in->Lactose_out Lactose Permease (LacY) Three_FL This compound Lactose_out->Three_FL GDP_Fucose GDP-L-Fucose GDP_Fucose->Three_FL α-1,3-Fucosyltransferase (futA/futC) Fructose-6P Fructose-6P Central Carbon\nMetabolism->Fructose-6P Mannose-6P Mannose-6P Fructose-6P->Mannose-6P manA Mannose-1P Mannose-1P Mannose-6P->Mannose-1P manB GDP-Mannose GDP-Mannose Mannose-1P->GDP-Mannose manC GDP-4-keto-6-\ndeoxymannose GDP-4-keto-6- deoxymannose GDP-Mannose->GDP-4-keto-6-\ndeoxymannose gmd GDP-4-keto-6-\ndeoxymannose->GDP_Fucose wcaG

Biosynthetic pathway for this compound in engineered E. coli.

This protocol outlines a typical fed-batch fermentation process for 3'-FL production in a 5-L bioreactor.

Fermentation_Workflow start Inoculum Preparation (Shake Flask Culture) bioreactor Bioreactor Setup (5-L, defined medium with glucose) start->bioreactor growth Batch Phase (Growth on glucose until depletion) bioreactor->growth induction Induction & Fed-Batch Phase (Addition of IPTG and Lactose, Fed with glucose/glycerol) growth->induction production Production Phase (24-72 hours, controlled pH, temp, DO) induction->production harvest Harvest (Centrifugation to separate biomass) production->harvest purification Downstream Processing (Filtration, Chromatography, Crystallization) harvest->purification final_product Pure this compound purification->final_product

Fed-batch fermentation workflow for 3'-FL production.

Detailed Experimental Protocol:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB medium with appropriate antibiotics) and grown overnight at 37°C with shaking.

  • Bioreactor Setup: A 5-L bioreactor containing a defined fermentation medium with an initial carbon source (e.g., 20 g/L glucose) is sterilized.

  • Batch Phase: The bioreactor is inoculated with the seed culture. The batch phase proceeds at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels until the initial carbon source is depleted, indicated by a sharp increase in DO.

  • Induction and Fed-Batch Phase: Once the initial carbon source is consumed, the culture is induced with an appropriate inducer (e.g., IPTG) to trigger the expression of the 3'-FL synthesis pathway genes. Simultaneously, a feeding solution containing a concentrated carbon source (e.g., glucose or glycerol) and lactose (the acceptor substrate) is initiated.

  • Production Phase: The fed-batch fermentation is continued for 24 to 72 hours, maintaining the temperature (e.g., 30°C), pH, and DO at optimal levels for 3'-FL production.

  • Harvesting: The fermentation broth is harvested, and the bacterial cells are separated from the supernatant containing the 3'-FL by centrifugation or microfiltration.

  • Downstream Processing: The supernatant is subjected to a series of purification steps, which may include ultrafiltration to remove high molecular weight impurities, activated carbon treatment for decolorization, ion-exchange chromatography to remove charged impurities, and finally, crystallization or spray drying to obtain pure 3'-FL powder.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a more controlled and specific approach to 3'-FL production compared to whole-cell fermentation. This method typically involves the use of one or more purified enzymes to catalyze the fucosylation of lactose.

The core of the enzymatic synthesis is the transfer of a fucose residue from an activated donor, such as GDP-L-fucose, to lactose, catalyzed by a specific α-1,3-fucosyltransferase.

Enzymatic_Synthesis GDP_Fucose GDP-L-Fucose (Donor) Enzyme α-1,3-Fucosyltransferase GDP_Fucose->Enzyme Lactose Lactose (Acceptor) Lactose->Enzyme Three_FL This compound Enzyme->Three_FL GDP GDP (Byproduct) Enzyme->GDP

Core reaction of enzymatic 3'-FL synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing lactose as the acceptor substrate, GDP-L-fucose as the fucose donor, and a purified α-1,3-fucosyltransferase. The concentrations of substrates and enzyme are optimized for maximal conversion.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37°C) for a period ranging from a few hours to a full day, with gentle agitation.

  • Reaction Quenching: The enzymatic reaction is terminated, typically by heat inactivation of the enzyme or by the addition of a quenching agent like ethanol.

  • Enzyme Removal: The inactivated enzyme is removed from the reaction mixture, for example, by centrifugation or ultrafiltration.

  • Product Purification: The reaction mixture is then purified to isolate the 3'-FL. This can be achieved using various chromatographic techniques, such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC). Nanofiltration can also be employed to separate the product from unreacted lactose.

  • Product Characterization: The purity and identity of the synthesized 3'-FL are confirmed using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis

Chemical synthesis provides a route to 3'-FL with high purity, but it is often a multi-step, complex, and costly process. It involves the use of protecting groups to selectively mask reactive hydroxyl groups on the sugar building blocks, followed by glycosylation reactions and subsequent deprotection steps.

The chemical synthesis of 3'-FL follows a logical progression of protecting, coupling, and deprotecting key functional groups on the monosaccharide units.

Chemical_Synthesis_Logic start Monosaccharide Building Blocks (Glucose, Galactose, Fucose) protection Selective Protection of Hydroxyl Groups start->protection activation Activation of Anomeric Center of Fucose Donor protection->activation coupling Glycosidic Bond Formation (Coupling of Fucose Donor to Lactose Acceptor) protection->coupling activation->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Purification of this compound deprotection->purification final_product Pure this compound purification->final_product

Logical workflow of chemical 3'-FL synthesis.

Detailed Experimental Protocol (Conceptual Overview):

  • Preparation of Building Blocks: This involves the synthesis of suitably protected monosaccharide derivatives of L-fucose, D-glucose, and D-galactose. For instance, the hydroxyl groups that are not involved in the desired glycosidic linkages are protected with groups like benzyl or acetyl esters.

  • Synthesis of the Lactose Acceptor: The protected glucose and galactose units are coupled to form a protected lactose derivative with a free hydroxyl group at the C-3 position of the glucose residue.

  • Preparation of the Fucose Donor: The protected fucose derivative is converted into a glycosyl donor, for example, a trichloroacetimidate, which is highly reactive in glycosylation reactions.

  • Glycosylation Reaction: The fucose donor is reacted with the lactose acceptor in the presence of a suitable promoter (e.g., a Lewis acid) to form the α-1,3-glycosidic linkage, resulting in a fully protected 3'-FL derivative.

  • Deprotection: All the protecting groups are removed from the protected 3'-FL molecule. This is often achieved through catalytic hydrogenation to remove benzyl groups and basic hydrolysis to remove acetyl groups.

  • Purification: The final deprotected 3'-FL is purified from reaction byproducts and impurities using chromatographic methods, such as silica gel chromatography or reversed-phase HPLC.

  • Characterization: The structure and purity of the synthesized 3'-FL are confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The production of this compound has seen significant advancements, with microbial fermentation emerging as the most cost-effective and scalable method for industrial production. While enzymatic synthesis offers high specificity and control, its cost-effectiveness is often limited by the price of enzymes and activated sugar donors. Chemical synthesis, although capable of producing high-purity products, is generally too complex and expensive for large-scale manufacturing. The choice of production method will ultimately depend on the desired scale of production, purity requirements, and economic considerations. For researchers and drug development professionals, understanding the intricacies of each method is crucial for selecting the most appropriate strategy for their specific needs.

References

The Synergistic Potential of 3'-Fucosyllactose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions of Human Milk Oligosaccharides (HMOs) is paramount. This guide provides a comparative analysis of 3'-Fucosyllactose (3'-FL), focusing on its synergistic effects with other HMOs and prebiotics. By examining experimental data and detailed methodologies, we aim to illuminate the potential of 3'-FL in therapeutic applications.

Human Milk Oligosaccharides are complex sugars that play a crucial role in infant development, primarily through their prebiotic and immunomodulatory activities. Among these, the fucosylated HMOs, this compound (3'-FL) and 2'-Fucosyllactose (2'-FL), are of significant interest. While structurally similar, their distinct glycosidic bond (α1-3 vs. α1-2) influences their utilization by gut microbiota and their interaction with the host's immune system. Emerging research, primarily on the more extensively studied 2'-FL, suggests that combining different HMOs or pairing them with other prebiotics can lead to synergistic or additive effects, enhancing their beneficial properties. This guide will delve into the available data to confirm and compare these effects, with a special focus on 3'-FL.

Comparative Prebiotic and Immunomodulatory Efficacy

Recent preclinical studies have begun to directly compare the efficacy of 3'-FL and 2'-FL, particularly in the context of immune modulation and gut microbiota shaping. A key study in an ovalbumin (OVA)-sensitized mouse model of food allergy demonstrated that 3'-FL is as effective as 2'-FL in alleviating allergic responses.[1][2] Both fucosylated HMOs were shown to significantly decrease serum levels of OVA-specific IgE, a key mediator of allergic reactions, and modulate cytokine profiles by decreasing pro-inflammatory IL-4 and increasing anti-inflammatory IFN-γ.[1][2]

Furthermore, both 3'-FL and 2'-FL positively influenced the gut microbial composition by increasing the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium.[1][2] The prebiotic activity of these HMOs is foundational to many of their health benefits, as the proliferation of these beneficial microbes leads to the production of short-chain fatty acids (SCFAs) like butyrate, which have profound effects on gut health and immune function.

While direct studies on the synergistic effects of 3'-FL with other HMOs are still emerging, research on 2'-FL provides a strong basis for inferring potential synergistic interactions. For instance, a combination of 2'-FL with galacto-oligosaccharides (GOS) and fructo-oligosaccharides (FOS) has been shown to have a synergistic effect on enhancing intestinal barrier function and systemic immune responses in a rat model of rotavirus-induced diarrhea.[3] Another study highlighted that combining 2'-FL with the sialylated HMO, 6'-sialyllactose (6'-SL), resulted in a more pronounced immunomodulatory effect in healthy mice compared to 2'-FL alone. These findings suggest that combining HMOs from different structural families (fucosylated, sialylated, and neutral) may offer broader and more potent health benefits.

Below is a summary of comparative data from preclinical studies:

ParameterThis compound (3'-FL)2'-Fucosyllactose (2'-FL)2'-FL + GOS/FOS
Effect on Allergic Symptoms (OVA-sensitized mice) As effective as 2'-FL in alleviating symptoms[1][2]Effective in alleviating symptoms[1][2]Not directly tested
Serum OVA-specific IgE (OVA-sensitized mice) Significantly decreased[1][2]Significantly decreased[1][2]Not directly tested
Serum Cytokines (OVA-sensitized mice) Decreased IL-4, Increased IFN-γ[1][2]Decreased IL-4, Increased IFN-γ[1][2]Not directly tested
Gut Microbiota Modulation Increased Lactobacillus and Bifidobacterium[1][2]Increased Lactobacillus and Bifidobacterium[1][2]Enhanced bifidogenic effect compared to GOS/FOS alone
Intestinal Barrier Function Improved intestinal barrier integrity[1][2][4]Improved intestinal barrier integrity[1][2][4]Synergistic improvement[3]
Immune Response (CTX-immunosuppressed mice) Not directly testedNot directly testedIncreased serum IgG1 and IgG2a, improved T-helper 1 response[3]

Signaling Pathways and Mechanisms of Action

The beneficial effects of 3'-FL, both individually and potentially in synergy with other prebiotics, are mediated through complex signaling pathways. A primary mechanism is the modulation of the gut microbiota, particularly the promotion of Bifidobacterium species like Bifidobacterium longum. B. longum is known to influence host immune responses and maintain gut homeostasis through several pathways:

  • NF-κB Signaling: Bifidobacterium longum can inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.[5] By downregulating NF-κB, B. longum can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5]

  • AMPK Signaling: The production of SCFAs, particularly butyrate, by bacteria that ferment 3'-FL can activate the AMP-activated protein kinase (AMPK) pathway.[5] AMPK plays a crucial role in maintaining the integrity of the intestinal epithelial barrier.[5]

  • Gut Barrier Enhancement: Both 3'-FL and 2'-FL have been shown to protect the expression of tight junction proteins like zonula occluden-1 and occludin in the colon, thereby strengthening the gut barrier.[4] This effect is crucial in preventing inflammatory conditions like colitis.[4][6]

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of 3'-FL mediated by Bifidobacterium longum.

3FL_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell cluster_immune_response Immune Response 3FL This compound B_longum Bifidobacterium longum 3FL->B_longum fermentation Butyrate Butyrate (SCFA) B_longum->Butyrate NFkB NF-κB Inhibition B_longum->NFkB downregulates AMPK AMPK Activation Butyrate->AMPK TJ Tight Junction Protein (ZO-1, Occludin) AMPK->TJ upregulates Barrier Enhanced Gut Barrier Function TJ->Barrier Inflammation Decreased Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation

Signaling pathway of 3'-FL via gut microbiota modulation.

Experimental Protocols

To facilitate further research, this section details the methodologies from key studies investigating the effects of fucosylated HMOs.

1. Murine Model of Ovalbumin-Induced Food Allergy

  • Animal Model: BALB/c mice are typically used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide).

  • Treatment: Following sensitization, mice are orally administered with 3'-FL or 2'-FL daily for a specified period. A control group receives a placebo (e.g., saline).

  • Challenge: After the treatment period, mice are challenged with an oral gavage of a high dose of OVA.

  • Outcome Measures:

    • Allergic Symptoms: Anaphylactic shock symptoms are scored based on activity, piloerection, and respiratory rate.

    • Immunoglobulin Levels: Serum levels of OVA-specific IgE, IgG1, and IgG2a are measured by ELISA.

    • Cytokine Analysis: Splenocytes are isolated and re-stimulated with OVA in vitro. The concentrations of cytokines (e.g., IL-4, IFN-γ) in the culture supernatants are measured by ELISA.

    • Gut Microbiota Analysis: Fecal samples are collected, and bacterial DNA is extracted. 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.

2. DSS-Induced Colitis Model

  • Animal Model: C57BL/6J mice are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water for a defined period.

  • Treatment: Mice receive daily oral gavage of 3'-FL, 2'-FL, or a control substance.

  • Outcome Measures:

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation.

    • Histological Analysis: Colon tissues are stained with hematoxylin and eosin to assess inflammation and tissue damage.

    • Tight Junction Protein Expression: The expression of proteins like ZO-1 and occludin in the colon is measured by immunohistochemistry or Western blot.

    • Serum Cytokine Levels: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum are quantified by ELISA.

The following diagram outlines a general experimental workflow for assessing the synergistic effects of HMOs.

HMO_Synergy_Workflow Model In Vitro / In Vivo Model (e.g., cell culture, animal model) Control Control Model->Control HMO1 3'-FL Model->HMO1 HMO2 Other HMO / Prebiotic Model->HMO2 Combo 3'-FL + Other HMO Model->Combo Analysis Outcome Analysis Control->Analysis HMO1->Analysis HMO2->Analysis Combo->Analysis Data Quantitative Data Collection (e.g., Cytokines, Microbiota, Metabolites) Analysis->Data Comparison Comparative Analysis Data->Comparison Conclusion Confirmation of Synergy Comparison->Conclusion

Experimental workflow for assessing HMO synergy.

Conclusion

The available evidence strongly supports the significant prebiotic and immunomodulatory effects of this compound, positioning it as a potent bioactive compound with therapeutic potential. While direct experimental data on the synergistic effects of 3'-FL with other specific HMOs is still an area of active research, comparative studies with 2'-FL and the demonstrated synergy of 2'-FL with other prebiotics provide a compelling rationale for investigating such combinations. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for researchers to further explore the synergistic potential of 3'-FL, ultimately paving the way for the development of novel, more effective therapeutic strategies targeting gut health and immune function.

References

Safety Operating Guide

Proper Disposal Procedures for 3'-Fucosyllactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and appropriate disposal of all laboratory materials is a critical component of maintaining a secure and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3'-Fucosyllactose, a non-hazardous substance, to assist researchers, scientists, and drug development professionals in adhering to best practices for laboratory safety and chemical handling.

I. Essential Safety and Handling Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous material.[1][2] However, standard laboratory hygiene and safety practices should always be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid direct contact.[1]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which can be useful for handling and storage.

PropertyValue
Physical State Solid (White to Off-White)
Molecular Formula C18H32O15
Boiling Point 803.2°C at 760 mmHg
Melting Point >165°C (decomposes)
Density 1.73 g/cm³
Solubility Slightly soluble in DMSO and water

III. Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and local regulations. As it is considered non-hazardous, the procedures are straightforward but should be followed diligently.

A. Disposal of Solid this compound

  • Waste Identification: Confirm that the solid waste is solely this compound and is not mixed with any hazardous materials.

  • Containerization: Place the solid this compound waste into a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Final Disposal: Dispose of the container in the regular laboratory trash, which will be sent to a standard landfill, unless institutional policies require a specific non-hazardous waste stream.

B. Disposal of Aqueous Solutions of this compound

  • Waste Identification: Ensure the aqueous solution contains only this compound and water, with no hazardous solutes.

  • Dilution: For small quantities, dilute the solution further with a significant amount of water (at least 20 parts water to 1 part solution).

  • Drain Disposal: Pour the diluted solution down the drain with a continuous flow of cold water. This is an acceptable method for many non-hazardous, water-soluble biochemicals.

  • Compliance Check: Always consult your institution's Environmental Health and Safety (EHS) guidelines to confirm that drain disposal of non-hazardous biochemicals is permitted.

IV. Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is it mixed with hazardous material? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid No hazardous_protocol Follow institutional protocol for hazardous waste. is_mixed->hazardous_protocol Yes solid_disposal Dispose in designated non-hazardous solid waste container. is_solid->solid_disposal Yes aqueous_disposal Dilute with ample water and pour down the drain. is_solid->aqueous_disposal No end End of Disposal solid_disposal->end aqueous_disposal->end hazardous_protocol->end

Caption: Disposal workflow for this compound.

It is imperative to note that while this compound is classified as non-hazardous, all laboratory waste disposal must comply with the specific regulations of your institution and local authorities. Always consult your organization's EHS department for definitive guidance.

References

Essential Safety and Operational Guide for Handling 3'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 3'-Fucosyllactose. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the information needed for safe and efficient laboratory operations.

1. Compound Identification and Safety Overview

This compound is a trisaccharide naturally found in human milk. Toxicological studies have shown that it is not acutely toxic and has no evidence of genetic toxicity.[1][2][3] According to its Safety Data Sheet (SDS), this compound is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, adherence to good industrial hygiene and safety practices is always recommended when handling any chemical substance.

Hazard Classification GHS Classification Signal Word Hazard Statements
This compound Not classified as hazardousNoneNone

2. Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of standard laboratory PPE is recommended to minimize exposure and prevent contamination of the product.

Protection Type Recommended Equipment Purpose
Hand Protection Nitrile or latex glovesTo prevent direct skin contact and maintain product purity.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from airborne powder.
Body Protection Laboratory coatTo protect personal clothing from contamination.

3. Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Handle in a well-ventilated area to minimize dust inhalation.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry place.

  • Incompatibilities: No specific incompatibilities have been identified.

4. Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Minor Spills:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • PPE: Wear appropriate PPE as outlined in Section 2.

  • Cleanup:

    • Carefully sweep or scoop up the spilled powder. Avoid actions that could generate dust.

    • A vacuum cleaner equipped with a HEPA filter can also be used.

    • Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels.

5. Disposal Plan

As a non-hazardous substance, this compound does not typically require special disposal procedures. However, always adhere to local, state, and federal regulations.

  • Waste Characterization: The waste generated from spills or routine use is considered non-hazardous.

  • Disposal Method:

    • Place the waste material in a sealed, labeled container.

    • Dispose of in accordance with your institution's guidelines for non-hazardous solid waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) A->B C Weigh/Transfer this compound in a Ventilated Area B->C D Perform Experimental Procedure C->D E Clean Work Area D->E I Isolate Spill Area D->I If Spill Occurs F Dispose of Waste in Non-Hazardous Solid Waste E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Sweep or Vacuum Spilled Powder I->J K Place in Sealed Container for Disposal J->K L Decontaminate Spill Area K->L L->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.